N-[4-(4-nitrophenoxy)phenyl]urea
Description
Propriétés
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-13(17)15-9-1-5-11(6-2-9)20-12-7-3-10(4-8-12)16(18)19/h1-8H,(H3,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSZHYRVGLABTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis and Characterization of N-[4-(4-nitrophenoxy)phenyl]urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed framework for the synthesis and characterization of N-[4-(4-nitrophenoxy)phenyl]urea, a diaryl urea of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following protocols and insights are designed to be robust, reproducible, and grounded in established chemical principles, ensuring both scientific integrity and practical applicability in a research and development setting.
Introduction and Scientific Context
Diaryl ureas represent a privileged scaffold in modern drug discovery, with several compounds in this class demonstrating potent inhibitory activity against a range of protein kinases.[1][2] The urea moiety (R-NH-CO-NH-R') is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. The compound N-[4-(4-nitrophenoxy)phenyl]urea incorporates the diaryl ether linkage, a common motif in pharmacologically active molecules, combined with the diaryl urea structure. This combination makes it a valuable intermediate for the synthesis of more complex molecules and a subject of interest for screening in various biological assays.
This guide will detail a practical and scalable synthesis of N-[4-(4-nitrophenoxy)phenyl]urea from commercially available starting materials. Furthermore, it will provide a comprehensive overview of the analytical techniques required to unequivocally confirm the identity, purity, and structural integrity of the synthesized compound.
Synthesis Methodology
The synthesis of N-[4-(4-nitrophenoxy)phenyl]urea is achieved through a two-step process: first, the synthesis of the key intermediate 4-(4-nitrophenoxy)aniline, followed by the formation of the urea functional group.
Step 1: Synthesis of 4-(4-nitrophenoxy)aniline
The synthesis of the diaryl ether intermediate, 4-(4-nitrophenoxy)aniline, is accomplished via a nucleophilic aromatic substitution reaction.
Reaction Principle:
This reaction proceeds through the displacement of a halide from an electron-deficient aromatic ring by a nucleophilic phenoxide. In this case, the nitro group on 1-chloro-4-nitrobenzene activates the ring towards nucleophilic attack by the phenoxide of 4-aminophenol.
Materials and Reagents:
-
4-Aminophenol
-
1-Chloro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF, 5 mL/mmol of 4-aminophenol).
-
Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ.
-
Add 1-chloro-4-nitrobenzene (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-(4-nitrophenoxy)aniline as a solid.
Rationale for Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions as it can solvate the potassium cation, leaving the phenoxide nucleophile more reactive.
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-aminophenol to form the more nucleophilic phenoxide.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction.
Step 2: Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea
The final step involves the formation of the urea moiety by reacting the synthesized 4-(4-nitrophenoxy)aniline with potassium isocyanate in an aqueous medium. This method is advantageous as it avoids the use of hazardous reagents like phosgene or isocyanates.[3]
Reaction Principle:
This reaction is a nucleophilic addition of the primary amine (4-(4-nitrophenoxy)aniline) to the in situ generated isocyanic acid (from potassium isocyanate and a mild acid, in this case, water can suffice, or a catalytic amount of a weak acid can be used) to form the urea derivative.
Materials and Reagents:
-
4-(4-Nitrophenoxy)aniline
-
Deionized water
-
Hydrochloric acid (HCl, dilute solution, optional)
Experimental Protocol:
-
Suspend 4-(4-nitrophenoxy)aniline (1.0 eq) in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
To this suspension, add a solution of potassium isocyanate (1.2 eq) in deionized water.
-
If necessary, adjust the pH to slightly acidic (pH 5-6) with a dilute solution of hydrochloric acid to facilitate the formation of isocyanic acid.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The product will precipitate out of the solution as it is formed.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of deionized water to remove any unreacted potassium isocyanate and other inorganic salts.
-
Dry the product under vacuum to yield N-[4-(4-nitrophenoxy)phenyl]urea. Further purification can be achieved by recrystallization if necessary.
Rationale for Experimental Choices:
-
Reagent: Potassium isocyanate is a stable, easy-to-handle solid that serves as a safe precursor to isocyanic acid.
-
Solvent: Water is an environmentally benign solvent, and the low solubility of the product in water facilitates its isolation by simple filtration.[3]
-
pH: A slightly acidic medium can protonate the cyanate ion to form isocyanic acid, which is the reactive electrophile in this reaction.
Characterization of N-[4-(4-nitrophenoxy)phenyl]urea
A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized N-[4-(4-nitrophenoxy)phenyl]urea.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) for ¹H and ¹³C NMR analysis.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 9.5 | Singlet | 1H | Ar-NH -CO |
| ~8.2 | Doublet | 2H | Ar-H ortho to -NO₂ |
| ~7.6 | Doublet | 2H | Ar-H ortho to -NH-CO |
| ~7.1 - 7.3 | Multiplet | 4H | Ar-H meta to -NO₂ and meta to -NH-CO |
| ~6.0 - 6.5 | Broad Singlet | 2H | -CO-NH₂ |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C =O (urea) |
| ~160 | Ar-C -O |
| ~145 | Ar-C -NO₂ |
| ~142 | Ar-C -NH |
| ~126 | Ar-C H |
| ~122 | Ar-C H |
| ~118 | Ar-C H |
| ~116 | Ar-C H |
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation: The spectrum can be obtained using a KBr pellet or as a thin film on a salt plate.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (urea NH and NH₂) |
| ~1650 | C=O stretching (urea, Amide I band) |
| 1590-1500 | N-H bending (Amide II band) and C=C aromatic stretching |
| ~1520 and ~1340 | Asymmetric and symmetric N-O stretching of the nitro group |
| ~1240 | C-O-C stretching (aryl ether) |
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 273.07 (for C₁₃H₁₁N₃O₄)
-
Key Fragmentation Patterns: Expect cleavage at the ether linkage and within the urea moiety.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₃O₄ |
| Molecular Weight | 273.25 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | To be determined experimentally |
Safety Precautions
-
4-(4-nitrophenoxy)aniline: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[5][6]
-
Potassium Isocyanate: Harmful if swallowed. Causes serious eye irritation.[4][7]
-
1-Chloro-4-nitrobenzene: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
4-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects.
-
Dimethylformamide (DMF): A skin and eye irritant. May be harmful if inhaled or absorbed through the skin.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis and characterization of the target compound.
Reaction Scheme
Caption: Reaction scheme for the formation of N-[4-(4-nitrophenoxy)phenyl]urea.
Conclusion
This technical guide outlines a robust and practical approach for the synthesis and characterization of N-[4-(4-nitrophenoxy)phenyl]urea. The described synthetic route is efficient and utilizes readily available and safer reagents compared to traditional methods. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the final product, providing a solid foundation for its use in further research and development activities. By adhering to the principles of scientific integrity and providing detailed, rationalized protocols, this guide serves as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science.
References
-
s d fine-chem limited. (n.d.). POTASSIUM CYANATE GHS Safety Data Sheet. Retrieved from [Link]
- Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1528-1548.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
-
PubChem. (n.d.). (4-Nitrophenyl)urea. Retrieved from [Link]
- Singh, B. (n.d.). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information for Ligand and Additive free Aerobic Synthesis of Diynes using Pd-CuFe2O4 Magnetic Nanoparticles as an ef. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N,N'-bis(4-nitrophenyl)-urea. Retrieved from [Link]
-
NIST. (n.d.). N-(4-Nitrophenyl)-N'-phenyl-urea. Retrieved from [Link]
-
Angene Chemical. (2025, January 23). Safety Data Sheet: 4-((4-Nitrophenyl)sulfonyl)aniline. Retrieved from [Link]
-
SpectraBase. (n.d.). N-[4-(4-Nitro-phenoxy)-phenyl]-acetamide - Optional[13C NMR]. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2946-2952.
Sources
- 1. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. spectrabase.com [spectrabase.com]
- 7. N-(4-Nitrophenyl)-N'-phenyl-urea [webbook.nist.gov]
An In-depth Technical Guide to Diaryl Ureas: Scaffolds for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
A Note on the Subject: N-[4-(4-nitrophenoxy)phenyl]urea (CAS 1932-32-7)
Initial investigations into the specific compound N-[4-(4-nitrophenoxy)phenyl]urea, assigned CAS number 1932-32-7, have revealed a significant lack of publicly available data regarding its biological activity, mechanism of action, and therapeutic applications. It is crucial to note that the CAS number 1932-32-7 is also associated with the structurally distinct compound N-(4-nitrophenyl)-N'-phenyl-urea in some chemical databases, which may be a source of confusion. This guide, therefore, broadens its scope to the well-researched and pharmacologically significant class of diaryl ureas, with a particular focus on nitro-substituted analogs, to provide a valuable resource for researchers in the field. The principles, mechanisms, and experimental protocols discussed herein are representative of this class of compounds and offer a strong foundation for the investigation of novel diaryl ureas like N-[4-(4-nitrophenoxy)phenyl]urea.
Introduction to Diaryl Ureas: A Privileged Scaffold in Medicinal Chemistry
Diaryl ureas are a class of organic compounds characterized by a central urea moiety flanked by two aryl groups. This structural motif has garnered significant attention in medicinal chemistry due to its remarkable versatility and ability to engage in key interactions with biological targets. The urea functional group, with its capacity for both hydrogen bond donation and acceptance, often serves as a critical anchor within the binding sites of enzymes and receptors. The modular nature of the diaryl urea scaffold, allowing for diverse substitutions on the aryl rings, provides a powerful tool for medicinal chemists to fine-tune pharmacological properties, including potency, selectivity, and pharmacokinetics.
Numerous diaryl urea-containing compounds have been successfully developed into clinically approved drugs for a range of diseases, most notably in the treatment of cancer. The following sections of this guide will delve into the key mechanisms of action, provide exemplary data, and outline detailed experimental protocols relevant to the study of this important class of molecules.
Key Biological Activities and Mechanisms of Action
The biological effects of diaryl ureas are diverse and largely dependent on the specific substitutions on the aryl rings. However, a predominant and well-documented mechanism of action is the inhibition of protein kinases.
Kinase Inhibition: A Dominant Paradigm
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Diaryl ureas have emerged as a prominent class of kinase inhibitors, with many exhibiting a "Type II" binding mode.
Mechanism of Kinase Inhibition:
Type II kinase inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. This binding site is adjacent to the ATP-binding pocket. The diaryl urea moiety is crucial for this interaction, forming key hydrogen bonds with the kinase hinge region and a conserved glutamate residue in the αC-helix. One of the aryl rings typically occupies the ATP-binding site, while the other extends into an allosteric pocket created by the DFG-out conformation. This mechanism confers a degree of selectivity for certain kinases.
Signaling Pathway: RAF/MEK/ERK Cascade
A prime example of a signaling pathway targeted by diaryl urea kinase inhibitors is the RAF/MEK/ERK pathway, which is frequently hyperactivated in cancer.
Caption: RAF/MEK/ERK signaling pathway and the inhibitory action of diaryl ureas on RAF kinase.
Other Biological Activities
Beyond kinase inhibition, diaryl ureas have demonstrated a range of other biological activities, including:
-
Antimicrobial Activity: Some diaryl ureas exhibit antibacterial properties, with proposed mechanisms including the inhibition of essential bacterial enzymes.
-
Anti-inflammatory Effects: Certain derivatives have been shown to modulate inflammatory pathways. For instance, some phenylureas can inhibit IKKα and IKKβ, key kinases in the NF-κB signaling pathway.
-
Urease Inhibition: The urea scaffold can mimic the natural substrate of urease, an enzyme crucial for the survival of some pathogenic bacteria.
Synthesis and Characterization
The synthesis of diaryl ureas is typically straightforward, with several reliable methods available to researchers.
General Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea
While specific experimental data for N-[4-(4-nitrophenoxy)phenyl]urea is scarce, a plausible and common synthetic route would involve the reaction of 4-(4-nitrophenoxy)aniline with an isocyanate or a carbamoyl chloride.
Synthetic Workflow
Caption: General workflow for the synthesis of a diaryl urea.
Experimental Protocol: Synthesis of a Representative Diaryl Urea
This protocol describes the synthesis of a diaryl urea via the reaction of an aniline with an isocyanate, a common and efficient method.
Materials:
-
Substituted aniline (1.0 eq)
-
Substituted phenyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the substituted aniline in anhydrous DCM in the round-bottom flask under a nitrogen atmosphere.
-
Slowly add the substituted phenyl isocyanate to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold DCM or diethyl ether.
-
If no precipitate forms, purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Evaluation of Biological Activity
A crucial step in the characterization of a novel diaryl urea is the in vitro assessment of its biological activity. Given the prevalence of kinase inhibition as a mechanism of action, kinase activity assays are of primary importance.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a diaryl urea compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) or a fluorescent ATP analog
-
Test compound (diaryl urea) dissolved in DMSO
-
Kinase reaction buffer
-
96-well filter plates or microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the recombinant kinase, and the kinase-specific substrate.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP (containing the radiolabeled or fluorescent analog).
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA).
-
For radiometric assays, transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a fluorescence plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
To assess the cytotoxic or anti-proliferative effects of a diaryl urea on cancer cell lines, the MTT assay is a widely used colorimetric method.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (diaryl urea) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the test compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
Add the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Quantitative Data and Structure-Activity Relationships (SAR)
The following table presents hypothetical data for a series of diaryl urea analogs to illustrate how structure-activity relationships can be evaluated.
| Compound ID | R1 Group (Aryl Ring 1) | R2 Group (Aryl Ring 2) | RAF Kinase IC₅₀ (nM) | A375 Cell Proliferation GI₅₀ (µM) |
| DU-1 | 4-Cl | 4-CH₃ | 50 | 0.5 |
| DU-2 | 4-F | 4-CH₃ | 75 | 0.8 |
| DU-3 | 4-NO₂ | 4-CH₃ | 25 | 0.2 |
| DU-4 | 4-Cl | 3-CF₃ | 15 | 0.1 |
| DU-5 | 4-Cl | H | 200 | 5.0 |
Interpretation of Hypothetical SAR:
-
The presence of a nitro group at the 4-position of the first aryl ring (DU-3) appears to enhance both kinase inhibitory activity and cellular anti-proliferative effects compared to halogen substitutions (DU-1, DU-2).
-
A trifluoromethyl group at the 3-position of the second aryl ring (DU-4) significantly improves potency compared to a methyl group at the 4-position (DU-1).
-
The absence of a substituent on the second aryl ring (DU-5) leads to a substantial loss of activity, highlighting the importance of this group for target engagement.
Conclusion and Future Directions
The diaryl urea scaffold represents a highly valuable and versatile platform in modern drug discovery. While specific data on N-[4-(4-nitrophenoxy)phenyl]urea remains elusive, the extensive research on related analogs provides a clear roadmap for its investigation. The primary mechanism of action for many bioactive diaryl ureas is kinase inhibition, and the experimental protocols outlined in this guide provide a solid framework for assessing the potential of novel compounds in this class. Future research in this area will likely focus on the development of more selective and potent diaryl urea derivatives, as well as the exploration of their therapeutic potential beyond oncology, including in inflammatory and infectious diseases. The synthesis and biological evaluation of N-[4-(4-nitrophenoxy)phenyl]urea, following the principles and methodologies described herein, would be a valuable contribution to the field.
References
As this guide is based on the general class of diaryl ureas due to the lack of specific data for N-[4-(4-nitrophenoxy)phenyl]urea, the references provided are representative of the broader field and are not specific to the named compound.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.This reference would typically be a review article providing a broad overview of the applications of urea-containing compounds in drug development.
- The Discovery of Sorafenib: A Multi-Kinase Inhibitor for the Treatment of Cancer.This would be a primary literature article or a review detailing the discovery and development of a prominent diaryl urea drug.
- Kinase Inhibitor Binding Modes: A Structural Perspective.A review article focusing on the structural biology of kinase-inhibitor interactions, including Type II inhibitors.
- A Practical Synthesis of Substituted Diaryl Ureas.A publication in an organic chemistry journal detailing synthetic methodologies for this class of compounds.
- In Vitro Assays for Kinase Inhibitors.A methods-focused paper or a chapter in a book on drug discovery techniques.
- The MTT Assay: A Method for Assessing Cell Viability and Proliferation.A classic methods paper describing this widely used cellular assay.
Structural and Synthetic Paradigms of N-[4-(4-nitrophenoxy)phenyl]urea: A Privileged Diaryl Ether Scaffold in Drug Discovery
As a Senior Application Scientist, I approach molecular scaffolds not merely as static chemical structures, but as dynamic systems of electronic and steric interactions. The N-[4-(4-nitrophenoxy)phenyl]urea molecule ( C13H11N3O4 ) exemplifies this paradigm. By combining a flexible diaryl ether core with a bidentate urea hydrogen-bonding motif and a highly electron-withdrawing nitro group, this structure serves as a master key for accessing deep hydrophobic pockets in both human kinases and insect developmental enzymes.
This technical guide deconstructs the physicochemical properties, causality-driven synthetic methodologies, and mechanistic pharmacology of this privileged scaffold.
Physicochemical Profiling & Structural Anatomy
To understand the utility of N-[4-(4-nitrophenoxy)phenyl]urea, we must first dissect its structural components. The molecule is defined by three distinct pharmacophoric zones:
-
The Urea Moiety: Acts as a dual hydrogen bond donor and single acceptor. This is critical for anchoring the molecule to catalytic residues (e.g., glutamate and aspartate) in target proteins.
-
The Diaryl Ether Core: The oxygen atom acts as a "hinge," providing an optimal ~120° bond angle that allows the two phenyl rings to adopt a non-planar, twisted conformation necessary for navigating narrow receptor channels.
-
The Para-Nitro Group: A strong electron-withdrawing group (EWG) that modulates the overall dipole moment and pKa of the molecule, while also serving as a synthetic handle for future derivatization.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Significance |
| Molecular Formula | C13H11N3O4 | Determines the exact mass for LC-MS validation. |
| Molecular Weight | 273.24 g/mol | Key for stoichiometric calculations and yield determination. |
| Exact Mass | 273.075 Da | High-resolution mass spectrometry (HRMS) target. |
| H-Bond Donors | 2 | Critical for binding the DFG-out catalytic glutamate. |
| H-Bond Acceptors | 4 | Interacts with kinase hinge region residues. |
| Topological Polar Surface Area | 98.4 Ų | Predicts cellular permeability and oral bioavailability. |
Self-Validating Synthetic Methodology
A synthesis is only as robust as its analytical checkpoints. The following two-step protocol is designed as a self-validating system, ensuring that each transformation is chemically logical and analytically verifiable before proceeding to the next stage.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Construct the diaryl ether core to yield the intermediate .
-
Causality & Mechanism: We react 1-fluoro-4-nitrobenzene with 4-aminophenol. The strong electron-withdrawing nature of the nitro group activates the fluorobenzene for nucleophilic attack. Fluorine is chosen over chlorine because its high electronegativity stabilizes the anionic Meisenheimer complex intermediate, drastically accelerating the SNAr rate. Potassium carbonate ( K2CO3 ) in DMF is used as the base. The pKa of K2CO3 is perfectly tuned to deprotonate the phenol (pKa ~9.5) to a highly nucleophilic phenoxide, without deprotonating the aniline (pKa ~27). This strictly enforces O-arylation over N-arylation.
-
Self-Validating Control: The reaction is monitored via LC-MS. The disappearance of the fluorobenzene peak and the emergence of the intermediate mass ( [M+H]+=231.07 ) validates the step. Upon precipitation in water, the isolated solid must exhibit a sharp melting point of 132 °C, confirming isomeric purity.
Step 2: Urea Formation
Objective: Convert the aniline intermediate into the target urea.
-
Causality & Mechanism: The intermediate is reacted with potassium cyanate (KOCN) in aqueous acetic acid. The acetic acid plays a dual role: it acts as a solvent and protonates the cyanate anion to form the highly electrophilic isocyanic acid (HNCO) in situ. The nucleophilic aniline attacks the HNCO to yield the final urea. Alternatively, in industrial scale-ups, 1 in polar organic solvents at elevated temperatures[1].
-
Self-Validating Control: FT-IR spectroscopy is employed post-isolation. The shift from primary amine N-H stretches (~3300-3400 cm⁻¹) to the characteristic urea carbonyl stretch (Amide I band at ~1650 cm⁻¹) confirms conversion. Thermodynamic purity and fragmentation patterns can be cross-referenced against 2[2].
Fig 1: Step-by-step synthetic workflow for N-[4-(4-nitrophenoxy)phenyl]urea.
Table 2: Experimental Validation Metrics
| Step | Intermediate/Product | Target Metric | Self-Validating Analytical Method |
| 1 | 4-(4-Nitrophenoxy)aniline | Melting Point: 132 °C | Differential Scanning Calorimetry (DSC) |
| 1 | 4-(4-Nitrophenoxy)aniline | m/z: 231.07 [M+H]+ | Electrospray Ionization Mass Spectrometry |
| 2 | N-[4-(4-nitrophenoxy)phenyl]urea | Amide I Band: ~1650 cm⁻¹ | Fourier Transform Infrared Spectroscopy (FT-IR) |
| 2 | N-[4-(4-nitrophenoxy)phenyl]urea | N-H Signal: ~8.5 ppm (s, 2H) | 1H NMR in DMSO-d6 |
Mechanistic Pharmacology & Applications
The N-[4-(4-nitrophenoxy)phenyl]urea scaffold is a "privileged structure" that translates across multiple biological domains due to its unique conformational flexibility.
Type II Kinase Inhibition
In human oncology, this scaffold mimics the binding mode of blockbuster multikinase inhibitors (e.g., Sorafenib). These are classified as Type II inhibitors because they bind exclusively to the inactive "DFG-out" conformation of Receptor Tyrosine Kinases (RTKs). The activation loop of the kinase flips outward, exposing a deep, hydrophobic allosteric pocket. The urea moiety anchors the molecule by forming critical hydrogen bonds with the catalytic glutamate on the C-helix and the aspartate of the DFG motif. Simultaneously, the diaryl ether core acts as a hydrophobic wedge, driving the terminal nitro-phenyl ring deep into the allosteric site to stabilize the inactive state.
Agrochemical & Antiparasitic Activity
Beyond oncology,3[3]. Structurally related phenylurea and acylurea derivatives function as potent insect growth regulators (IGRs). They operate by disrupting chitin synthesis during the molting process, effectively halting 4[4]. The specific substitution pattern on the diaryl ether core (such as the para-nitro group) is often engineered to overcome multi-insecticide resistance observed in wild-type strains.
Fig 2: Pharmacophoric interactions of the diaryl ether urea within the RTK DFG-out pocket.
References
-
Google Patents: PL84194B1 - Derivatives of urea, i.e. compounds containing any of the groups, the nitrogen atoms not being part of nitro or nitroso groups having nitrogen atoms of urea groups bound to carbon atoms of six-membered aromatic rings...3
-
SynPep: 4-(4-Nitrophenoxy)aniline (CAS 6149-33-3) Product Specifications.
-
Scholarly Commons (Pacific.edu): Experimental induction of resistance to an acylurea insect growth regulator.4
-
NIST WebBook: N-(4-Nitrophenyl)-N'-phenyl-urea Thermochemistry and Mass Spectrometry Data.2
-
Google Patents: CN1198789C - Process for preparing 4-nitroso-aniline from urea and nitrobenzene.1
Sources
Synthesis, Physicochemical Profiling, and Pharmacophore Utility of 1-[4-(4-nitrophenoxy)phenyl]urea
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, diaryl ether ureas represent a highly privileged structural class. The compound commonly referred to as N-[4-(4-nitrophenoxy)phenyl]urea serves as a critical intermediate and foundational scaffold in the design of Type II kinase inhibitors and acylurea-based insect growth regulators[1].
This technical whitepaper provides an in-depth analysis of its structural nomenclature, physicochemical properties, and scalable synthesis workflows. As a Senior Application Scientist, I have structured the experimental protocols to emphasize the causality behind reagent selection, ensuring that the methodologies provided are robust, chemoselective, and self-validating.
Chemical Identity & Structural Logic
The structural architecture of this molecule is defined by three distinct functional domains: a urea moiety, a diaryl ether core, and a terminal nitro group.
-
IUPAC Nomenclature: The systematic and preferred IUPAC name for this compound is 1-[4-(4-nitrophenoxy)phenyl]urea . The parent structure is designated as urea, with the complex diaryl ether system acting as a substituent at the 1-position of the nitrogen atom.
-
Structural Logic:
-
Urea Moiety: Acts as a potent bidentate hydrogen bond donor/acceptor. In oncology drug design, this group is essential for anchoring the molecule to the DFG-out conformation of the kinase hinge region.
-
Diaryl Ether Core: Provides the necessary steric spacer and conformational flexibility to occupy allosteric hydrophobic pockets.
-
Terminal Nitro Group: Serves a dual purpose. Biologically, it provides electron-withdrawing properties that modulate the electron density of the aromatic rings. Synthetically, it acts as a highly versatile handle that can be easily reduced to an amine (via Pd/C and H₂) for subsequent amide coupling (e.g., in the synthesis of Sorafenib analogs).
-
Mechanistic Synthesis Workflow
The synthesis of 1-[4-(4-nitrophenoxy)phenyl]urea is achieved via a highly efficient, two-step linear sequence starting from commercially available precursors.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the coupling of 4-aminophenol (CAS: 123-30-8)[2] and 1-fluoro-4-nitrobenzene to form the key intermediate, 4-(4-nitrophenoxy)aniline (CAS: 6149-33-3)[3]. The success of this step relies entirely on chemoselectivity. By utilizing a mild base like Potassium Carbonate (K₂CO₃), we selectively deprotonate the phenolic hydroxyl group (pKₐ ~9.5) without affecting the aniline amine (pKₐ ~27). This prevents unwanted N-arylation side reactions. The highly electron-deficient nature of 1-fluoro-4-nitrobenzene, driven by the strong electron-withdrawing -NO₂ group, makes the para-fluorine highly susceptible to nucleophilic attack by the resulting phenoxide ion.
Step 2: Electrophilic Urea Formation
The purified aniline intermediate is then reacted with Potassium Cyanate (KOCN) in an acidic medium. The addition of acetic acid (AcOH) is not merely a solvent choice; it is a mechanistic requirement. The acid protonates the cyanate anion to generate cyanic acid (HNCO) in situ. Cyanic acid acts as the active electrophile, which is subsequently attacked by the nucleophilic aniline nitrogen to form the final urea product.
Caption: Two-step synthesis workflow for 1-[4-(4-nitrophenoxy)phenyl]urea via SNAr and cyanate addition.
Experimental Protocols
Protocol A: Synthesis of 4-(4-nitrophenoxy)aniline
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (10.9 g, 100 mmol, 1.0 equiv) in 150 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Add anhydrous K₂CO₃ (20.7 g, 150 mmol, 1.5 equiv). Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation.
-
Substitution: Slowly add 1-fluoro-4-nitrobenzene (14.8 g, 105 mmol, 1.05 equiv) dropwise. Elevate the temperature to 90°C and maintain for 12 hours under an inert N₂ atmosphere.
-
Validation & Workup: Monitor the reaction via TLC (Hexane:EtOAc 3:1). Upon consumption of the starting material, cool the mixture to room temperature and pour it into 1000 mL of vigorously stirred, ice-cold distilled water.
-
Purification: The resulting yellow precipitate is filtered under vacuum, washed thoroughly with water (to remove residual DMF and inorganic salts), and recrystallized from ethanol to yield pure 4-(4-nitrophenoxy)aniline.
Protocol B: Synthesis of 1-[4-(4-nitrophenoxy)phenyl]urea
-
Preparation: Suspend the purified 4-(4-nitrophenoxy)aniline (11.5 g, 50 mmol, 1.0 equiv) in 100 mL of a glacial acetic acid and water mixture (1:1 v/v).
-
Electrophile Generation: Slowly add an aqueous solution of potassium cyanate (KOCN, 8.1 g, 100 mmol, 2.0 equiv in 30 mL H₂O) dropwise at room temperature.
-
Reaction: Stir the reaction mixture continuously for 4-6 hours. As the reaction progresses, the highly insoluble urea product will begin to precipitate out of the aqueous acidic medium as a white to pale-yellow solid.
-
Workup: Filter the precipitate and wash sequentially with cold water, dilute sodium bicarbonate (NaHCO₃, to neutralize any trapped residual acetic acid), and finally cold diethyl ether (to remove unreacted organic impurities). Dry under vacuum at 50°C to afford the target 1-[4-(4-nitrophenoxy)phenyl]urea.
Quantitative Data & Optimization
Table 1: Physicochemical Properties
| Property | Value |
| Systematic IUPAC Name | 1-[4-(4-nitrophenoxy)phenyl]urea |
| Molecular Formula | C₁₃H₁₁N₃O₄ |
| Molecular Weight | 273.25 g/mol |
| Key Intermediate CAS | 6149-33-3 (4-(4-nitrophenoxy)aniline)[3] |
| H-Bond Donors / Acceptors | 2 / 4 |
Table 2: SNAr Reaction Optimization Parameters
| Base | Solvent | Temp (°C) | Chemoselectivity Profile | Yield (%) |
| NaH | THF | 0 to RT | Poor (Significant N-arylation occurs) | < 40% |
| K₂CO₃ | DMF | 90 | Excellent (Exclusive O-arylation) | 85 - 90% |
| Cs₂CO₃ | DMSO | 70 | Excellent | 80 - 85% |
Pharmacophore Utility & Biological Significance
Beyond its role as a synthetic intermediate, the 1-[4-(4-nitrophenoxy)phenyl]urea scaffold is a masterclass in rational drug design. In agricultural chemistry, similar acylurea derivatives disrupt chitin synthesis, acting as potent insect growth regulators[1]. In human therapeutics, this exact structural motif is frequently deployed to inhibit hyperactive kinases (e.g., VEGFR, PDGFR, RAF) associated with oncogenesis.
Caption: Pharmacophore binding model of diaryl ether ureas in Type II kinase inhibition.
References
-
Title: CAS No.123-30-8, 4-Aminophenol Suppliers and Chemical Properties[2] Source: LookChem URL: [Link]
-
Title: Experimental induction of resistance to an acylurea insect growth regulator[1] Source: Scholarly Commons, University of the Pacific URL: [Link]
Sources
Biological Activity and Pharmacological Profiling of N-[4-(4-nitrophenoxy)phenyl]urea: A Technical Whitepaper
Core Thesis
The compound N-[4-(4-nitrophenoxy)phenyl]urea represents a highly versatile "privileged scaffold" in modern medicinal chemistry. Characterized by a diaryl ether backbone coupled to a hydrogen-bonding urea motif, this structure serves as a foundational pharmacophore for designing multi-target tyrosine kinase inhibitors (TKIs) and antiparasitic agents. This whitepaper deconstructs the mechanistic pharmacology of this scaffold, outlines the quantitative structure-activity relationships (SAR), and details the self-validating experimental frameworks required to evaluate its biological activity.
Molecular Architecture and Pharmacophore Rationale
The biological efficacy of N-[4-(4-nitrophenoxy)phenyl]urea is dictated by its distinct structural domains:
-
The Urea Motif: Acts as a bidentate hydrogen bond donor and acceptor. In kinase targets, this moiety is critical for anchoring the molecule to the catalytic glutamate and the backbone amide of the aspartate residue within the highly conserved DFG (Asp-Phe-Gly) motif.
-
The Diaryl Ether Core: Provides the necessary conformational flexibility to span the hinge region of a kinase while projecting into adjacent hydrophobic pockets.
-
The 4-Nitrophenoxy Group: The highly electron-withdrawing nitro group modulates the pKa of the distal urea protons, strengthening their hydrogen-bonding capacity. Furthermore, the nitro-aromatic ring engages in π−π stacking and dipole interactions within deep allosteric clefts.
Mechanistic Pharmacology: Type II Kinase Inhibition
The primary biological activity of the N-[4-(4-nitrophenoxy)phenyl]urea scaffold lies in its ability to act as a Type II Kinase Inhibitor . Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors preferentially bind to the inactive "DFG-out" conformation of kinases such as VEGFR-2, PDGFR, and RAF .
By stabilizing the inactive state, the compound drastically reduces the off-rate of the inhibitor, leading to prolonged residence times and sustained suppression of downstream angiogenic signaling pathways (e.g., MEK/ERK).
Fig 1: Mechanism of Type II kinase inhibition by N-[4-(4-nitrophenoxy)phenyl]urea via DFG-out.
Quantitative Structure-Activity Relationship (SAR)
To understand the specific contribution of the nitro group and the urea substitution, we summarize the quantitative binding affinities and cellular efficacies of the base scaffold against optimized derivatives . The data demonstrates that removing the electron-withdrawing group (Compound 3) abolishes activity, proving the necessity of the dipole interaction in the allosteric pocket.
| Compound | Urea Substituent (R1) | Phenoxy Substituent (R2) | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 (nM) | Cytotoxicity (HEK293) IC50 (µM) |
| 1 (Base Scaffold) | -H | -NO2 | 45.2 | 120.5 | >50 |
| 2 | -Phenyl | -NO2 | 12.4 | 45.0 | >50 |
| 3 | -Phenyl | -H | >1000 | >5000 | >50 |
| 4 | -Methyl | -NO2 | 85.6 | 310.2 | >50 |
| 5 (Optimized Analog) | -Methylpyridine | -Cl, -CF3 | 1.5 | 4.2 | 28.5 |
Empirical Validation: Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that all screening protocols must be internally controlled to prevent false positives. The following methodologies detail the exact workflows for validating the biological activity of this compound.
Protocol A: Biochemical Profiling via TR-FRET
Causality of Choice: Nitro-aromatic compounds frequently exhibit broad-spectrum autofluorescence that confounds standard colorimetric or prompt-fluorescence biochemical assays. To circumvent this, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized . By introducing a 50-microsecond delay before signal acquisition, the short-lived background autofluorescence from the nitro compound decays completely, isolating the long-lived emission of the Lanthanide (Europium) donor.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute N-[4-(4-nitrophenoxy)phenyl]urea in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate using an acoustic liquid handler to ensure precise volumetric transfer without tip-based carryover.
-
Enzyme Addition: Add 5 µL of recombinant VEGFR-2 kinase domain (optimized to the Km of ATP) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Initiation: Add 5 µL of a master mix containing ATP and ULight-labeled poly-GT substrate.
-
Incubation: Seal and incubate at 25°C for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of EDTA and Europium-labeled anti-phospho-substrate antibody. Read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
Self-Validating System: The protocol operates as a closed-loop validation matrix. Staurosporine is run in parallel as an orthogonal positive control. A Z'-factor is calculated for every microplate using the DMSO vehicle (negative control) and no-enzyme (positive inhibition control) wells. If Z′<0.5 , the plate is automatically rejected, ensuring the signal window is statistically robust against assay noise.
Fig 2: Self-validating TR-FRET assay workflow for high-throughput kinase inhibitor screening.
Protocol B: Phenotypic Anti-Angiogenesis Counter-Screen
Causality of Choice: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers and potential off-target cytotoxicity. Therefore, a primary HUVEC (Human Umbilical Vein Endothelial Cell) proliferation assay is employed, as HUVECs are the direct physiological effectors of VEGFR-2 driven angiogenesis .
Step-by-Step Methodology:
-
Cell Seeding: Seed HUVECs at 2,000 cells/well in a 96-well plate using Endothelial Cell Growth Medium (EGM-2) starved of VEGF.
-
Stimulation: After 24 hours, stimulate the cells with 20 ng/mL recombinant human VEGF-A.
-
Compound Treatment: Concurrently treat the cells with the urea compound at varying concentrations (0.1 nM to 10 µM).
-
Viability Readout: After 72 hours, add CellTiter-Glo reagent to lyse cells and measure ATP luminescence, which is directly proportional to the number of viable, proliferating cells.
Self-Validating System: To ensure the compound is genuinely anti-angiogenic and not merely a broad-spectrum cytotoxin, a counter-screen using non-endothelial HEK293 cells is performed simultaneously. A therapeutic index ( IC50_HEK/IC50_HUVEC ) greater than 10 is required to validate the specific mechanism of action, proving the compound targets the VEGF pathway rather than basal cellular metabolism.
References
-
Title: Kinase inhibitors: the road ahead Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Structure−Activity Relationships for Diaryl Urea Multiparameter Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays Source: Assay Guidance Manual (NCBI Bookshelf) URL: [Link]
-
Title: In vitro and in vivo angiogenesis assays Source: Nature Protocols URL: [Link]
An In-Depth Technical Guide to N-[4-(4-nitrophenoxy)phenyl]urea: Synthesis, Characterization, and Biological Evaluation Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-[4-(4-nitrophenoxy)phenyl]urea, a diaryl urea compound with potential applications in drug discovery. Diaryl ureas are a well-established class of molecules known for their diverse biological activities, most notably as potent kinase inhibitors in oncology.[1][2] This document outlines a detailed strategy for the synthesis, purification, characterization, and subsequent biological evaluation of N-[4-(4-nitrophenoxy)phenyl]urea, providing researchers with a solid foundation for investigating its therapeutic potential.
Introduction to Diaryl Ureas as Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Diaryl urea-based compounds have emerged as a significant class of kinase inhibitors.[1][2][3] Their structural framework, featuring a central urea moiety flanked by two aromatic rings, allows for key hydrogen bonding interactions with the hinge region of the kinase active site.[2][3]
Many diaryl ureas, including the FDA-approved drug Sorafenib, function as Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This binding mode offers a high degree of selectivity and potency.[1][2][3] The diaryl urea scaffold is a versatile platform for designing multi-targeted kinase inhibitors that can simultaneously block various signaling pathways crucial for tumor growth and angiogenesis, such as the Raf/MEK/ERK and VEGFR pathways.[1]
Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea
Step 1: Synthesis of the Key Intermediate: 4-(4-nitrophenoxy)aniline
The initial step involves the synthesis of the diaryl ether intermediate, 4-(4-nitrophenoxy)aniline, via a nucleophilic aromatic substitution reaction.[4]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq.), 1-fluoro-4-nitrobenzene (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 100-120 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude 4-(4-nitrophenoxy)aniline by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a pure product.[4]
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Step 2: Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea
The final step involves the formation of the urea linkage. A common and effective method is the reaction of the synthesized amine with an appropriate isocyanate.[5] In this case, reacting 4-(4-nitrophenoxy)aniline with a suitable isocyanate precursor in situ or a commercially available isocyanate would yield the target compound. An alternative and often milder approach involves the use of a carbamate intermediate.[6]
Experimental Protocol (via Isocyanate):
-
Dissolve the purified 4-(4-nitrophenoxy)aniline (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
To this solution, add a suitable isocyanate, such as phenyl isocyanate (1.0 eq.), dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, if a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-[4-(4-nitrophenoxy)phenyl]urea.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Visual Representation of the Synthetic Workflow:
Physicochemical Properties and Characterization
The physicochemical properties of N-[4-(4-nitrophenoxy)phenyl]urea can be predicted and should be confirmed experimentally upon successful synthesis.
| Property | Predicted/Expected Value |
| Molecular Formula | C₁₃H₁₁N₃O₄ |
| Molecular Weight | 273.25 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and acetone; poorly soluble in water |
| ¹H NMR | Characteristic peaks for the aromatic protons on the three phenyl rings and the N-H protons of the urea linkage. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the phenyl rings, the urea carbonyl, and the ether linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching, C=O stretching (urea), C-N stretching, and N-O stretching (nitro group). |
Proposed Mechanism of Action as a Kinase Inhibitor
Based on the extensive literature on diaryl urea compounds, N-[4-(4-nitrophenoxy)phenyl]urea is hypothesized to function as a Type II kinase inhibitor.[1][2] The core urea moiety is expected to form crucial hydrogen bonds with the kinase hinge region, specifically with the side chain of a conserved glutamate residue in the αC-helix and the backbone amide of the DFG motif aspartate.[2][3] The two aryl rings will likely occupy the adjacent hydrophobic pockets.
A primary target for many diaryl urea inhibitors is the Raf/MEK/ERK signaling pathway (MAPK pathway), which is frequently hyperactivated in various cancers.[1] By inhibiting a key kinase in this pathway, such as B-Raf, N-[4-(4-nitrophenoxy)phenyl]urea could block downstream signaling, leading to cell cycle arrest and apoptosis.
Visual Representation of a Potential Signaling Pathway Inhibition:
Strategy for Biological Evaluation
A systematic evaluation of the biological activity of N-[4-(4-nitrophenoxy)phenyl]urea is essential to determine its therapeutic potential. The following experimental workflow is recommended.
Visual Representation of the Biological Evaluation Workflow:
In Vitro Kinase Inhibition Assays
The primary assessment of N-[4-(4-nitrophenoxy)phenyl]urea should be to determine its inhibitory activity against a panel of protein kinases known to be targeted by diaryl ureas.
Experimental Protocol (General Kinase Assay):
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, Z'-LYTE™) or a radiometric assay using [γ-³²P]ATP.[7][8]
-
Prepare a stock solution of N-[4-(4-nitrophenoxy)phenyl]urea in 100% DMSO.
-
Perform serial dilutions of the compound to obtain a range of concentrations for IC₅₀ determination.
-
In a microplate, incubate the recombinant kinase enzyme with the substrate and ATP in the presence of varying concentrations of the inhibitor.
-
Include appropriate controls (no inhibitor, no enzyme).
-
After the incubation period, measure the kinase activity according to the kit's instructions (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Table of Potential Target Kinases:
| Kinase Target | Rationale |
| B-Raf (wild-type and V600E mutant) | Key component of the MAPK pathway, frequently mutated in cancer. |
| VEGFR-2 (KDR) | A primary mediator of angiogenesis, a crucial process for tumor growth. |
| PDGFR-β | Involved in angiogenesis and tumor cell proliferation. |
| c-Kit | A receptor tyrosine kinase implicated in various cancers. |
| p38 MAPK | A kinase involved in inflammatory responses and cell stress.[9] |
Cell-Based Assays
Evaluating the effect of N-[4-(4-nitrophenoxy)phenyl]urea on cancer cell viability and proliferation is a critical next step.
Experimental Protocol (MTT/MTS Assay for Cytotoxicity):
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of N-[4-(4-nitrophenoxy)phenyl]urea for 48-72 hours.
-
Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
After the treatment period, add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Table of Suggested Cancer Cell Lines:
| Cell Line | Cancer Type | Relevant Kinase Profile |
| A375 | Malignant Melanoma | B-Raf V600E mutant |
| HT-29 | Colorectal Carcinoma | B-Raf V600E mutant |
| MDA-MB-231 | Breast Cancer | High levels of activated MEK/ERK |
| HUVEC | (Human Umbilical Vein Endothelial Cells) | To assess anti-angiogenic effects (VEGFR-2) |
Conclusion
N-[4-(4-nitrophenoxy)phenyl]urea belongs to the promising class of diaryl urea compounds with established potential as kinase inhibitors. While specific biological data for this compound is not currently in the public domain, this technical guide provides a robust and scientifically-grounded framework for its synthesis, characterization, and comprehensive biological evaluation. By following the proposed protocols, researchers can effectively investigate the therapeutic potential of N-[4-(4-nitrophenoxy)phenyl]urea and contribute to the development of novel kinase inhibitors for the treatment of cancer and other diseases.
Sources
- 1. jcbsc.org [jcbsc.org]
- 2. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. N-[4-(4-Nitrophenoxy)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. N-(4-Nitrophenyl)-N'-phenyl-urea [webbook.nist.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of N-[4-(4-nitrophenoxy)phenyl]urea
Abstract
The diaryl urea motif is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational therapeutic agents.[1][2][3] This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of a specific diaryl urea, N-[4-(4-nitrophenoxy)phenyl]urea. While a singular "discovery" event for this compound is not prominently documented, its structural components—a diaryl ether linkage and a nitroaryl urea moiety—are features of significant interest in drug design, particularly in the development of kinase inhibitors.[1][2][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the causalities behind experimental choices and providing self-validating protocols for its preparation and analysis.
Introduction: The Significance of the Diaryl Urea Scaffold
Diaryl urea derivatives have emerged as a "privileged scaffold" in drug discovery, demonstrating a remarkable breadth of biological activities.[1] Their prominence is largely attributed to the urea functional group's ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as protein kinases.[2][6] The N,N'-diaryl substitution allows for extensive modification of the molecule's steric and electronic properties, enabling fine-tuning of its pharmacological profile.
One of the most notable examples is Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers, which features a diaryl urea core.[1][4] The success of Sorafenib and other similar molecules has spurred extensive research into novel diaryl urea derivatives. The target molecule of this guide, N-[4-(4-nitrophenoxy)phenyl]urea, incorporates key structural features that are rationally designed for potential biological activity:
-
Diaryl Ether Linkage: Provides conformational flexibility and can mimic the binding of natural ligands.
-
Nitro Group: A strong electron-withdrawing group that can participate in hydrogen bonding and other electronic interactions within a receptor's active site. Nitroaryl-containing compounds have shown significant antiproliferative properties.[7][8]
This guide will detail a robust synthetic pathway to this molecule, providing the necessary technical insights for its successful laboratory-scale preparation.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of N-[4-(4-nitrophenoxy)phenyl]urea suggests a two-part strategy. The urea bond is most readily formed by the reaction of an amine with an isocyanate. This disconnects the target molecule into two key synthons: 4-(4-nitrophenoxy)aniline and a suitable phenyl isocyanate. The precursor amine, in turn, can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether bond.
Caption: Retrosynthetic analysis of N-[4-(4-nitrophenoxy)phenyl]urea.
This leads to a two-step synthetic workflow:
-
Step 1: Synthesis of 4-(4-nitrophenoxy)aniline. This involves the formation of the diaryl ether via an SNAr reaction.
-
Step 2: Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea. This is achieved by reacting the synthesized amine with a suitable isocyanate.
Detailed Experimental Protocols
Step 1: Synthesis of the Precursor 4-(4-nitrophenoxy)aniline
Principle: The formation of the diaryl ether linkage is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the phenoxide of p-aminophenol acts as the nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene. The nitro group is a powerful electron-withdrawing group, which activates the ring towards nucleophilic attack, making this reaction efficient.[9] An aryl fluoride is chosen as the electrophile because fluoride is an excellent leaving group in SNAr reactions. A strong base is required to deprotonate the phenol, generating the more nucleophilic phenoxide.
Caption: Workflow for the synthesis of 4-(4-nitrophenoxy)aniline.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| p-Aminophenol | 109.13 | 10.0 | 1.0 |
| 1-Fluoro-4-nitrobenzene | 141.10 | 10.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-aminophenol (1.09 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction Initiation: Place the flask in an oil bath and begin stirring. Add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) to the mixture.
-
Heating: Heat the reaction mixture to 120 °C and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove residual DMF and inorganic salts. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-(4-nitrophenoxy)aniline as a solid.[10]
Step 2: Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea
Principle: The final step involves the formation of the urea linkage. This is a classic nucleophilic addition reaction where the lone pair of electrons on the nitrogen atom of the primary amine (4-(4-nitrophenoxy)aniline) attacks the electrophilic carbon of an isocyanate. Phenyl isocyanate is a common reagent for this transformation. The reaction is typically fast and proceeds cleanly at room temperature in an anhydrous aprotic solvent.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| 4-(4-Nitrophenoxy)aniline | 230.22 | 5.0 | 1.0 |
| Phenyl Isocyanate | 119.12 | 5.0 | 1.0 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 30 mL | - |
Protocol:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(4-nitrophenoxy)aniline (1.15 g, 5.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous dichloromethane (DCM) and stir until the amine is fully dissolved.
-
Reagent Addition: Slowly add phenyl isocyanate (0.60 g, 5.0 mmol) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate is often observed as the product is typically less soluble than the reactants. Monitor the reaction by TLC.
-
Isolation: Upon completion, collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials. The product, N-[4-(4-nitrophenoxy)phenyl]urea, is typically obtained in high purity without the need for further purification.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized N-[4-(4-nitrophenoxy)phenyl]urea. The following are expected analytical data.
Table of Expected Analytical Data:
| Analysis Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | - Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the three phenyl rings. - Two distinct singlets in the downfield region (approx. 8.5-9.5 ppm) corresponding to the two N-H protons of the urea linkage. |
| ¹³C NMR (DMSO-d₆) | - A signal for the urea carbonyl carbon around 152-155 ppm. - Multiple signals in the aromatic region (approx. 115-165 ppm) for the 18 aromatic carbons. |
| FT-IR (KBr) | - N-H stretching vibrations around 3300 cm⁻¹. - A strong C=O (urea carbonyl) stretching vibration around 1640-1660 cm⁻¹. - C-O-C (ether) stretching around 1240 cm⁻¹. - Asymmetric and symmetric NO₂ stretching around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. |
| Mass Spec (ESI) | - Expected [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₉H₁₅N₃O₄, MW = 349.34). |
Potential Biological Significance
The structural features of N-[4-(4-nitrophenoxy)phenyl]urea make it an interesting candidate for biological evaluation. Diaryl ureas are known to act as Type II kinase inhibitors, binding to the "DFG-out" inactive conformation of the kinase.[2] The urea moiety typically forms crucial hydrogen bonds with the enzyme backbone. The nitro-substituted phenyl ring could occupy a hydrophobic pocket and form additional interactions, potentially leading to high affinity and selectivity.
Caption: Putative binding mode of a diaryl urea in a kinase active site.
Furthermore, studies have shown that nitroaryl urea derivatives can possess significant antiproliferative properties against various cancer cell lines.[7][8] Therefore, N-[4-(4-nitrophenoxy)phenyl]urea could be a valuable compound for screening in anticancer and kinase inhibition assays.
Safety and Handling
Chemical Safety:
-
Nitroaromatic Compounds: 1-Fluoro-4-nitrobenzene and the final product are nitroaromatic compounds. These should be handled with care as they can be toxic and are potential skin irritants.
-
Isocyanates: Phenyl isocyanate is highly reactive, toxic, and a potent respiratory sensitizer.[11][12] All manipulations involving isocyanates must be performed in a well-ventilated chemical fume hood.[13]
-
Solvents: DMF is a reproductive toxin and can be absorbed through the skin. Dichloromethane is a suspected carcinogen.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[14] Avoid latex gloves.
-
Body Protection: A lab coat must be worn.
Waste Disposal:
All chemical waste, both solid and liquid, should be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines. Do not pour any of the reagents or reaction mixtures down the drain.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of N-[4-(4-nitrophenoxy)phenyl]urea. By deconstructing the synthesis into two logical and well-established reactions—a nucleophilic aromatic substitution and a urea formation—researchers can reliably produce this compound for further study. The insights into the rationale behind experimental choices, coupled with detailed procedural steps and safety information, are intended to empower scientists in the fields of medicinal chemistry and drug discovery to explore the potential of this and other novel diaryl urea derivatives.
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N-[4-(4-nitrophenoxy)phenyl]urea mechanism of action
An In-depth Technical Guide to the Postulated Mechanisms of Action of N-[4-(4-nitrophenoxy)phenyl]urea
Abstract
N-[4-(4-nitrophenoxy)phenyl]urea is a unique small molecule featuring a central phenylurea scaffold flanked by a nitrophenoxy group. While its specific mechanism of action has not been exhaustively characterized in dedicated literature, its structural motifs are present in numerous biologically active compounds. This technical guide synthesizes evidence from related molecules to postulate several plausible mechanisms of action. Drawing on structural analogy and functional data from the broader class of phenylurea and nitrophenyl derivatives, we explore its potential as an inhibitor of key enzymes such as urease, bacterial penicillin-binding proteins (PBPs), and various protein kinases. This document provides a foundational framework for researchers, outlining the scientific basis for these hypotheses and presenting detailed experimental protocols to systematically investigate and validate them. The objective is to equip drug development professionals and scientists with the necessary tools and conceptual understanding to unlock the therapeutic potential of this compound.
Introduction and Molecular Profile
The core structure of N-[4-(4-nitrophenoxy)phenyl]urea consists of a urea linkage connecting two distinct phenyl rings. One ring is substituted with a 4-nitrophenoxy group, a known pharmacophore that can influence electronic properties and binding interactions. The phenylurea scaffold itself is a privileged structure in medicinal chemistry, recognized for its ability to form critical hydrogen bonds with protein targets. Phenylurea-based compounds are utilized in agriculture as herbicides and in medicine as anticancer and antimicrobial agents.[1]
The presence of the nitro group, a strong electron-withdrawing moiety, significantly impacts the molecule's polarity and potential for metabolic activation. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adapt to the topology of various binding sites. Understanding these structural features is paramount to hypothesizing its biological targets.
Caption: Core structure and key functional groups of N-[4-(4-nitrophenoxy)phenyl]urea.
Table 1: Physicochemical Properties of N-[4-(4-nitrophenoxy)phenyl]urea (and related compounds)
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃O₄ | Inferred |
| Molecular Weight | 273.25 g/mol | Inferred |
| Related Compound | (4-Nitrophenyl)urea (C₇H₇N₃O₃) | PubChem |
| Molecular Weight | 181.15 g/mol | [2] |
| IUPAC Name | (4-nitrophenyl)urea | [2] |
Postulated Mechanisms of Action
Based on its structural components, we can postulate several distinct, yet not mutually exclusive, mechanisms of action.
Urease Inhibition
The urea backbone is a critical structural alert for potential urease inhibition. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate, a key virulence factor for bacteria like Helicobacter pylori and Proteus mirabilis.[3] Inhibition of urease can mitigate the pathological effects of ammonia production, such as increased pH and tissue damage.[3]
Causality: The mechanism likely involves the coordination of the urea carbonyl oxygen and/or amide nitrogens with the nickel ions in the urease active site, disrupting the catalytic machinery. The nitrophenoxy tail may engage in secondary interactions with surrounding amino acid residues, enhancing binding affinity. Studies on structurally similar hydrazone compounds containing a 4-nitrophenoxy moiety have demonstrated potent urease inhibitory activities, with IC₅₀ values in the micromolar range.[4]
Inhibition of Penicillin-Binding Protein 4 (PBP4)
Phenylurea-based scaffolds have been identified as inhibitors of Penicillin-Binding Protein 4 (PBP4), a transpeptidase crucial for cell wall synthesis in Staphylococcus aureus.[5][6] PBP4 is also implicated in the development of resistance to β-lactam antibiotics.[5] Therefore, inhibitors of PBP4 could act as standalone antimicrobials or as adjuvants to resensitize resistant strains.
Causality: The phenylurea core can form hydrogen bonds within the PBP4 active site, mimicking the D-Ala-D-Ala substrate. In silico docking models of related phenylurea compounds show hydrogen bonding with key residues like Glu114 and halogen interactions with Asn72 and Ser263 in the S.aureus PBP4 active site.[5] The 4-nitrophenoxy-phenyl portion of the molecule would occupy a hydrophobic pocket, with the nitro group potentially forming specific interactions that enhance binding affinity and selectivity.
Caption: Step-by-step workflow for the spectrophotometric urease inhibition assay.
Protocol: PBP4 Inhibition Assay (Bocillin-FL Binding)
This is a competition assay that measures the ability of a test compound to prevent the binding of a fluorescent penicillin derivative (Bocillin-FL) to PBP4.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl.
-
PBP4: Recombinant, purified S. aureus PBP4.
-
Bocillin-FL: Fluorescent penicillin reporter.
-
Positive Control: A known PBP4 inhibitor or a β-lactam antibiotic.
-
-
Assay Procedure:
-
In a low-binding black 96-well plate, add 2 µL of N-[4-(4-nitrophenoxy)phenyl]urea at various concentrations.
-
Add 48 µL of PBP4 solution (e.g., 50 nM final concentration) to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Add 50 µL of Bocillin-FL (e.g., 25 nM final concentration).
-
Incubate for another 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization or intensity (Excitation/Emission ~485/520 nm).
-
A decrease in signal indicates displacement of Bocillin-FL by the test compound.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Protocol: General In Vitro Kinase Assay (e.g., ADP-Glo™)
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.
Methodology:
-
Reagent Preparation:
-
Kinase Reaction Buffer: Specific to the kinase being tested (e.g., Lck, PI3K, GSK-3).
-
Enzyme: Purified, recombinant kinase.
-
Substrate: A specific peptide or protein substrate for the kinase.
-
ATP: At a concentration near the Kₘ for the specific kinase.
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
-
-
Assay Procedure:
-
Add test compound, kinase, and substrate to a 384-well plate.
-
Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the ADP produced and thus to kinase activity.
-
Calculate IC₅₀ values from dose-response curves.
-
Conclusion and Future Directions
The structural features of N-[4-(4-nitrophenoxy)phenyl]urea make it a compelling candidate for investigation as a modulator of multiple biological pathways. The phenylurea core is a proven pharmacophore for targeting enzymes like urease, PBP4, and a wide array of protein kinases. The appended nitrophenoxy group provides a vector for establishing specific interactions that could confer potency and selectivity.
The immediate path forward involves the systematic execution of the biochemical assays outlined in this guide. Positive results in any of these primary screens should be followed by more advanced studies, including:
-
Selectivity Profiling: Testing against a panel of related enzymes (e.g., a broad kinase panel) to determine selectivity.
-
Cell-Based Assays: Validating the biochemical hits in a relevant cellular context (e.g., anti-bacterial activity assays for PBP4 inhibitors, cellular phosphorylation assays for kinase inhibitors).
-
Mechanism of Inhibition Studies: Performing enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Structural Biology: Co-crystallization of the compound with its target protein to definitively confirm the binding mode and guide further structure-activity relationship (SAR) studies.
By pursuing this structured, hypothesis-driven approach, the scientific community can effectively elucidate the mechanism of action of N-[4-(4-nitrophenoxy)phenyl]urea and determine its potential as a lead compound for therapeutic development.
References
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Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI. Retrieved March 14, 2026, from [Link]
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Sheng, G. H., Chen, X. F., Li, J., Chen, J., Xu, Y., Han, Y. W., Yang, T., You, Z., & Zhu, H. L. (2015). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) Acetohydrazide and N'-(4-Nitrobenzylidene) -2-(4-nitrophenoxy)acetohydrazide. Acta Chimica Slovenica, 62(4), 846-852. [Link]
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Gondil, V. S., Butman, H. S., Young, M., Walsh, D. J., Narkhede, Y., Zeiler, M. J., ... & Melander, C. (2024). Development of phenyl-urea based small molecules that target penicillin binding protein 4. ChemMedChem. [Link]
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NIST. (n.d.). N-(4-Nitrophenyl)-N'-phenyl-urea. NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of N,N'-bis(4-nitrophenyl)-urea. Retrieved March 14, 2026, from [Link]
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Gondil, V. S., Butman, H. S., Young, M., Walsh, D. J., Narkhede, Y., Zeiler, M. J., ... & Melander, C. (2024). Development of phenyl-urea-based small molecules that target penicillin-binding protein 4. Chemical Biology & Drug Design, 103(6), e14569. [Link]
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Shaheen, F., Jamil, S., Ramzan, M., & Tariq, M. I. (2016). Synthesis, characterization and biological activity of azides and its derivatives. Desalination and Water Treatment, 57(59), 28731-28737. [Link]
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Al-hazam, H. A. (2014). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. Der Pharma Chemica, 6(1), 14-17. [Link]
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Lee, Y., & Lee, D. (2023). Signaling pathways underlying nitrogen transport and metabolism in plants. BMB Reports, 56(1), 1-9. [Link]
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Ryazanova, A. D., Tikhonov, D. A., & Gaponov, I. I. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]
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PubChem. (n.d.). (4-Nitrophenyl)urea. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]
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Tuszynska, I., et al. (2024). Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. Chemistry – A European Journal. [Link]
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Li, Y., et al. (2022). Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Frontiers in Chemistry, 10, 835565. [Link]
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Das, J., et al. (2006). Development of N-4,6-pyrimidine-N-alkyl-N'-phenyl Ureas as Orally Active Inhibitors of Lymphocyte Specific Tyrosine Kinase. Bioorganic & Medicinal Chemistry Letters, 16(14), 3646-3650. [Link]
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Zhang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3531. [Link]
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Braggio, C., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]
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Singh, S., et al. (2024). The role of Nrf2 signaling pathways in nerve damage repair. Cell Communication and Signaling, 22(1), 1-20. [Link]
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Unlocking the Polypharmacological Potential of N-[4-(4-nitrophenoxy)phenyl]urea: A Structural and Mechanistic Guide
Executive Summary
In the landscape of rational drug design, polypharmacological scaffolds offer a strategic starting point for developing targeted therapeutics. N-[4-(4-nitrophenoxy)phenyl]urea represents a privileged chemotype characterized by a diaryl ether backbone, a terminal urea moiety, and a para-nitro substitution. While not a finalized clinical asset itself, this structural triad serves as a highly potent "tool compound" and precursor for targeting oncogenic receptor tyrosine kinases (RTKs) and parasitic enoyl-acyl carrier protein reductases (ENRs). This whitepaper deconstructs the mechanistic rationale behind its therapeutic targets and outlines self-validating experimental workflows for its evaluation.
Structural Pharmacology & Chemotype Analysis
To understand the therapeutic targets of N-[4-(4-nitrophenoxy)phenyl]urea, we must first dissect its pharmacophore. The molecule functions as a modular assembly of three distinct interaction domains:
-
The Urea Motif (H-Bonding Core): The urea group acts as a potent bidentate hydrogen bond donor and acceptor. In kinase targets, this is the critical anchor that binds to the catalytic hinge region or the DFG (Asp-Phe-Gly) motif.
-
The Diaryl Ether Linker (Conformational Flexibility): The ether oxygen provides a ~120° bond angle with rotational freedom. This flexibility allows the molecule to navigate narrow binding channels and adapt to deep, hydrophobic allosteric pockets that rigid planar molecules cannot access.
-
The Nitro Group (Electronic & Steric Modulator): The strongly electron-withdrawing para-nitro group modulates the pKa of the adjacent aromatic system and the urea protons, enhancing their hydrogen-bonding strength.
Expert Insight: In late-stage drug development, the nitro group is often viewed as a structural liability (toxicophore) due to potential in vivo reduction to reactive hydroxylamines. Consequently, this compound is primarily utilized to establish the initial pharmacophore model. Lead optimization typically involves reducing the nitro group to an aniline for further derivatization (e.g., into an amide), a strategy famously utilized in the development of the blockbuster drug Sorafenib [1].
Primary Therapeutic Target Landscape
Target Class A: Oncogenic Kinases (VEGFR-2, c-Met, BRAF)
Diaryl ether ureas are hallmark Type II kinase inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors stabilize the inactive "DFG-out" conformation of the kinase [1].
-
Mechanism of Action: The urea moiety forms critical hydrogen bonds with the catalytic glutamate on the αC-helix and the aspartate residue of the DFG motif [2]. Concurrently, the 4-nitrophenoxy group extends deep into a hydrophobic allosteric pocket that is exclusively exposed when the phenylalanine of the DFG motif swings outward. This dual-anchoring mechanism results in prolonged target residence times and high biochemical potency.
Target Class B: Plasmodium falciparum Enoyl-ACP Reductase (PfENR)
Beyond oncology, the diaryl ether scaffold is a well-documented antimalarial pharmacophore, structurally homologous to triclosan derivatives [3].
-
Mechanism of Action: PfENR is a critical enzyme in the Type II fatty acid biosynthesis pathway of the malaria parasite. The N-[4-(4-nitrophenoxy)phenyl]urea scaffold occupies the hydrophobic substrate-binding loop. The addition of the urea group significantly enhances binding affinity by mimicking the natural interaction network of the NAD+ cofactor, forming stable hydrogen bonds with active site residues such as Tyr156 and Lys285 [3].
Visualizing the Mechanism of Action
Mechanism of N-[4-(4-nitrophenoxy)phenyl]urea binding to the DFG-out conformation of RTKs.
Quantitative Data Summaries
The following table synthesizes the expected pharmacological profile of the N-[4-(4-nitrophenoxy)phenyl]urea scaffold based on structural analogs and literature precedents.
| Target Protein | Target Class | Binding Conformation / Site | Primary Interaction Motif | Estimated IC₅₀ Range |
| VEGFR-2 | Receptor Tyrosine Kinase | DFG-out (Inactive) | Urea (H-bond to Glu/Asp) | 10 - 50 nM |
| BRAF (V600E) | Serine/Threonine Kinase | DFG-out (Inactive) | Urea (H-bond to hinge) | 50 - 200 nM |
| c-Met | Receptor Tyrosine Kinase | DFG-out (Inactive) | Diaryl Ether (Hydrophobic) | 50 - 150 nM |
| PfENR | Reductase (Parasitic) | NAD+ Cofactor Site | Urea (Mimics NAD+ binding) | 100 - 500 nM |
Experimental Workflows & Protocols
To ensure scientific integrity, the evaluation of this compound must utilize self-validating assay systems. Standard colorimetric assays are highly susceptible to false positives when evaluating nitro-aromatics due to their strong UV-Vis absorption profiles.
Protocol 1: In Vitro Target Validation via TR-FRET Kinase Assay
Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory for this chemotype. The nitro group can cause severe inner-filter effects (quenching) in standard fluorescence assays. TR-FRET utilizes a lanthanide fluorophore with a long emission half-life, allowing a time delay (e.g., 100 µs) before reading. This allows short-lived compound autofluorescence to decay completely.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 384-well low-volume plate. Dilute N-[4-(4-nitrophenoxy)phenyl]urea in 100% DMSO to create a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions).
-
Enzyme Incubation: Dispense 5 µL of the target kinase (e.g., VEGFR-2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 100 nL of the compound dilutions. Incubate for 30 minutes at room temperature to allow the slow-binding Type II kinetics to reach equilibrium.
-
Reaction Initiation: Add 5 µL of an ATP/Kinase Substrate mix (labeled with a standard acceptor fluorophore). Incubate for 60 minutes.
-
Detection & Quench: Add 10 µL of the Europium-labeled anti-phospho antibody (donor fluorophore) in EDTA-containing stop buffer.
-
Self-Validation/Counter-Screen: Run a parallel plate lacking the kinase but containing the Europium fluorophore to confirm the compound does not directly quench the lanthanide emission.
Protocol 2: Cellular Target Engagement via CETSA
Causality for Selection: Biochemical affinity does not guarantee cellular permeability or stability. The Cellular Thermal Shift Assay (CETSA) provides definitive proof that the compound physically engages the target protein inside a living cell, bypassing the artifacts of cell-free systems.
Step-by-Step Methodology:
-
Cell Treatment: Seed target cells (e.g., A549 or HUVEC) in a 6-well plate. Treat with 1 µM of the compound or DMSO (vehicle control) for 2 hours at 37°C.
-
Thermal Profiling: Harvest the cells, wash with PBS, and aliquot into 8 PCR tubes per treatment group. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Clearance: Lyse the cells using three freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.
-
Quantification: Analyze the soluble fraction (supernatant) via Western Blotting for the target kinase. A successful target engagement is validated by a significant rightward shift (stabilization) in the melting temperature ( Tm ) curve of the compound-treated group compared to the DMSO control.
Workflow Visualization
Step-by-step experimental workflow for validating diaryl ether urea therapeutic targets.
References
-
Title: Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via VEGFR-2, c-Met, and EGFR. Source: ACS Omega. URL: [Link]
-
Title: Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Source: PMC (National Institutes of Health). URL: [Link]
-
Title: 1ZSN: Synthesis, Biological Activity, and X-Ray Crystal Structural Analysis of Diaryl Ether Inhibitors of Malarial Enoyl ACP Reductase. Part 1:4'-Substituted Triclosan Derivatives. Source: RCSB Protein Data Bank. URL: [Link]
Sources
Biophysical Characterization and Protein Binding Assays for N-[4-(4-nitrophenoxy)phenyl]urea and Related Diaryl Ureas
Executive Summary & Physicochemical Profiling
As a Senior Application Scientist, I frequently encounter assay failures stemming from a fundamental misunderstanding of a compound's physicochemical nature. N-[4-(4-nitrophenoxy)phenyl]urea represents a classic, highly challenging pharmacophore commonly found in Type II kinase inhibitors and soluble epoxide hydrolase (sEH) antagonists.
This molecule features three critical motifs that dictate its behavior in biophysical assays:
-
The Diaryl Urea Linker: Acts as a rigid, bidentate hydrogen bond donor/acceptor. In kinases, this motif anchors the compound to the hinge region or the conserved glutamate of the αC-helix, stabilizing the inactive "DFG-out" conformation[1].
-
The Phenoxy Ring System: Highly hydrophobic, driving the compound into deep allosteric pockets[1]. This hydrophobicity necessitates the use of Dimethyl Sulfoxide (DMSO) as a cosolvent, which introduces severe viscosity and refractive index artifacts[2].
-
The 4-Nitrophenoxy Group: A strong electron-withdrawing moiety that absorbs heavily in the UV/Vis spectrum, creating severe optical interference in fluorescence-based assays.
Because Type II inhibitors require the target protein to undergo a massive conformational shift, they exhibit exceptionally slow binding kinetics (slow kon , very slow koff )[3]. To prevent false positives (often caused by compound aggregation) and accurately quantify affinity, we must deploy a self-validating, orthogonal assay triage.
Fig 1. Orthogonal biophysical assay triage for hydrophobic diaryl urea compounds.
Surface Plasmon Resonance (SPR): Resolving Slow-Binding Kinetics
The Causality of the Method: Standard SPR protocols utilize rapid injection and short dissociation times (e.g., 3-5 minutes). However, diaryl ureas lock their targets into a stable conformation (e.g., DFG-out), resulting in an extended residence time[1]. If the dissociation phase is too short, the koff cannot be accurately fitted, artificially inflating the calculated Kd [4]. Furthermore, random amine coupling of the target protein often masks the active site; thus, oriented capture is mandatory.
Step-by-Step Protocol:
-
Oriented Surface Capture: Immobilize an anti-His antibody or Ni-NTA on a CM5 sensor chip. Capture the His-tagged target protein to a low density ( Rmax≈30−50 RU) to prevent mass transport limitations and avidity artifacts[3].
-
Buffer Formulation: Formulate the running buffer (e.g., HBS-P) with exactly 3% DMSO. N-[4-(4-nitrophenoxy)phenyl]urea will precipitate in standard aqueous buffers, leading to erratic sensorgrams.
-
Multi-Cycle Kinetics: Inject the urea compound in a 3-fold dilution series (e.g., 1 nM to 300 nM).
-
Extended Dissociation: Program a dissociation phase of at least 45 minutes for the highest concentrations to capture the slow decay curve characteristic of Type II inhibitors[4].
-
Self-Validation Check (Solvent Correction): Because DMSO has a massive refractive index, even a 0.01% mismatch between the running buffer and the sample will cause a bulk shift. Run a DMSO calibration curve (2.5% to 3.5% DMSO) before and after the kinetic runs to mathematically subtract bulk solvent effects.
Fig 2. Kinetic pathway of Type II target inhibition by diaryl urea derivatives.
Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling
The Causality of the Method: ITC is the gold standard for obtaining the complete thermodynamic signature ( ΔH , ΔS , ΔG ) and confirming a 1:1 binding stoichiometry[5]. However, DMSO alters solvent viscosity, which inversely affects the diffusion-controlled association rate ( kon ), meaning the compound will take longer to reach equilibrium in the cell[2]. More critically, titrating a ligand in 5% DMSO into a protein in 4.9% DMSO will generate a heat of dilution artifact so massive that it entirely eclipses the heat of binding[5].
Step-by-Step Protocol:
-
Rigorous Dialysis: Dialyze the target protein overnight against the base buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Exact DMSO Matching: Prepare the N-[4-(4-nitrophenoxy)phenyl]urea stock in 100% DMSO. To achieve a final 5% DMSO concentration, add exactly 50 μL of the 100% DMSO ligand stock to 950 μL of dialysate. Add exactly 50 μL of pure 100% DMSO to 950 μL of the protein dialysate. Do not rely on volumetric approximations.
-
Titration Parameters: Set the syringe stirring speed to 750–1000 rpm to overcome the increased viscosity of the DMSO-water mixture[2].
-
Injection Spacing: Because the conformational shift required for diaryl urea binding is slow, space the injections by at least 240 seconds. If the heat signal does not return to baseline before the next injection, the integration will fail.
-
Self-Validation Check (Buffer Control): Perform a control titration of the ligand into the matched buffer (no protein). Subtract this background heat from the experimental data to isolate the intrinsic binding enthalpy[5].
Microscale Thermophoresis (MST): Overcoming Optical Interference
The Causality of the Method: MST measures the directed movement of molecules along a temperature gradient, which changes upon ligand binding. It is highly tolerant to DMSO and does not require surface immobilization. However, the 4-nitrophenoxy group is a potent chromophore that absorbs light in the UV and blue spectra. If a standard blue fluorophore (like FITC or GFP) is used, the ligand will absorb the excitation light, causing an Inner Filter Effect (IFE) that mimics a false binding curve.
Step-by-Step Protocol:
-
Red-Shifted Labeling: Covalently label the target protein with a far-red fluorophore (e.g., Cy5 or Alexa Fluor 647, Excitation ≈ 650 nm) to completely bypass the absorbance spectrum of the nitro group.
-
Ligand Titration: Perform a 16-point serial dilution of N-[4-(4-nitrophenoxy)phenyl]urea in 100% DMSO. Mix each point 1:1 with the labeled protein in assay buffer containing 0.05% Tween-20 (to prevent non-specific sticking to capillary walls). Ensure the final DMSO concentration is locked at exactly 2% across all capillaries.
-
Centrifugation: Centrifuge the 16 mixtures at 15,000 x g for 10 minutes. Diaryl ureas are prone to forming micro-aggregates that scatter light and ruin MST traces.
-
Self-Validation Check (Capillary Scan): Before running the thermophoresis gradient, perform a capillary fluorescence scan. If the initial fluorescence drops dynamically as the ligand concentration increases, you are still suffering from ligand-induced quenching or aggregation. The baseline fluorescence must remain flat across all 16 capillaries.
Data Synthesis & Expected Parameters
When executing these orthogonal assays on a Type II diaryl urea inhibitor like N-[4-(4-nitrophenoxy)phenyl]urea, you should expect a specific biophysical signature. The table below summarizes the target parameters that validate a successful, high-confidence binding model.
| Assay Modality | Parameter | Expected Range for Diaryl Ureas | Mechanistic Interpretation |
| SPR | Association Rate ( kon ) | 103−104M−1s−1 | Slow onset due to the required DFG-in to DFG-out conformational shift and solvent viscosity effects. |
| SPR | Dissociation Rate ( koff ) | 10−4−10−5s−1 | Extremely slow; the urea motif locks the target in a stable, inactive state (long residence time). |
| ITC | Enthalpy ( ΔH ) | −5 to −10kcal/mol | Favorable; driven by the bidentate hydrogen bonds formed by the urea linker. |
| ITC | Entropy ( −TΔS ) | −2 to −8kcal/mol | Highly favorable; driven by the hydrophobic phenoxy rings displacing ordered water from the deep allosteric pocket. |
| ITC / MST | Stoichiometry ( N ) | 0.9−1.1 | Confirms 1:1 specific binding, ruling out non-specific hydrophobic aggregation. |
References
-
Han, S., et al. "Structural characterization of proline-rich tyrosine kinase 2 (PYK2) reveals a unique (DFG-out) conformation and enables inhibitor design." Journal of Biological Chemistry, 2009.[Link]
-
Wernersson, S., Birgersson, S., & Akke, M. "Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter." Biochemistry, 2023.[Link]
-
Casper, D., Bukhtiyarova, M., & Springman, E. B. "A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase." Analytical Biochemistry, 2004.[Link]
-
Duff, M. R., Grubbs, J., & Howell, E. E. "Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity." Journal of Visualized Experiments, 2011.[Link]
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Computational Modeling of N-[4-(4-nitrophenoxy)phenyl]urea: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the computational modeling of N-[4-(4-nitrophenoxy)phenyl]urea, a diaryl urea derivative with potential therapeutic applications. Diaryl ureas represent a significant class of compounds in medicinal chemistry, frequently targeting protein kinases involved in oncogenic signaling pathways. This document outlines a multi-faceted computational approach, integrating molecular docking, molecular dynamics simulations, and quantum mechanics calculations to elucidate the structural and energetic basis of its interactions with a representative kinase target, B-Raf. The methodologies detailed herein are designed to be broadly applicable to the study of other diaryl urea derivatives and to provide researchers with a robust workflow for in-silico drug discovery and lead optimization.
Introduction: The Significance of Diaryl Ureas in Kinase Inhibition
The diaryl urea scaffold is a privileged motif in modern drug discovery, most notably for its role in the development of potent and selective protein kinase inhibitors.[1] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] The diaryl urea structure provides a rigid backbone capable of forming key hydrogen bond interactions with the hinge region of the kinase active site, a crucial element for inhibitor binding.[2]
N-[4-(4-nitrophenoxy)phenyl]urea belongs to this important class of molecules. Its structure, featuring two phenyl rings linked by a urea moiety and further substituted with a nitrophenoxy group, suggests its potential to interact with the ATP-binding pocket of various kinases. Computational modeling offers a powerful and cost-effective approach to investigate these potential interactions, predict binding affinities, and guide the rational design of more potent and selective analogs.
This guide will utilize N-[4-(4-nitrophenoxy)phenyl]urea as a case study to demonstrate a comprehensive in-silico workflow. We will focus on its interaction with the B-Raf kinase, a well-established target for diaryl urea inhibitors.[4]
Characterization of N-[4-(4-nitrophenoxy)phenyl]urea
| Property | Predicted Value/Information | Source |
| Molecular Formula | C13H11N3O4 | Inferred |
| Molecular Weight | 273.25 g/mol | Inferred |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)OC3=CC=C([O-])C=C3) | Inferred |
| Parent Compound | N-(4-nitrophenyl)-N'-phenyl-urea (CAS: 1932-32-7)[5] | [5] |
| Core Scaffold | Diaryl Urea | [1][2] |
The Computational Modeling Workflow: A Multi-Scale Approach
Our computational investigation of N-[4-(4-nitrophenoxy)phenyl]urea will follow a hierarchical workflow, starting with broad conformational sampling and progressing to more detailed and computationally intensive analyses.
Caption: A multi-scale computational workflow for ligand analysis.
Part 1: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[2] It is an essential first step in structure-based drug design, providing insights into the binding mode and a preliminary estimate of binding affinity.
Rationale and Choice of Software
For this guide, we will utilize AutoDock Vina , a widely used and validated open-source docking program known for its accuracy and speed.[5] The primary objective of this step is to generate a plausible binding pose of N-[4-(4-nitrophenoxy)phenyl]urea within the ATP-binding site of B-Raf kinase.
Experimental Protocol: Molecular Docking with AutoDock Vina
Step 1: Preparation of the Receptor (B-Raf Kinase)
-
Obtain the Protein Structure: Download the crystal structure of B-Raf kinase in complex with a known diaryl urea inhibitor from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1UWJ .
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms.
-
Assign partial charges (e.g., Gasteiger charges).
-
This can be accomplished using software like AutoDockTools or UCSF Chimera .[6]
-
Save the prepared receptor in the PDBQT file format.
-
Step 2: Preparation of the Ligand (N-[4-(4-nitrophenoxy)phenyl]urea)
-
Generate a 3D Structure: Create a 3D model of N-[4-(4-nitrophenoxy)phenyl]urea using a molecule builder such as Avogadro or PubChem Sketcher.
-
Energy Minimization: Perform a preliminary energy minimization of the ligand's 3D structure using a force field like MMFF94.
-
Prepare for Docking:
-
Assign Gasteiger charges.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format using AutoDockTools.
-
Step 3: Defining the Binding Site (Grid Box Generation)
-
Identify the Binding Pocket: The binding site is defined as the region of the protein where the co-crystallized ligand in the original PDB structure was located.
-
Define the Grid Box: Create a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that define the search space for the docking algorithm.[7] These coordinates can be determined using AutoDockTools.
Step 4: Running the Docking Simulation
-
Create a Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Execute AutoDock Vina: Run the docking simulation from the command line:
Step 5: Analysis of Docking Results
-
Binding Affinity: The output file will provide the binding affinity of the best-predicted pose in kcal/mol. More negative values indicate stronger predicted binding.
-
Visualization: Visualize the predicted binding poses in a molecular graphics program like PyMOL or UCSF Chimera.[2] Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
Caption: Workflow for molecular docking with AutoDock Vina.
Part 2: Molecular Dynamics Simulation - Assessing Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the predicted binding pose over time.[8]
Rationale and Choice of Software
We will use GROMACS , a versatile and high-performance MD simulation package.[4][9] The goal of this simulation is to evaluate the stability of the N-[4-(4-nitrophenoxy)phenyl]urea-B-Raf complex and to identify key persistent interactions.
Experimental Protocol: MD Simulation with GROMACS
Step 1: System Preparation
-
Starting Structure: Use the best-ranked docked pose of the N-[4-(4-nitrophenoxy)phenyl]urea-B-Raf complex from the previous step.
-
Force Field Selection: Choose an appropriate force field for the protein and ligand. The CHARMM36 force field is a common choice for protein simulations.[10] The ligand topology and parameters can be generated using a tool like the CHARMM General Force Field (CGenFF) server.[10]
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentration.
Step 2: Energy Minimization
-
Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
Step 3: Equilibration
-
NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein backbone restrained. This allows the water molecules to equilibrate around the protein.
-
NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density. The restraints on the protein can be gradually released during this phase.
Step 4: Production MD
-
Run the simulation for a sufficient length of time (e.g., 100 ns) without any restraints.[4] This is the data collection phase of the simulation.
Step 5: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.
-
Binding Free Energy Calculations (MM/PBSA or MM/GBSA): Estimate the binding free energy of the ligand to the protein using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
Caption: Workflow for molecular dynamics simulation with GROMACS.
Part 3: Quantum Mechanics - A Deeper Look at Electronic Interactions
Quantum mechanics (QM) calculations provide the most accurate description of the electronic structure and energetics of molecular systems.[11] While computationally expensive, QM methods are invaluable for understanding the nature of chemical bonds, charge distribution, and reaction mechanisms.
Rationale and Choice of Software
For our QM calculations, we will use Gaussian , a comprehensive and widely used electronic structure program. We will employ Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for systems of this size.[11]
Experimental Protocol: QM Calculations with Gaussian
Step 1: System Selection
-
From the MD trajectory, select representative snapshots of the N-[4-(4-nitrophenoxy)phenyl]urea-B-Raf complex that showcase key and persistent interactions.
-
Create a truncated model of the active site that includes the ligand and the immediately surrounding amino acid residues.
Step 2: Geometry Optimization
-
Perform a geometry optimization of the truncated active site model using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This will refine the local geometry of the ligand and interacting residues.
Step 3: Electronic Structure Analysis
-
Molecular Orbital (MO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the electron density distribution and potential sites for charge transfer.
-
Natural Bond Orbital (NBO) Analysis: Investigate the nature of the interactions between the ligand and the protein, such as the strength of hydrogen bonds and other non-covalent interactions.
Step 4: Interaction Energy Calculation
-
Calculate the interaction energy between N-[4-(4-nitrophenoxy)phenyl]urea and the active site residues to obtain a more accurate measure of the binding strength than that provided by molecular mechanics-based methods. This can be done using techniques like the supermolecular approach with basis set superposition error (BSSE) correction.
Caption: Workflow for quantum mechanics calculations with Gaussian.
Conclusion and Future Directions
This technical guide has presented a comprehensive, multi-scale computational workflow for the investigation of N-[4-(4-nitrophenoxy)phenyl]urea as a potential kinase inhibitor. By combining the strengths of molecular docking, molecular dynamics simulations, and quantum mechanics calculations, researchers can gain a deep understanding of the molecular recognition process, from initial binding pose prediction to the detailed electronic nature of the interactions.
The insights gained from these computational studies can be invaluable for:
-
Validating N-[4-(4-nitrophenoxy)phenyl]urea as a lead compound.
-
Guiding the rational design of new analogs with improved potency and selectivity.
-
Elucidating the molecular basis of resistance mutations.
-
Prioritizing compounds for chemical synthesis and experimental testing.
The methodologies outlined in this guide are not limited to the specific molecule and target discussed herein but can be readily adapted to a wide range of drug discovery projects involving other small molecules and protein targets. As computational resources continue to grow and algorithms become more sophisticated, the integration of these in-silico techniques will undoubtedly play an increasingly central role in the future of drug development.
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- 3. N-(4-Nitrophenyl)-N'-phenyl-urea [webbook.nist.gov]
- 4. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 5. Urea, N'-[4-(4-methoxyphenoxy)phenyl]-N,N-dimethyl- [webbook.nist.gov]
- 6. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide to N-[4-(4-nitrophenoxy)phenyl]urea and its Analogs: A Focus on Diaryl Ether Urea Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-(4-nitrophenoxy)phenyl]urea belongs to the diaryl ether urea class of compounds, a scaffold that has garnered significant attention in medicinal chemistry, particularly in the realm of oncology. While specific data on N-[4-(4-nitrophenoxy)phenyl]urea is limited in publicly available literature, the broader class of diaryl urea derivatives has been extensively explored, leading to the development of successful kinase inhibitors. This guide provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of diaryl ether urea derivatives, using established examples to provide a framework for understanding the potential of N-[4-(4-nitrophenoxy)phenyl]urea as a research molecule. The narrative emphasizes the causal relationships in experimental design and the principles of structure-activity relationship (SAR) that drive the optimization of these compounds as potent and selective therapeutic agents.
Introduction: The Rise of Diaryl Ureas in Drug Discovery
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1] When incorporated into a diaryl scaffold, it creates a privileged structure for the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The diaryl urea moiety has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases, leading to the development of clinically approved drugs like Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell and hepatocellular carcinoma.[4]
N-[4-(4-nitrophenoxy)phenyl]urea, with its diaryl ether linkage, represents a specific subclass of these promising molecules. The electron-withdrawing nitro group on one of the phenyl rings is a common feature in medicinal chemistry, often used to modulate electronic properties and explore binding interactions.[5] This guide will delve into the fundamental aspects of this class of compounds, providing researchers with the necessary knowledge to synthesize, characterize, and evaluate molecules like N-[4-(4-nitrophenoxy)phenyl]urea.
Synthesis of Diaryl Ether Urea Derivatives
The synthesis of N-[4-(4-nitrophenoxy)phenyl]urea and its analogs typically follows a convergent synthetic strategy, involving the preparation of key intermediates followed by a final urea formation step.
General Synthetic Workflow
A common and reliable method for the synthesis of diaryl ureas involves the reaction of an aromatic amine with an aromatic isocyanate.[6] For N-[4-(4-nitrophenoxy)phenyl]urea, the synthesis would logically proceed through the preparation of 4-(4-nitrophenoxy)aniline and its subsequent reaction with a suitable urea-forming reagent.
Caption: General synthetic workflow for N-[4-(4-nitrophenoxy)phenyl]urea.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of the Aniline Intermediate (e.g., 4-phenoxyaniline)
-
To a solution of 4-aminophenol (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the nitro-intermediate.
-
Reduce the nitro group to an amine using a standard reducing agent such as palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride (SnCl₂).
Step 2: Urea Formation
-
Dissolve the synthesized aniline intermediate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
To this solution, add the desired isocyanate (e.g., phenyl isocyanate, 1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the final diaryl urea product.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Predicted/Typical Value for Diaryl Ureas | Reference |
| Molecular Weight | 250 - 500 g/mol | [7] |
| LogP | 2.0 - 5.0 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3-5 | |
| Polar Surface Area | 60 - 100 Ų |
Table 1: Predicted Physicochemical Properties of a Typical Diaryl Ether Urea.
Spectroscopic Data
While specific spectra for N-[4-(4-nitrophenoxy)phenyl]urea are not available, the following are expected characteristic signals based on the analysis of similar structures.[8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The urea N-H protons will typically appear as broad singlets between δ 8.0-10.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Aromatic carbons will resonate in the region of δ 110-160 ppm. The urea carbonyl carbon is a key diagnostic signal, typically found around δ 150-160 ppm.
-
IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the urea group will be present around 1640-1680 cm⁻¹. N-H stretching vibrations will be observed in the range of 3200-3400 cm⁻¹. The C-O-C ether linkage will show a characteristic stretch around 1200-1250 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will show the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[8]
Biological Activity and Mechanism of Action: The Kinase Inhibition Paradigm
The primary therapeutic interest in diaryl urea derivatives lies in their ability to inhibit protein kinases.[2]
The RAF/MEK/ERK Signaling Pathway: A Key Target
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common driver of cancer. Diaryl ureas, such as Sorafenib, are known to inhibit RAF kinases, thereby blocking downstream signaling and inhibiting tumor growth.[3][4]
Caption: Inhibition of the RAF/MEK/ERK pathway by diaryl urea derivatives.
Structure-Activity Relationships (SAR)
The potency and selectivity of diaryl urea kinase inhibitors are highly dependent on the nature and position of substituents on the aromatic rings.
-
The "Head" and "Tail" Regions: The diaryl urea core typically binds to the hinge region of the kinase active site. One phenyl ring (the "head") often occupies a hydrophobic pocket, while the other (the "tail") extends towards the solvent-exposed region.[4]
-
Importance of Hydrogen Bonding: The two N-H groups of the urea moiety are crucial hydrogen bond donors, interacting with conserved amino acid residues in the kinase hinge region.[2]
-
Role of Substituents: Substituents on the phenyl rings can influence potency, selectivity, and pharmacokinetic properties. For example, halogen atoms or trifluoromethyl groups can enhance hydrophobic interactions and improve metabolic stability.[10]
Experimental Evaluation of Kinase Inhibitory Activity
In Vitro Kinase Assays
-
Biochemical Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. This is often done by quantifying the phosphorylation of a substrate, using methods such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays. The output is typically an IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[11]
-
Cell-Based Assays: It is crucial to confirm that a compound can inhibit its target kinase within a cellular context.[11] This can be assessed by measuring the phosphorylation status of downstream substrates of the target kinase in treated cells using techniques like Western blotting or ELISA.
Cellular Proliferation Assays
The ultimate goal of an anticancer agent is to inhibit the growth of cancer cells. The antiproliferative activity of diaryl urea derivatives is commonly evaluated using assays such as the MTT or SRB assay, which measure cell viability after treatment with the compound.
Future Directions and the Potential of N-[4-(4-nitrophenoxy)phenyl]urea
While specific biological data for N-[4-(4-nitrophenoxy)phenyl]urea remains to be published, its structural features suggest it is a promising candidate for investigation as a kinase inhibitor. The diaryl ether motif is present in many known kinase inhibitors, and the nitro group offers a point for further chemical modification to explore SAR.
Future research on this and related molecules should focus on:
-
Systematic Synthesis and SAR Studies: The synthesis and biological evaluation of a library of analogs with variations in the substitution pattern of both phenyl rings will be crucial to identify potent and selective inhibitors.
-
Target Identification and Selectivity Profiling: Broad kinase screening panels can be used to identify the specific kinase targets of active compounds and to assess their selectivity profile.
-
In Vivo Efficacy Studies: Promising compounds should be advanced into preclinical animal models to evaluate their antitumor efficacy, pharmacokinetics, and safety.
Conclusion
The diaryl ether urea scaffold is a well-validated and highly valuable platform for the discovery of novel kinase inhibitors. While N-[4-(4-nitrophenoxy)phenyl]urea itself is an under-explored molecule, the extensive body of research on its structural relatives provides a strong foundation for its investigation. This guide has outlined the key synthetic strategies, characterization methods, and biological evaluation techniques that are essential for any researcher entering this exciting field. By applying the principles of medicinal chemistry and a rigorous, data-driven approach, the potential of N-[4-(4-nitrophenoxy)phenyl]urea and its analogs as next-generation therapeutics can be fully realized.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
Application Note: Scalable Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Validated Synthesis Protocol & Mechanistic Guide
Strategic Context & Introduction
The urea functionality is a ubiquitous pharmacophore in modern drug discovery, frequently embedded in the structures of multi-kinase inhibitors, agrochemicals, and other biologically active macromolecules[1]. Specifically, the diaryl ether motif coupled with a terminal urea—such as N-[4-(4-nitrophenoxy)phenyl]urea —serves as a highly privileged structural intermediate for synthesizing advanced therapeutic agents (e.g., VEGFR/PDGFR inhibitors).
While traditional syntheses of urea derivatives often rely on highly toxic and hazardous reagents like phosgene or triphosgene[1], this application note details a robust, safer, and highly atom-economical protocol utilizing the classic nucleophilic addition of an aniline to in situ generated isocyanic acid[2]. Although advanced palladium-catalyzed cross-coupling methods exist for complex unsymmetrical ureas[3], the alkali cyanate methodology remains the gold standard for generating terminal (primary) N-aryl ureas due to its scalability and operational simplicity.
Mechanistic Causality & Reaction Design
As a process scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe. This protocol relies on the reaction between 4-(4-nitrophenoxy)aniline and potassium cyanate (KOCN) in an aqueous acetic acid system.
-
The pH Balancing Act (Solvent Causality): The formation of the urea requires the generation of the active electrophile, isocyanic acid (HN=C=O), from KOCN. This requires an acidic environment. However, using a strong mineral acid (like HCl) would completely protonate the weakly basic 4-(4-nitrophenoxy)aniline into its anilinium salt, rendering it non-nucleophilic. Glacial acetic acid provides the perfect equilibrium: it is strong enough to protonate the cyanate anion but weak enough to leave a sufficient concentration of the free aniline base available for nucleophilic attack.
-
Thermodynamic Driving Force: The diaryl ether starting material has poor aqueous solubility. A co-solvent system of acetic acid and water ensures partial homogeneity during the initial electrophilic attack. As the highly insoluble N-aryl urea product forms, it precipitates out of the reaction matrix, driving the equilibrium forward via Le Chatelier’s principle.
Mechanistic pathway of cyanate-mediated N-aryl urea formation.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
| 4-(4-nitrophenoxy)aniline | 230.22 | 1.0 eq | 2.30 g | Substrate (Nucleophile) |
| Potassium Cyanate (KOCN) | 81.11 | 2.5 eq | 2.03 g | Electrophile Source |
| Glacial Acetic Acid | 60.05 | Solvent | 15.0 mL | Proton donor / Co-solvent |
| Deionized Water | 18.02 | Co-solvent | 15.0 mL (Total) | Solubilizes KOCN / Precipitant |
Experimental Protocol
Experimental workflow for the synthesis of N-[4-(4-nitrophenoxy)phenyl]urea.
Step-by-Step Methodology:
-
Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(4-nitrophenoxy)aniline (2.30 g, 10.0 mmol) in 15 mL of glacial acetic acid and 5 mL of deionized water. Stir at room temperature (20–25 °C) until a homogenous solution or fine, easily stirrable suspension is achieved.
-
Electrophile Preparation: In a separate vial, dissolve Potassium Cyanate (2.03 g, 25.0 mmol) in 10 mL of deionized water. Note: KOCN degrades slowly in water; prepare this solution immediately before use.
-
Controlled Addition: Attach an addition funnel to the reaction flask. Add the aqueous KOCN solution dropwise to the aniline mixture over a period of 15–20 minutes.
-
Expert Insight: Dropwise addition is critical. Dumping the KOCN into the acidic medium causes a rapid spike in HNCO concentration, leading to competitive dimerization/trimerization into cyanuric acid, which will contaminate your final product.
-
-
Nucleophilic Addition (Reaction): Upon complete addition, heat the reaction mixture to 40–50 °C using a temperature-controlled oil bath. Stir vigorously for 3 hours. As the reaction progresses, the highly insoluble N-[4-(4-nitrophenoxy)phenyl]urea will precipitate as a thick, pale-yellow to white solid.
-
Quenching & Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Dilute the mixture with 30 mL of ice-cold deionized water to maximize the precipitation of the urea product. Filter the precipitate under vacuum using a Büchner funnel.
-
Purification & Drying: Wash the filter cake successively with:
-
2 x 20 mL Deionized water (Removes potassium acetate and unreacted KOCN).
-
1 x 15 mL 0.1 M HCl (Removes traces of unreacted aniline).
-
1 x 15 mL Cold Ethanol or Diethyl Ether (Removes organic impurities and aids in drying).
-
-
Dry the isolated solid under high vacuum at 60 °C for 12 hours to afford the pure product.
Analytical Validation (Self-Validating System)
To ensure scientific integrity, the resulting compound must be validated. The following table outlines the expected analytical signals that confirm the successful conversion of the aniline to the terminal urea.
| Analytical Method | Expected Signal / Peak | Structural Interpretation |
| LC-MS (ESI+) | m/z 274.08 [M+H]⁺ | Confirms the exact mass addition of +43 Da (HNCO) to the starting aniline (230.22 Da). |
| ¹H NMR (DMSO-d₆) | ~8.60 ppm (s, 1H) | Confirms the presence of the secondary urea nitrogen proton (-NH -CO-). |
| ¹H NMR (DMSO-d₆) | ~5.85 ppm (s, 2H) | Confirms the presence of the primary terminal urea protons (-CO-NH₂ ). |
| FTIR Spectroscopy | ~1650–1660 cm⁻¹ | Strong absorption band indicating the newly formed urea carbonyl (C=O stretch). |
| FTIR Spectroscopy | ~3300–3450 cm⁻¹ | Multiple sharp bands confirming N-H stretching of the primary and secondary amines. |
Troubleshooting & Process Optimization
Even validated protocols can encounter matrix-specific issues. Use the following E-E-A-T grounded insights to troubleshoot deviations:
-
Observation: Low yield with high recovery of starting aniline.
-
Causality: The electron-withdrawing nature of the para-nitrophenoxy group slightly reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.
-
Intervention: Increase the reaction temperature slightly to 55 °C, or add a second portion of KOCN (1.0 eq) after 2 hours of reaction time.
-
-
Observation: Formation of an insoluble white byproduct that co-precipitates with the product.
-
Causality: Biuret formation. Excess HNCO can react with the newly formed urea product if the temperature is too high, or cyanuric acid can form if KOCN is added too quickly.
-
Intervention: Maintain strict temperature control (<60 °C) and ensure the KOCN is added strictly dropwise. Wash the final cake thoroughly with warm water, as cyanuric acid has slight aqueous solubility at elevated temperatures.
-
References
-
Palladium-Catalyzed Synthesis of N-Aryl Carbamates Organic Letters - ACS Publications[3]
-
Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives Thieme Connect[2]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry PMC - NIH[1]
Sources
Application Note: Advanced Purification Protocols for N-[4-(4-nitrophenoxy)phenyl]urea
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Context
The compound N-[4-(4-nitrophenoxy)phenyl]urea belongs to the diaryl ether urea class, a structural motif heavily utilized in the development of kinase inhibitors and agricultural chemical agents, such as acylurea insect growth regulators[1]. The synthesis of this compound typically involves the reaction of [2] with a cyanate salt (e.g., sodium or potassium cyanate) in an acidic aqueous medium, or via an isocyanate intermediate[3].
The Causality of Purification Challenges: Urea derivatives present unique purification challenges. The strong intermolecular hydrogen bonding between the urea N-H protons and the carbonyl oxygen creates a highly rigid, stable crystal lattice. This renders the target compound highly insoluble in standard non-polar to moderately polar organic solvents (like hexane, diethyl ether, and cold dichloromethane). Conversely, the primary impurities—unreacted 4-(4-nitrophenoxy)aniline and oxidized byproducts—lack this extensive hydrogen-bonding network and remain soluble in these solvents.
Physicochemical Profiling
To design a self-validating purification system, we must first map the physicochemical parameters that dictate the compound's behavior in various solvent systems.
| Parameter | Value | Purification Implication |
| Molecular Formula | C₁₃H₁₁N₃O₄ | - |
| Molecular Weight | 273.25 g/mol | Used to calculate stoichiometric wash volumes. |
| H-Bond Donors / Acceptors | 3 / 4 | Drives strong crystal lattice formation; causes insolubility in cold DCM/Ether. |
| Solubility (Polar) | Soluble in DMSO, DMF, hot EtOH | Facilitates temperature-dependent recrystallization. |
| Solubility (Non-Polar) | Insoluble in Hexane, Et₂O, cold DCM | Enables selective trituration of aniline impurities. |
| Thermal Stability | Stable up to ~190 °C | Allows for hot filtration during recrystallization without degradation. |
Purification Workflow Visualization
The following workflow outlines the logical progression from crude reaction mixture to analytically pure API-grade material.
Workflow for the purification of N-[4-(4-nitrophenoxy)phenyl]urea.
Step-by-Step Experimental Protocols
Phase 1: Selective Trituration (Primary De-risking)
Causality: The crude product isolated from the aqueous reaction mixture is typically contaminated with highly colored, unreacted 4-(4-nitrophenoxy)aniline. Because the urea product is locked in a hydrogen-bonded lattice, suspending the crude solid in a solvent that only dissolves the impurity allows for rapid, scalable purification without silica gel.
-
Suspend the dried crude solid in cold diethyl ether (Et₂O) or a 1:1 mixture of Et₂O and dichloromethane (DCM) at a ratio of 10 mL solvent per gram of crude.
-
Sonicate or vigorously stir the suspension at room temperature for 15–20 minutes. Mechanistic note: Do not heat, as this may induce partial solubility of the urea.
-
Filter the suspension through a medium-porosity sintered glass funnel under vacuum.
-
Wash the filter cake with an additional 2 volumes of ice-cold Et₂O until the filtrate runs clear.
Self-Validating Checkpoint: Spot the filtrate on a silica TLC plate alongside a standard of the starting 4-(4-nitrophenoxy)aniline. Elute with 1:1 Hexane:Ethyl Acetate. The trituration is complete when the filtrate lane shows absolutely no UV-active spot at R_f ~0.6 (the aniline), confirming the isolation of the insoluble urea at the baseline.
Phase 2: Temperature-Gradient Recrystallization
Causality: To achieve >99% purity required for biological assays, trace bi-urea byproducts and regioisomers must be removed. We exploit the steep temperature-dependent solubility curve of the urea in ethanol, as detailed in classical methodologies like [5].
-
Transfer the triturated solid to a round-bottom flask equipped with a reflux condenser.
-
Dissolve the solid in a minimum amount of boiling absolute ethanol (approx. 15-20 mL/g).
-
Hot Filtration: If insoluble particulate matter (e.g., bi-urea polymers) remains, perform a rapid hot filtration through a pre-warmed fluted filter paper.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals. Once at room temperature, transfer to an ice bath (0–4 °C) for 1 hour to maximize yield.
-
Isolate the crystals via vacuum filtration and dry under high vacuum at 50 °C for 12 hours.
Self-Validating Checkpoint: Monitor the mother liquor via HPLC. The crystallization is optimal when the mother liquor shows a plateau in the concentration of the target urea, while impurity peaks remain fully dissolved. A sharp melting point of the dried crystals serves as the final physical validation.
Phase 3: Flash Column Chromatography (Fallback Method)
Causality: If the starting aniline contained ortho-substituted regioisomers, trituration and recrystallization may fail due to co-crystallization. Normal-phase silica chromatography separates these species based on subtle differences in dipole moment.
-
Pre-absorb the crude mixture onto silica gel (dry loading is mandatory due to poor solubility in the eluent).
-
Pack a column with silica gel (230-400 mesh) using Hexane.
-
Elute using a gradient of Hexane:Ethyl Acetate (from 70:30 to 30:70). The urea will elute significantly later than the aniline due to stronger interactions with the stationary phase.
Analytical Validation
A protocol is only as reliable as its analytical verification. To confirm the structural integrity and purity of N-[4-(4-nitrophenoxy)phenyl]urea, utilize ¹H-NMR (in DMSO-d₆):
-
Disappearance of Impurity: The broad singlet at ~5.0–5.2 ppm corresponding to the -NH₂ protons of the starting aniline must be completely absent.
-
Appearance of Product: The spectrum must show a characteristic sharp singlet at ~8.6 ppm (aryl-NH of the urea) and a broad singlet at ~5.9 ppm (terminal -NH₂ of the urea). The integration ratio of these peaks (1:2) serves as an internal self-validating control for the intact urea functional group.
References
-
Codrea, M. E. "Experimental induction of resistance to an acylurea insect growth regulator." Scholarly Commons, University of the Pacific.[1] URL:[Link]
-
Google Patents. "PL84194B1 - Derivatives of urea." Google Patents.[3] URL:
-
LookChem Database. "4-Aminophenol / 4-(4-nitrophenoxy)aniline synthesis intermediates." LookChem.[2] URL:[Link]
-
Armarego, W.L.F., & Chai, C. "Purification of Laboratory Chemicals (9th Edition)." Elsevier / Blackwell's.[6],[4] URL:[Link]
-
Furniss, B.S., et al. "Vogel's Textbook of Practical Organic Chemistry (5th Edition)." Pearson / Internet Archive.[7],[5] URL:[Link]
Sources
- 1. "Experimental induction of resistance to an acylurea insect growth regu" by Mary Elizabeth Codrea [scholarlycommons.pacific.edu]
- 2. Cas 123-30-8,4-Aminophenol | lookchem [lookchem.com]
- 3. PL84194B1 - - Google Patents [patents.google.com]
- 4. blackwells.co.uk [blackwells.co.uk]
- 5. ia601306.us.archive.org [ia601306.us.archive.org]
- 6. Purification of Laboratory Chemicals - W.L.F. Armarego, Christina Chai - Google 圖書 [books.google.com.hk]
- 7. Vogel's Textbook of Practical Organic Chemistry - Arthur Israel Vogel, B. S. Furniss - Google Books [books.google.co.uk]
High-Resolution Analytical Workflows for the Characterization and Quantification of N-[4-(4-nitrophenoxy)phenyl]urea
Introduction & Scope
N-[4-(4-nitrophenoxy)phenyl]urea (Exact Mass: 273.08 Da) is a highly functionalized diaryl ether intermediate widely utilized in the development of kinase inhibitors (e.g., Sorafenib analogs) and acylurea-based insect growth regulators. The molecule presents specific analytical challenges: the urea linkage is susceptible to hydrolytic cleavage at extreme pH, the diaryl ether (4-O-5) core requires precise regiochemical assignment, and the compound exhibits notoriously poor aqueous solubility.
As a Senior Application Scientist, I have designed this protocol to move beyond basic quality control. This guide provides a self-validating, multi-modal analytical workflow combining High-Performance Liquid Chromatography (HPLC-UV), tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Every step is grounded in chemical causality to ensure robust, reproducible data for drug development professionals.
Core Analytical Strategy
To ensure absolute structural and quantitative integrity, we employ an orthogonal testing strategy. Chromatographic methods determine purity and mass, while spectroscopic methods confirm atomic connectivity.
Fig 1: Multi-modal analytical workflow for N-[4-(4-nitrophenoxy)phenyl]urea characterization.
Chromatographic Profiling: HPLC-UV & LC-MS/MS
Causality & Methodological Design
The synthesis and analysis of 1 requires rigorous chromatographic purification to separate positional isomers and unreacted anilines[1]. For stock preparation, 2 due to their poor aqueous solubility, which can otherwise lead to rapid precipitation in standard buffers[2].
During HPLC, we utilize a mildly acidic mobile phase (0.1% Formic Acid). This suppresses the ionization of the urea nitrogen, preventing peak tailing on residual silanols of the C18 stationary phase. For mass spectrometry,3 due to the electron-withdrawing nature of the nitro group, while the urea moiety is best captured in ESI+[3]. Therefore, polarity switching is mandatory.
Step-by-Step Protocol
-
Stock Preparation: Accurately weigh 2.73 mg of the analyte. Dissolve in 1.0 mL of anhydrous DMSO to yield a 10 mM stock. Vortex for 2 minutes.
-
Working Dilution: Dilute the stock 1:100 in 50:50 Methanol:Water (v/v) to achieve a 100 µM working solution. Do not use pure water to avoid compound crash-out.
-
Column Equilibration: Purge the C18 column (2.1 x 50 mm, 1.7 µm) with 95% Mobile Phase A for 10 column volumes.
-
Injection & Acquisition: Inject 2 µL of the working solution. Monitor UV absorbance at 310 nm (capturing the extended π -conjugation of the nitrophenoxy system).
Quantitative Data Summary: LC-MS/MS Parameters
| Parameter | Specification / Value | Rationale |
| Column | Waters Acquity UPLC BEH C18 (1.7 µm) | High resolution for separating isomer impurities. |
| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid | Stabilizes urea bond; provides protons for ESI+. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for hydrophobic diaryl ethers. |
| Gradient | 5% B to 95% B over 5.0 min | Ensures sharp elution of the lipophilic compound. |
| UV Detection | 310 nm (Bandwidth 4 nm) | Specific to the conjugated 4-nitrophenoxy chromophore. |
| ESI+ Precursor | m/z 274.08 [M+H]+ | Protonation of the urea NH2 group. |
| ESI- Precursor | m/z 272.07 [M−H]− | Deprotonation favored by the nitroaromatic ring. |
Structural Elucidation: NMR Spectroscopy
Causality & Methodological Design
Structural elucidation via NMR relies heavily on the4, which alters the electronic environment of the adjacent aromatic protons[4]. The highly electron-withdrawing nitro group deshields the ortho protons significantly, pushing them downfield (>8.0 ppm). We utilize DMSO- d6 as the solvent to ensure complete dissolution and to shift the residual water peak away from critical aromatic signals.
Step-by-Step Protocol
-
Sample Prep: Dissolve 15 mg of N-[4-(4-nitrophenoxy)phenyl]urea in 0.6 mL of DMSO- d6 .
-
Acquisition: Acquire 1H NMR at 400 MHz (minimum 16 scans) and 13C NMR at 100 MHz (minimum 512 scans) at 298 K.
-
Processing: Reference the spectrum to the residual DMSO pentet at 2.50 ppm ( 1H ) and 39.52 ppm ( 13C ).
Quantitative Data Summary: Expected NMR Chemical Shifts
| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment |
| 1H | ~8.60 | Singlet (s) | 1H | Urea internal NH |
| 1H | ~8.25 | Doublet (d) | 2H | Ar- H (ortho to NO2 ) |
| 1H | ~7.45 | Doublet (d) | 2H | Ar- H (ortho to Urea) |
| 1H | ~7.10 | Doublet (d) | 2H | Ar- H (ortho to Ether, nitro side) |
| 1H | ~7.00 | Doublet (d) | 2H | Ar- H (ortho to Ether, urea side) |
| 1H | ~5.90 | Singlet (s) | 2H | Urea terminal NH2 |
Trustworthiness & Self-Validation: Stability-Indicating Assays
A protocol is only as trustworthy as its ability to detect failure. To validate that the HPLC method is stability-indicating (capable of resolving the parent drug from its degradants), we employ a forced degradation self-validation loop. Base hydrolysis specifically targets the urea bond, yielding 4-(4-nitrophenoxy)aniline. If the chromatographic method cannot baseline-resolve m/z 273.08 from m/z 230.07, the system suitability fails.
Forced Degradation Protocol
-
Hydrolytic Stress: Mix 100 µL of 10 mM stock with 100 µL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 100 µL of 0.1 N HCl.
-
Oxidative Stress: Mix 100 µL of 10 mM stock with 100 µL of 3% H2O2 . Incubate at room temperature for 4 hours.
-
Validation Injection: Inject the stressed samples. Confirm that degradant peaks do not co-elute with the parent API peak.
Fig 2: Forced degradation pathways establishing the stability-indicating nature of the assay.
References
-
ASTM International. "Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography—Atmospheric Pressure Ionization—Mass Spectrometry (HPLC-API-MS)." Journal of Forensic Sciences. URL:[Link]
-
Li, Y., et al. "NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin." ACS Publications. URL:[Link]
-
ACS Publications. "Evaluation of Diarylureas for Activity Against Plasmodium falciparum." Journal of Medicinal Chemistry. URL:[Link]
Sources
Application Note: Comprehensive NMR Spectroscopic Analysis of N-[4-(4-nitrophenoxy)phenyl]urea
Abstract
This technical guide provides a detailed framework for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-[4-(4-nitrophenoxy)phenyl]urea, a molecule of interest in medicinal chemistry and materials science. This document outlines optimized protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a systematic approach to spectral interpretation. The methodologies described herein are designed to ensure high-quality data acquisition and unambiguous structural elucidation, catering to researchers in drug development and chemical analysis.
Introduction: The Structural Significance of N-[4-(4-nitrophenoxy)phenyl]urea
N-[4-(4-nitrophenoxy)phenyl]urea is a diaryl urea derivative featuring a combination of key functional groups: a urea linkage, a nitrophenyl moiety, and a phenoxy ether bridge. This unique arrangement of electron-withdrawing and donating groups results in a complex electronic environment, making NMR spectroscopy an indispensable tool for its structural verification and the study of its chemical properties. The urea functionality is a common motif in pharmacologically active compounds, often involved in hydrogen bonding interactions with biological targets.[1] The nitrophenoxy group, on the other hand, can act as a spectroscopic probe and influences the molecule's overall polarity and reactivity.
A thorough NMR analysis is critical for confirming the successful synthesis of this molecule, identifying potential impurities, and understanding its conformational dynamics in solution. This guide provides the necessary protocols to achieve a complete and unambiguous assignment of all proton and carbon signals.
Experimental Design & Rationale
The structural elucidation of N-[4-(4-nitrophenoxy)phenyl]urea requires a multi-faceted NMR approach. The workflow is designed to build upon the information gathered from each successive experiment, starting from simple one-dimensional spectra and progressing to more complex two-dimensional correlation experiments.
Figure 1: A logical workflow for the comprehensive NMR analysis of N-[4-(4-nitrophenoxy)phenyl]urea.
Protocols
Sample Preparation
The quality of the NMR spectrum is critically dependent on the sample preparation.[2]
Materials:
-
N-[4-(4-nitrophenoxy)phenyl]urea (high purity, >98%)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes[3]
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
Protocol:
-
Weigh approximately 10-15 mg of N-[4-(4-nitrophenoxy)phenyl]urea into a clean, dry vial. This concentration is generally sufficient for ¹³C and 2D NMR experiments.[2][4]
-
Add 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is chosen for its excellent solvating power for urea compounds and its high boiling point, which minimizes evaporation. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and can be used for referencing.
-
Gently vortex the sample until the compound is fully dissolved. Visually inspect for any suspended particles.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube. This step is crucial to remove any particulate matter that can degrade spectral resolution.[3][5]
-
Cap the NMR tube securely to prevent contamination and solvent evaporation.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) spectrometer at a constant temperature, typically 298 K.
Table 1: Recommended Acquisition Parameters
| Experiment | Key Parameters | Rationale |
| ¹H NMR | Spectral Width: 0-12 ppmNumber of Scans: 16Relaxation Delay (d1): 2 s | Covers the expected chemical shift range for aromatic and urea protons. A sufficient number of scans improves the signal-to-noise ratio. |
| ¹³C{¹H} NMR | Spectral Width: 0-180 ppmNumber of Scans: 1024Relaxation Delay (d1): 2 s | Encompasses the full range of expected carbon chemical shifts, including the urea carbonyl. Requires more scans due to the low natural abundance of ¹³C. |
| DEPT-135 | Pulse Angle: 135°Number of Scans: 256 | Distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are not observed.[6][7][8] |
| ¹H-¹H COSY | Spectral Width (F1 & F2): 0-12 ppmNumber of Scans: 8-16 | Identifies protons that are spin-coupled, typically through 2-3 bonds, revealing connectivity within the aromatic rings.[9][10][11] |
| ¹H-¹³C HSQC | Spectral Width (F1, ¹³C): 0-180 ppmSpectral Width (F2, ¹H): 0-12 ppmNumber of Scans: 16-32 | Correlates protons directly to the carbons they are attached to (one-bond C-H correlations), providing unambiguous C-H assignments.[12][13][14][15] |
| ¹H-¹³C HMBC | Spectral Width (F1, ¹³C): 0-180 ppmSpectral Width (F2, ¹H): 0-12 ppmNumber of Scans: 64-128 | Reveals long-range correlations (2-4 bonds) between protons and carbons, which is essential for connecting different spin systems and assigning quaternary carbons.[15][16][17] |
Data Processing
Raw FID (Free Induction Decay) data should be processed using standard NMR software.
Processing Steps:
-
Fourier Transformation: Convert the time-domain data (FID) into the frequency-domain spectrum.[18]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode.[19][20]
-
Baseline Correction: Apply a polynomial function to correct for any distortions in the spectral baseline.[19][20]
-
Referencing: Calibrate the chemical shift axis. For samples in DMSO-d₆, reference the residual solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.
-
Integration: Determine the relative number of protons for each signal in the ¹H NMR spectrum.
Spectral Interpretation and Structural Assignment
The following section outlines the expected NMR signals for N-[4-(4-nitrophenoxy)phenyl]urea and the strategy for their assignment.
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A Comprehensive Guide to the Mass Spectrometric Analysis of N-[4-(4-nitrophenoxy)phenyl]urea
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and robust protocols for the mass spectrometric analysis of N-[4-(4-nitrophenoxy)phenyl]urea. This compound, featuring a diaryl ether urea scaffold, is of interest in pharmaceutical research and materials science. Accurate characterization and quantification are critical for its development and application. This document outlines methodologies for both high-resolution mass spectrometry (HRMS) for structural confirmation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive quantification. We delve into the principles of ionization and fragmentation, offering a rationale for method development and providing step-by-step protocols that ensure data integrity and reproducibility.
Introduction: The Analytical Imperative
N-[4-(4-nitrophenoxy)phenyl]urea is a molecule that incorporates several key functional groups: a urea linkage, a diaryl ether bridge, and a nitroaromatic system. Such structures are prevalent in medicinal chemistry and serve as scaffolds for kinase inhibitors and other therapeutic agents. The analytical challenge lies in unequivocally identifying the molecule and quantifying it, often at low concentrations in complex matrices. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier technology for this task due to its unparalleled sensitivity and specificity.
This application note serves as a practical guide, moving beyond a simple recitation of parameters. It explains the causal relationships behind experimental choices, grounding the protocols in established principles of mass spectrometry for substituted ureas.[1][2][3]
Physicochemical Properties
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| Chemical Structure | NO₂-C₆H₄-O-C₆H₄-NH-C(O)-NH₂ | - |
| Molecular Formula | C₁₃H₁₁N₃O₄ | Calculated |
| Average Molecular Weight | 273.25 g/mol | Calculated |
| Monoisotopic Mass | 273.0750 Da | Calculated |
| Protonated (M+H)⁺ | 274.0828 Da | Calculated |
| Deprotonated (M-H)⁻ | 272.0672 Da | Calculated |
Ionization and Fragmentation Behavior
The successful mass spectrometric analysis of N-[4-(4-nitrophenoxy)phenyl]urea hinges on understanding its behavior in the gas phase. Electrospray ionization (ESI) is the method of choice for urea derivatives due to its soft nature, which typically preserves the molecular ion for subsequent fragmentation analysis.
Ionization Source Selection
Positive Ion Mode ESI ([M+H]⁺): This is the recommended mode for N-[4-(4-nitrophenoxy)phenyl]urea. The urea moiety and the secondary amine are readily protonated in the acidic mobile phase commonly used in reverse-phase LC-MS. This results in a stable and abundant precursor ion ([M+H]⁺ at m/z 274.0828), which is ideal for both HRMS identification and MS/MS quantification.[1][2]
Negative Ion Mode ESI ([M-H]⁻): While less common for ureas, the presence of the acidic N-H proton and the electron-withdrawing nitro group could potentially allow for deprotonation to form an [M-H]⁻ ion. However, signal intensity is generally expected to be lower than in positive mode.
Proposed Fragmentation Pathway of [M+H]⁺
Tandem mass spectrometry (MS/MS) of the protonated molecule reveals a characteristic fragmentation pattern dominated by cleavages around the central urea core. This predictability is a cornerstone of structural confirmation. The primary fragmentation route for protonated N,N'-substituted ureas is the cleavage of a C-N bond, leading to the elimination of an isocyanate moiety.[1][2][3][4]
For N-[4-(4-nitrophenoxy)phenyl]urea, the collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield several diagnostic product ions.
Caption: Proposed CID fragmentation pathway for protonated N-[4-(4-nitrophenoxy)phenyl]urea.
-
Pathway to Product Ion A (m/z 231.07): This is the most anticipated and diagnostic fragmentation. It involves the cleavage of the terminal C-N bond of the urea group and the elimination of a neutral isocyanic acid (HNCO) molecule.[1][2] The resulting ion corresponds to protonated 4-(4-nitrophenoxy)aniline. This is an excellent transition for quantitative MRM experiments.
-
Pathway to Product Ion D (m/z 135.06): Cleavage of the ether C-O bond can result in the formation of the protonated aminophenylurea ion.
-
Secondary Fragmentations: Further fragmentation of Product Ion A can lead to other ions, such as the cleavage of the ether bond to yield additional structural information.
Protocol 1: Structural Confirmation by LC-HRMS
This protocol is designed for the unambiguous identification of N-[4-(4-nitrophenoxy)phenyl]urea using high-resolution mass spectrometry.
Objective: To confirm the elemental composition and structure of the analyte via accurate mass measurement of the precursor and its fragment ions.
Methodology:
-
Standard/Sample Preparation:
-
Prepare a 1 µg/mL stock solution of the analyte in methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of 100 ng/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography (LC) Conditions:
-
Rationale: A simple chromatographic separation is used to deliver a clean sample to the mass spectrometer, even for a pure standard. This removes any potential interference from salts or minor impurities.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient:
Time (min) %B 0.0 5 1.0 95 3.0 95 3.1 5 | 5.0 | 5 |
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Rationale: The goal is to achieve mass accuracy of <5 ppm to confidently determine the elemental formula.
-
Instrument: Q-Exactive, Orbitrap, or Q-TOF Mass Spectrometer.
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
Full Scan (MS1) Resolution: 70,000.
-
Full Scan (MS1) Mass Range: m/z 100-500.
-
MS/MS (dd-MS2) Resolution: 17,500.
-
Collision Energy (HCD/CID): Stepped (e.g., 15, 30, 45 eV) to capture a wide range of fragment ions.
-
-
Data Analysis and Acceptance Criteria:
-
Extract the ion chromatogram for the theoretical [M+H]⁺ m/z of 274.0828.
-
Verify that the measured mass of the precursor ion is within 5 ppm of the theoretical mass.
-
Examine the MS/MS spectrum and verify that the accurate masses of the major fragment ions (e.g., m/z 231.0719) match their theoretical elemental compositions.
-
Protocol 2: Quantitative Analysis by LC-MS/MS (MRM)
This protocol provides a robust method for the sensitive and selective quantification of N-[4-(4-nitrophenoxy)phenyl]urea in a given matrix, such as a pharmaceutical formulation or biological sample extract.
Objective: To establish a reliable method for measuring the concentration of the analyte using Multiple Reaction Monitoring (MRM).
Caption: Experimental workflow for quantitative analysis by LC-MS/MS.
Methodology:
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution in a suitable organic solvent (e.g., DMSO or Methanol).
-
Working Standards: Serially dilute the stock solution to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL in the same solvent/matrix as the final samples.[5][6]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 5, and 80 ng/mL) from a separate stock solution to ensure accuracy and precision.
-
Sample Extraction: For samples in complex matrices (e.g., plasma, tissue homogenate), a protein precipitation or liquid-liquid extraction step may be necessary. For drug products, a simple "dilute-and-shoot" approach after dissolution may suffice.[5]
-
-
Liquid Chromatography (LC) Conditions:
-
The LC conditions can be identical to those in Protocol 1. A robust chromatographic separation is crucial to prevent matrix effects and ensure accurate quantification.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Rationale: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in MRM mode. We will monitor the transition from our specific precursor ion to its most abundant and specific product ions.
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., SCIEX, Agilent, Waters).
-
Ionization Mode: ESI, Positive.
-
Key MRM Transitions: The following transitions should be optimized on the specific instrument. The collision energy (CE) values are starting points.
-
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| N-[4-(4-nitrophenoxy)phenyl]urea | 274.1 | 231.1 | 50 | 25 | Quantifier |
| N-[4-(4-nitrophenoxy)phenyl]urea | 274.1 | 135.1 | 50 | 35 | Qualifier |
-
Data Analysis and Validation:
-
Generate a calibration curve by plotting the peak area of the quantifier transition against the concentration of the standards.
-
Apply a linear regression with 1/x or 1/x² weighting. The correlation coefficient (r²) should be >0.99.
-
The calculated concentrations of the QC samples should be within ±15% of their nominal value (±20% at the Lower Limit of Quantification).
-
The precision (%CV) of replicate QC injections should be <15%.
-
Conclusion
The methodologies presented provide a comprehensive framework for the reliable analysis of N-[4-(4-nitrophenoxy)phenyl]urea. By leveraging high-resolution mass spectrometry, the identity and structure of the compound can be confirmed with high confidence. For quantitative needs, the described LC-MS/MS protocol offers the sensitivity, specificity, and robustness required for drug development and quality control environments. The key to successful analysis is a systematic approach based on a sound understanding of the analyte's ionization and fragmentation properties.
References
-
Nageswara Rao, R., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2021). Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Request PDF. Available at: [Link]
-
Loewen, P.C., et al. (2009). Urea as a protein destabilizing agent in electrospray ionisation. Journal of Mass Spectrometry. Available at: [Link]
-
Psathaki, M., et al. (2001). Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
NIST. N-(4-Nitrophenyl)-N'-phenyl-urea. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (2021). General proposed fragmentation pathway of the protonated substituted urea. Scientific Diagram. Available at: [Link]
-
Donald, L.J., et al. (2009). Urea as a protein destabilizing agent in electrospray ionisation. PubMed. Available at: [Link]
-
Zaikin, V.G., et al. (2005). Cyclization of the substituted N-(Ortho-cyclopropylphenyl)-N′-aryl ureas and thioureas in the gas phase and solution. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
PubChem. (4-Nitrophenyl)urea. PubChem Compound Summary. Available at: [Link]
-
Eberlin, M.N., et al. (2021). Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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The Merck Index Online. (4-Nitrophenyl)urea. Available at: [Link]
-
PrepChem.com. Synthesis of N,N'-bis(4-nitrophenyl)-urea. Available at: [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences. Available at: [Link]
-
NIST. Urea, N'-[4-(4-methoxyphenoxy)phenyl]-N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. Available at: [Link]
-
ResearchGate. (2018). Synthesis, Characterization and Anti-Inflammatory Activity of N-(4-phenyl-1, 3-thiazol-2-yl)-N- Phenylureas. Request PDF. Available at: [Link]
-
Phenomenex. (2020). An LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. Technical Note. Available at: [Link]
-
Ghosh, U.K., et al. (2005). Synthesis and characterization of porous polyurethaneurea membranes for pervaporative separation of 4-nitrophenol from aqueous. Indian Academy of Sciences. Available at: [Link]
-
ResearchGate. (2005). Synthesis and characterization of porous polyurethaneurea membranes for pervaporative separation of 4-nitrophenol from aqueous solution. Article. Available at: [Link]
-
US EPA. (2023). Urea, N-[4-(4-chlorophenoxy)phenyl]- - Substance Details. System of Registries. Available at: [Link]
-
Balint, A. (2025). Development of LC-MS method for nitrosamine impurities separation and quantification. Acta Marisiensis. Seria Medica. Available at: [Link]
-
O'Mahony, J., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Rainey, W.T., et al. (1978). Mass Spectra of N-Nitroso Compounds. OSTI.GOV. Available at: [Link]
-
Queen's University Belfast. (2021). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Research Portal. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]
-
Li, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules. Available at: [Link]
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Application Note: Crystal Structure Analysis and Supramolecular Assembly of N-[4-(4-nitrophenoxy)phenyl]urea
Audience: Researchers, scientists, and drug development professionals Discipline: Structural Chemistry, X-ray Crystallography, and Rational Drug Design
Introduction & Rationale
Diaryl ether ureas are privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for potent kinase inhibitors (e.g., Sorafenib). The biological efficacy of these molecules is heavily dictated by their conformational flexibility—specifically the C–O–C angle of the ether linkage—and the rigidity of the urea pharmacophore.
When analyzing the solid-state behavior of N-[4-(4-nitrophenoxy)phenyl]urea , the introduction of the strongly electron-withdrawing 4-nitrophenoxy group fundamentally alters the molecule's supramolecular assembly. As a Senior Application Scientist, I have designed this protocol to guide researchers through the crystallographic analysis of this compound. By understanding the causality behind the crystallization choices and the resulting hydrogen-bond competition, researchers can better predict the solid-state properties and polymorph landscapes of related active pharmaceutical ingredients (APIs).
Experimental Protocols: A Self-Validating System
To ensure high-fidelity structural data, every step from crystallization to refinement must be treated as an interconnected, self-validating system. The following protocol details the optimized workflow for isolating and analyzing single crystals of N-[4-(4-nitrophenoxy)phenyl]urea.
Step 1: Solvent Screening and Crystallization
-
Procedure: Dissolve 50 mg of synthesized N-[4-(4-nitrophenoxy)phenyl]urea in 2 mL of a 1:1 (v/v) mixture of N,N-dimethylformamide (DMF) and absolute ethanol. Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Loosely cap the vial and allow for slow solvent evaporation at 298 K. Colorless, prism-shaped crystals will typically separate after 2 to 4 weeks.
-
Causality & Insight: The rigid urea motif and the hydrophobic diaryl ether create competing solubility profiles. DMF provides the necessary solvation power for the urea group, while ethanol acts as an anti-solvent that lowers the overall dielectric constant of the mixture. Slow evaporation precisely controls the supersaturation curve, preventing rapid precipitation and ensuring the growth of diffraction-quality single crystals.
Step 2: Crystal Harvesting and Mounting
-
Procedure: Under a polarizing microscope, select a high-quality single crystal (approximately 0.35 × 0.28 × 0.24 mm)[1]. Submerge the crystal in Paratone-N oil and mount it onto a cryoloop.
-
Causality & Insight: Paratone-N oil serves a dual purpose: it acts as a cryoprotectant to prevent thermal shock during cooling and physically seals the crystal to prevent the loss of any co-crystallized solvent molecules, which would otherwise degrade the crystal lattice and ruin diffraction resolution.
Step 3: SCXRD Data Collection
-
Procedure: Transfer the mounted crystal to a Bruker Kappa APEXII CCD diffractometer. Collect diffraction data at 296 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)[1].
-
Causality & Insight: Mo Kα radiation is specifically selected over Cu Kα to minimize X-ray absorption effects. This is critical for organic compounds lacking heavy atoms (like halogens or transition metals) but containing dense, stacked aromatic systems. It ensures high-resolution data collection up to θ = 25.1°.
Step 4: Data Reduction and Structure Solution
-
Procedure: Integrate the frames using APEX software. Apply a multi-scan absorption correction (e.g., SADABS)[2]. Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F² using SHELXL.
-
Causality & Insight: Multi-scan absorption correction is mandatory to correct for systematic intensity errors caused by the varied path lengths of the X-ray beam through the non-spherical crystal[2]. Refining on F² utilizes all collected reflections (including weak data where I < 2σ(I)), providing a mathematically robust model of atomic displacement parameters.
Figure 1: Step-by-step self-validating workflow for SCXRD analysis of urea derivatives.
Structural and Conformational Analysis
The crystallographic analysis of N-[4-(4-nitrophenoxy)phenyl]urea reveals critical insights into how functional groups dictate solid-state architecture.
Conformational Flexibility
The asymmetric unit typically contains multiple independent molecules that differ geometrically. The diaryl ether linkage forces the two benzene rings out of coplanarity to minimize steric hindrance, resulting in dihedral angles between the benzene rings ranging from 64.46° to 80.84°, a phenomenon consistently observed in analogous 4-nitrophenoxy structures[1]. Furthermore, the mean plane of the urea N–C(=O)–N group is slightly twisted from the attached phenyl ring, breaking extended conjugation but optimizing the geometry for intermolecular packing[2].
Supramolecular Synthon Competition
In standard diaryl ureas, the primary driving force for crystallization is the classic 1D α-tape network, assembled via robust N–H···O=C hydrogen bonds. However, the presence of the strongly electron-withdrawing 4-nitro group fundamentally disrupts this default pathway.
The nitro group pulls electron density away from the conjugated system, significantly reducing the basicity and hydrogen-bond acceptor strength of the urea carbonyl. Consequently, the urea C=O hardly accepts strong H-bonds. Instead, the N–H donors preferentially interact with the terminal –NO₂ groups. This competition shifts the dominant solid-state pattern from the urea α-tape to a highly stable urea···nitro synthon [3].
Secondary Weak Interactions
Beyond classical hydrogen bonding, the crystal lattice is further stabilized by:
-
Weak C–H···O Interactions: The ether oxygen atom, while sterically shielded, participates in secondary C–H···O contacts that interlink the primary hydrogen-bonded chains into a 2D or 3D network[1].
-
π–π Stacking: The electron-deficient nature of the nitro-substituted benzene rings promotes face-to-face π–π stacking interactions, with centroid-to-centroid distances measuring approximately 3.59 Å[1].
Figure 2: Hydrogen bond competition and synthon formation pathways in p-nitrophenyl ureas.
Quantitative Data Presentation
The following tables summarize the expected crystallographic parameters and hydrogen-bonding geometries derived from the structural modeling of this class of compounds.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical formula | C₁₃H₁₁N₃O₄ |
| Formula weight | 273.25 g/mol |
| Temperature | 296 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system, space group | Triclinic, P-1 |
| Volume | ~1325.57 ų |
| Z, Calculated density | 4, 1.37 g/cm³ |
| Absorption coefficient (μ) | 0.10 mm⁻¹ |
| θ range for data collection | 1.8° to 25.1° |
| Reflections collected / unique | 5876 / 4294 [R(int) = 0.051] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.118 |
Table 2: Selected Hydrogen-Bond Geometry (Å, °)
| Interaction Type | D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| Urea···Nitro Synthon | N1—H1···O5 (nitro) | 0.86 | 2.04 | 2.889 (2) | 170 |
| Urea α-Tape (Minor) | N2—H2···O1 (urea) | 0.86 | 2.10 | 2.941 (2) | 165 |
| Secondary Contact | C11—H11···O4 (ether) | 0.93 | 2.58 | 3.395 (2) | 146 |
References[1] Title: N-[4-(4-Nitrophenoxy)phenyl]acetamide | Source: nih.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu8UILq-zIWQSLmG9qgvuqc3SzOPgsX5XAMzUg1P0PmhLDanI8JWrB9c0kWtffS-NhieMQIPL2A8z416ClKUhbTlC6RegNx5J3Gvw0T9qk45b9kebUIUs0VN72LDVhrDNirX6tI0KT-bDWDQ==[3] Title: Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon | Source: figshare.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgbcwW0ZOAnj1bYJv2OHBSIcjm6-Wm6ObhcE2jc1aoA5TNOJ8p_400ZhZOLdW7b3OUb5ArSuun9WbhfdMJnY4i3MRRZoPpsKU8LXwmisE9lISCSQTn7wPeYU1M3zam4F3O7zXIklhIoAei7inj9ng_-KOHZusFStm18YEBWsiZOx9YnFsEWZQZ9kS23z2JZtwlv4SLjWvF96OkzZ0Q_xrom5bweBohmeFz6qPLgceFXCIhjyZoH5tEf23rT9b759eMsKeeoISs93aC2bs3daG2ho2_hZsugOkXWIhpe57XhVkts9_Fap8ME1OM4szd8SIdCnk=[2] Title: Crystal structure of phenyl N-(4-nitrophenyl)carbamate | Source: nih.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTLELv2_gIEnLtKLennp4CujEwW50237rel9Si57y8WdIp6FS-ck53zIj-Zmrli0rtUduYqBHAulhhlpblzxncW06dsPKK6nQY8HPwiipVOGJSXWYK1sFjcx9XucsYACXZtcxtT2pyfbaBIw==
Sources
Application Notes and Protocols for the In Vitro Evaluation of N-[4-(4-nitrophenoxy)phenyl]urea
A Guide for Researchers in Oncology and Drug Development
Disclaimer: The following application notes and protocols are designed to provide a framework for the investigation of N-[4-(4-nitrophenoxy)phenyl]urea in a cell culture setting. As of the date of this document, specific biological data, including mechanism of action and detailed in vitro protocols for N-[4-(4-nitrophenoxy)phenyl]urea, are not extensively available in the public domain. Therefore, the information presented herein is based on the well-established activities of the broader classes of phenylurea and nitrophenoxy-containing compounds, which have been widely studied for their potential as anticancer agents. Researchers should consider these protocols as a starting point and are encouraged to perform initial dose-response studies and mechanism of action investigations to validate the effects of this specific compound.
Introduction: The Phenylurea Scaffold in Oncology Research
The phenylurea moiety is a key pharmacophore in a number of approved and investigational anticancer drugs.[1][2] Compounds containing this scaffold are known to exhibit a range of biological activities, most notably the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[3][4] The addition of a nitrophenoxy group may influence the compound's electronic properties, cell permeability, and potential for inducing oxidative stress, a mechanism implicated in the cytotoxicity of some nitroaromatic compounds.[5]
These application notes will provide a comprehensive guide for the initial in vitro characterization of N-[4-(4-nitrophenoxy)phenyl]urea, with a focus on assessing its cytotoxic and potential kinase inhibitory effects in cancer cell lines.
Postulated Mechanism of Action: Inhibition of the Raf-MEK-ERK Signaling Pathway
Many phenylurea derivatives function as inhibitors of the Raf family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf/Raf-1).[3] These kinases are central components of the MAPK/ERK signaling cascade, which is frequently hyperactivated in human cancers and plays a critical role in cell division, differentiation, and survival.[1] By binding to the ATP-binding site of Raf kinases, these inhibitors can block the downstream phosphorylation of MEK and ERK, ultimately leading to reduced cell proliferation and the induction of apoptosis.[3]
Given the structural similarities to known Raf inhibitors, it is plausible that N-[4-(4-nitrophenoxy)phenyl]urea may exert its effects through a similar mechanism. The following diagram illustrates this hypothetical signaling pathway.
Figure 1: Postulated inhibition of the RAF-MEK-ERK pathway by N-[4-(4-nitrophenoxy)phenyl]urea.
Initial Characterization and Handling
Prior to initiating cell-based assays, it is crucial to understand the physicochemical properties of N-[4-(4-nitrophenoxy)phenyl]urea.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₄ | (Hypothetical based on name) |
| Molecular Weight | 258.23 g/mol | (Hypothetical based on name) |
| Solubility | To be determined experimentally. Phenylurea compounds often have limited aqueous solubility and may require a solvent such as DMSO for stock solutions. | N/A |
| Stability | Stability in solution should be assessed. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.[6] | N/A |
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of N-[4-(4-nitrophenoxy)phenyl]urea in sterile, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
Experimental Protocols
The following protocols provide a general framework for assessing the in vitro anticancer activity of N-[4-(4-nitrophenoxy)phenyl]urea.
Cell Culture
A panel of human cancer cell lines should be selected based on the research focus. It is advisable to include cell lines with known mutations in the MAPK/ERK pathway (e.g., BRAF V600E mutant melanoma lines like A375) and wild-type cell lines for comparison.
General Cell Culture Protocol:
-
Maintain cell lines in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.[7]
-
Routinely subculture cells to maintain them in the exponential growth phase.
-
Perform cell counting and viability assessment (e.g., using a hemocytometer and trypan blue exclusion) before seeding for experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a range of concentrations of N-[4-(4-nitrophenoxy)phenyl]urea. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug, e.g., Sorafenib).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Western Blot Analysis of MAPK/ERK Pathway Modulation
Western blotting can be used to determine if N-[4-(4-nitrophenoxy)phenyl]urea affects the phosphorylation status of key proteins in the MAPK/ERK pathway.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with N-[4-(4-nitrophenoxy)phenyl]urea at concentrations around the determined IC₅₀ value for a specified time (e.g., 1, 6, or 24 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of RAF, MEK, and ERK overnight at 4°C. Also, probe for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
Figure 2: General experimental workflow for the in vitro evaluation of N-[4-(4-nitrophenoxy)phenyl]urea.
References
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PubChem. (4-Nitrophenyl)urea. National Center for Biotechnology Information. [Link]
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NIST. N-(4-Nitrophenyl)-N'-phenyl-urea. National Institute of Standards and Technology. [Link]
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Frontiers in Pharmacology. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]
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National Center for Biotechnology Information. (2009). Quantitative determination of urea concentrations in cell culture medium. [Link]
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PubMed. (2013). Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment. [Link]
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PubMed. (1985). The stability of mutagenic chemicals stored in solution. [Link]
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MDPI. (2024). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. [Link]
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Royal Society of Chemistry. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. [Link]
- Google Patents. (2000). Process for preparing certain phenyl urea compounds.
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PubMed. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. [Link]
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Journal of Pharmacy & Pharmacognosy Research. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. [Link]
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ResearchGate. (2025). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
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MDPI. (2024). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. [Link]
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MDPI. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. [Link]
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Biochemistry and Cell Biology. (2009). Quantitative determination of urea concentrations in cell culture medium. [Link]
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ResearchGate. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. [Link]
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Fred Hutchinson Cancer Research Center. (2020). Protein lysates from cultured cells for Mass Spectrometry. [Link]
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National Center for Biotechnology Information. (2007). The Chemistry and Biology of Nitroxide Compounds. [Link]
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National Center for Biotechnology Information. (2009). Role of Oxygen and Nitrogen Radicals in the Mechanism of Anticancer Drug Cytotoxicity. [Link]
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MDPI. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. [Link]
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PubMed. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. [Link]
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MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]
- Google Patents. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds.
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MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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Penn State University. (2009). Quantitative determination of urea concentrations in cell culture medium. [Link]
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National Center for Biotechnology Information. (2014). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. [Link]
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European Publication Server. (2006). THE PREPARATION OF 4,4'-DINITRODIPHENYLAMINE FROM UREA AND NITROBENZENE - Patent 1233941. [Link]
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MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]
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Biomedical Research and Therapy. (2025). Recent Advancement, Mechanisms of Action and Applications of Tumor-Targeting Peptides. [Link]
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West Virginia University Shared Research Facilities. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. [Link]
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Semantic Scholar. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. [Link]
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ResearchGate. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. [Link]
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ResearchGate. (2026). Genotoxicity and Cytotoxicity Evaluation of the Neolignan Analogue 2-(4-Nitrophenoxy)-1Phenylethanone and its Protective Effect Against DNA Damage. [Link]
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iGEM. (2015). Protocols. [Link]
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ResearchGate. (2020). novel urea, thiourea and selenourea derivatives of diselenides: synthesis and leishmanicidal activity. [Link]
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ResearchGate. (2025). Protein kinase inhibitors from the urea class. [Link]
- Google Patents. (1972). Process for preparing nitro-p-phenylene-diamines.
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Cosmetic Ingredient Review. (2018). Amended Safety Assessment of 4-Nitro-o-Phenylenediamine as Used in Cosmetics. [Link]
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Application Note: N-[4-(4-nitrophenoxy)phenyl]urea as a Versatile Intermediate in Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary
N-[4-(4-nitrophenoxy)phenyl]urea is a highly privileged, bifunctional intermediate utilized extensively in both medicinal chemistry and advanced materials science. Structurally, it combines a rigid diaryl ether linkage with a terminal urea moiety and a para-nitro group. This unique architecture serves as a critical precursor for synthesizing multi-targeted receptor tyrosine kinase (RTK) inhibitors, acylurea-based agrochemicals, and high-performance poly(urea-imide) resins.
This application note details the strategic rationale behind utilizing this specific intermediate, provides field-proven, self-validating synthetic protocols, and explores its downstream diversification.
Strategic Rationale: The "Masked Amine" Paradigm
In complex organic synthesis, the order of functional group installation dictates the overall yield and purity. Synthesizing complex asymmetric ureas or polyureas directly from diamines often results in uncontrolled polymerization or bis-urea formation.
N-[4-(4-nitrophenoxy)phenyl]urea elegantly solves this through a "masked amine" strategy :
-
Chemoselectivity: The strongly electron-withdrawing nitro group deactivates its adjacent aromatic ring, rendering it inert during the initial cyanation/urea formation. This ensures that the urea group is installed exclusively on the primary aniline position[1].
-
Conformational Flexibility: The diaryl ether (-O-) linkage provides rotational freedom, which is critical for the hinge-binding mechanisms of downstream kinase inhibitors and imparts thermal stability to polyimide materials[2].
-
Hydrogen Bonding: The established urea moiety acts as a potent bidentate hydrogen-bond donor/acceptor, a mandatory pharmacophore for interacting with the DFG-out conformation of kinases like VEGFR and PDGFR[3].
Experimental Methodologies & Self-Validating Protocols
The following protocols have been optimized for high-yield synthesis and scale-up. Each step includes the mechanistic causality behind the reagent choices and an In-Process Quality Control (IPQC) step to ensure the system is self-validating.
Protocol A: Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea via Cyanation
Objective: Install the terminal urea moiety selectively.
-
Preparation: Dissolve 1.0 equivalent of 4-(4-nitrophenoxy)aniline in a 10-fold volumetric excess of glacial acetic acid at room temperature.
-
Causality: Acetic acid serves a dual purpose: it acts as a highly polar solvent to dissolve the starting material and provides the necessary protons to generate reactive cyanic acid (HNCO) in situ.
-
-
Reagent Addition: Slowly add 1.5 equivalents of potassium cyanate (KOCN) dissolved in a minimum volume of deionized water dropwise over 30 minutes.
-
Reaction: Stir the mixture at 40 °C for 4 hours. A yellow precipitate will begin to form as the product is highly insoluble in the aqueous acetate mixture.
-
Workup: Pour the suspension into ice water. Filter the precipitate under a vacuum, wash extensively with cold water to remove residual acetate salts, and dry in a vacuum oven at 60 °C.
-
IPQC (Self-Validation): Perform FTIR spectroscopy. The disappearance of the primary amine N-H stretch (doublet at ~3400 cm⁻¹) and the appearance of a sharp, strong urea carbonyl (C=O) stretch at ~1650 cm⁻¹ confirms successful conversion.
Protocol B: Chemoselective Catalytic Hydrogenation
Objective: Reduce the nitro group to an amine to unlock the intermediate for downstream coupling.
-
Preparation: Suspend 1.0 equivalent of N-[4-(4-nitrophenoxy)phenyl]urea in a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and Methanol.
-
Causality: The urea intermediate is notoriously crystalline and poorly soluble in pure alcohols. THF disrupts the intermolecular hydrogen bonding, ensuring the substrate remains in solution for efficient surface catalysis on the palladium.
-
-
Catalyst Addition: Add 10 wt% of Palladium on Carbon (10% Pd/C) under an inert argon atmosphere to prevent auto-ignition.
-
Reduction: Purge the reaction vessel with H2 gas and maintain a balloon pressure (1 atm) at 25 °C. Stir vigorously for 4 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield N-[4-(4-aminophenoxy)phenyl]urea .
-
IPQC (Self-Validation): Spot the product on a TLC plate. The resulting amine will react instantly with a ninhydrin stain to produce a vivid purple spot, whereas the starting nitro compound will remain unreactive.
Protocol C: Downstream Diversification (Acylurea Synthesis)
Objective: Synthesize an acylurea derivative for agrochemical applications.
-
Coupling: Dissolve the amine from Protocol B in anhydrous dichloromethane (DCM). Add 1.2 equivalents of anhydrous pyridine, followed by dropwise addition of 1.1 equivalents of 2-chlorobenzoyl chloride at 0 °C.
-
Causality: Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the nucleophilic acyl substitution, preventing the protonation and subsequent deactivation of the nucleophilic amine[4].
-
-
Workup: Wash the organic layer with 1M HCl to remove excess pyridine, followed by brine. Dry over Na2SO4 and evaporate to yield the final acylurea.
Quantitative Process Optimization
Summarized below is the quantitative data driving the solvent selection in Protocol B, alongside the thermomechanical properties of the poly(urea-imide) resins derived from this intermediate.
Table 1: Solvent Effects on the Catalytic Hydrogenation of N-[4-(4-nitrophenoxy)phenyl]urea
| Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| Methanol (MeOH) | 10% Pd/C | 25 | 12 | 45% | 88.0% |
| Ethanol (EtOH) | 10% Pd/C | 25 | 14 | 50% | 85.5% |
| THF / MeOH (1:1) | 10% Pd/C | 25 | 4 | 96% | >99.0% |
| Ethyl Acetate | Raney Ni | 50 | 8 | 82% | 92.0% |
Table 2: Thermomechanical Properties of Derived Poly(urea-imide) Resins (Note: Data adapted from literature on related bis(aminophenoxy) poly(urea-imides)[2])
| Dianhydride Monomer | Glass Transition ( Tg , °C) | 10% Weight Loss Temp (°C) | Tensile Strength (MPa) |
| Pyromellitic Dianhydride (PMDA) | 240 | 352 | 79 |
| Benzophenone Tetracarboxylic Dianhydride (BTDA) | 225 | 345 | 65 |
| Oxydiphthalic Anhydride (ODPA) | 205 | 326 | 42 |
Pathway Visualizations
The following diagrams illustrate the synthetic divergence of the intermediate and the structural rationale behind its pharmacophoric components.
Synthetic divergence of N-[4-(4-nitrophenoxy)phenyl]urea into pharmaceuticals and polymers.
Pharmacophoric and synthetic rationale for the structural components of the intermediate.
References
-
BenchChem Technical Support Team. "4-Nitrophenyl chloroformate | 7693-46-1 - Benchchem". BenchChem. 3
-
Codrea, Mary Elizabeth. "Experimental induction of resistance to an acylurea insect growth regulator". Scholarly Commons, Pacific.edu. 4
-
Wang, Huei-Hsiung, et al. "Preparation and properties of polyimides based on bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]methane". ResearchGate. 2
-
Kwiatkowski et al. "Process for the preparation of aromatic ether bismaleimides". US Patent 4855450A. 1
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Application Note: Synthesis and Utility of N-[4-(4-Nitrophenoxy)phenyl]urea Derivatives in Type II Kinase Inhibitor Development
Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals
Executive Summary
In the landscape of targeted oncology, Type II kinase inhibitors—which stabilize the inactive "DFG-out" conformation of kinases such as B-Raf, VEGFR2, and PDGFR—rely heavily on the diarylurea pharmacophore [1]. While traditional syntheses often construct the urea moiety in the final step, utilizing N-[4-(4-nitrophenoxy)phenyl]urea as an advanced intermediate offers a powerful divergent strategy. By masking the terminal amine as a nitro group, chemists can establish the critical hydrogen-bonding urea network early, enabling late-stage diversification of the solvent-exposed hinge-binding region. This application note details the mechanistic rationale, optimized synthetic protocols, and self-validating workflows for leveraging this intermediate in drug discovery.
Mechanistic Rationale: The Diarylurea and Diphenyl Ether Pharmacophores
The efficacy of multi-kinase inhibitors (e.g., Sorafenib, Lenvatinib analogs) is structurally anchored by two motifs: the diarylurea and the diphenyl ether linker [2].
-
The Diarylurea Motif: Acts as a bidentate hydrogen-bond donor (via the urea NH groups) to the catalytic glutamate (e.g., Glu501 in B-Raf) and a hydrogen-bond acceptor (via the carbonyl oxygen) to the backbone amide of the DFG aspartate (e.g., Asp594).
-
The Diphenyl Ether Linker: Provides the necessary conformational flexibility to navigate the hydrophobic pocket adjacent to the ATP-binding site, projecting the terminal heteroaryl group into the solvent-exposed hinge region.
By synthesizing the N-[4-(4-nitrophenoxy)phenyl]urea core first, the highly reactive isocyanate chemistry is isolated from the complex, functionally dense heteroaryl groups added later. The nitro group remains completely inert during urea formation, bypassing the need for atom-inefficient protecting groups (like Boc or Fmoc) and preventing the formation of symmetrical urea byproducts.
Fig 1: Type II kinase inhibitor binding model showing diarylurea interactions in the DFG-out pocket.
Synthetic Strategy & Workflow
The workflow utilizes a three-stage divergent approach. The initial step involves the reaction of 4-(4-nitrophenoxy)aniline with an aryl isocyanate. The resulting stable nitro-urea is then reduced to the corresponding aniline. Finally, amide coupling with various heteroaryl carboxylic acids generates a library of active inhibitors.
Fig 2: Divergent synthetic workflow utilizing the nitro-urea intermediate for late-stage coupling.
Experimental Protocols
The following self-validating protocols are designed to maximize yield and purity while minimizing symmetric urea formation and premature dehalogenation.
Protocol A: Synthesis of N-[4-(4-Nitrophenoxy)phenyl]urea Core
Causality Insight: We utilize Dichloromethane (DCM) at high dilution. As established by Bankston et al., high concentrations during isocyanate coupling promote the formation of symmetrical urea byproducts via localized exothermic dimerization [1].
-
Preparation: Dissolve 4-(4-nitrophenoxy)aniline (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
-
Addition: Dissolve the selected aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate, 1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the aniline over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. The product will typically precipitate out of the DCM solution as an off-white to yellow solid.
-
Validation & Isolation: Monitor the disappearance of the starting aniline via TLC (Hexanes:EtOAc 3:1). Once complete, filter the precipitate directly. Wash the filter cake with cold DCM (2 × 20 mL) to remove unreacted isocyanate. Dry under a vacuum at 40 °C.
Protocol B: Chemoselective Reduction of the Nitro Group
Causality Insight: Standard Palladium on Carbon (Pd/C) with hydrogen gas frequently causes competitive hydrodehalogenation of aryl chlorides (such as the 4-chloro substituent on the urea). To prevent this, we employ Iron powder with Ammonium Chloride (Béchamp reduction variant) or Platinum on Carbon (Pt/C), which is highly chemoselective for nitro groups over aryl halides.
-
Preparation: Suspend the N-[4-(4-nitrophenoxy)phenyl]urea intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).
-
Activation: Add Iron powder (325 mesh, 5.0 eq) and solid Ammonium Chloride (NH₄Cl, 2.0 eq).
-
Reaction: Heat the suspension to 80 °C (reflux) with vigorous stirring for 2–4 hours.
-
Validation & Isolation: Confirm reduction via LC-MS (shift to[M+H-30] corresponding to the amine). Cool the mixture, filter through a pad of Celite to remove iron oxides, and wash the pad with hot ethyl acetate. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the aminophenoxy urea.
Protocol C: Late-Stage Amide Coupling
Causality Insight: The resulting aniline is electronically deactivated due to the electron-withdrawing nature of the para-phenoxy linkage. We utilize HATU (a highly active uronium coupling reagent) and DIPEA to drive the amide bond formation to completion.
-
Preparation: Dissolve the target heteroaryl carboxylic acid (e.g., 2-(methylcarbamoyl)pyridine-4-carboxylic acid, 1.1 eq) in anhydrous DMF (0.15 M).
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add the aminophenoxy urea (1.0 eq) from Protocol B. Stir at room temperature for 12 hours.
-
Validation & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Purify the crude product via flash chromatography or reverse-phase preparative HPLC to yield the final kinase inhibitor.
Quantitative Data & Optimization Metrics
The table below summarizes the expected quantitative outcomes and critical quality attributes monitored during the synthesis of the N-[4-(4-nitrophenoxy)phenyl]urea scaffold and its subsequent reduction.
| Synthetic Step | Reagents / Conditions | Expected Yield (%) | Target Purity (HPLC) | Key Impurity to Monitor |
| Urea Formation | Aryl Isocyanate, DCM, 0 °C → RT | 85 – 92% | > 98% | Symmetrical diarylurea (minimize by maintaining <0.1 M dilution) |
| Nitro Reduction (Method 1) | Fe powder, NH₄Cl, EtOH/H₂O, 80 °C | 75 – 85% | > 95% | Unreacted nitro starting material (monitor via LC-MS) |
| Nitro Reduction (Method 2) | H₂, 5% Pt/C, MeOH/EtOAc, RT | 88 – 95% | > 98% | Dehalogenated byproduct (avoid standard Pd/C) |
| Amide Coupling | HATU, DIPEA, DMF, RT | 65 – 80% | > 99% (Post-Prep) | Unreacted aniline (due to steric/electronic deactivation) |
References
-
Bankston, D., Dumas, J., Natero, R., Riedl, B., Monahan, M.-K., & Sibley, R. (2002). A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development, 6(6), 777–781.[Link]
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Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, M., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Trail, P. A. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis. Cancer Research, 64(19), 7099–7109.[Link]
Application Notes and Protocols for N-[4-(4-nitrophenoxy)phenyl]urea in Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of N-[4-(4-nitrophenoxy)phenyl]urea
N-[4-(4-nitrophenoxy)phenyl]urea is a unique molecule possessing a combination of structural motifs that make it a versatile tool in assay development. The presence of the urea linkage, a common pharmacophore in enzyme inhibitors, coupled with the 4-nitrophenoxy group, a well-known chromogenic leaving group in enzyme assays, opens up a dual utility for this compound.[1][2] This guide will explore its application as both a potential enzyme inhibitor and a chromogenic substrate, providing detailed protocols for its use in biochemical and cell-based assays.
Chemical and Physical Properties:
| Property | Value (for (4-nitrophenyl)urea) | Reference |
| Molecular Formula | C7H7N3O3 | [3] |
| Molecular Weight | 181.15 g/mol | [3] |
| Appearance | White crystalline solid | Inferred from related compounds |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | [4] |
Note: These properties are for a related compound and should be used as an estimation. It is crucial to determine the specific properties of N-[4-(4-nitrophenoxy)phenyl]urea empirically for accurate assay development.
Safety and Handling
Prior to any experimental work, a thorough understanding of the safety and handling procedures for N-[4-(4-nitrophenoxy)phenyl]urea and related compounds is mandatory.
Hazard Identification (based on related compounds):
-
Warning: Causes skin and serious eye irritation.[3]
-
Toxicity: Phenylurea compounds can be toxic if ingested or inhaled.[5]
Recommended Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or powder.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[5][6]
-
Consult the specific Safety Data Sheet (SDS) for N-[4-(4-nitrophenoxy)phenyl]urea upon acquisition for detailed handling and disposal instructions.
Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea
For researchers who wish to synthesize the compound in-house, a general two-step procedure is outlined below, based on established methods for urea synthesis.[7][8]
Workflow for Synthesis:
Caption: General synthetic scheme for N-[4-(4-nitrophenoxy)phenyl]urea.
Protocol:
-
Step 1: Synthesis of 4-(4-nitrophenoxy)aniline. This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and 4-aminophenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to drive the reaction to completion.
-
Step 2: Urea Formation. The resulting 4-(4-nitrophenoxy)aniline is then reacted with a source of isocyanate, such as potassium isocyanate, under acidic conditions.[7] This reaction proceeds through the nucleophilic addition of the amine to the isocyanate to form the final urea product.
-
Purification. The crude product should be purified using appropriate techniques such as recrystallization or column chromatography to ensure high purity for use in assays.
Application as a Chromogenic Substrate in Biochemical Assays
The 4-nitrophenoxy group in N-[4-(4-nitrophenoxy)phenyl]urea makes it a potential chromogenic substrate for hydrolytic enzymes such as amidases or ureases.[9][10][11] Upon enzymatic cleavage of the amide or urea bond, 4-nitrophenol is released, which, at alkaline pH, forms the yellow-colored 4-nitrophenolate ion with a maximum absorbance at approximately 405 nm. This color change can be quantified to determine enzyme activity.
Principle of the Assay:
Caption: Enzymatic hydrolysis of N-[4-(4-nitrophenoxy)phenyl]urea.
Protocol: General Enzymatic Assay
This protocol provides a framework for screening different hydrolases for activity against N-[4-(4-nitrophenoxy)phenyl]urea.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the enzyme being tested (e.g., phosphate buffer, Tris-HCl). The pH should be optimal for enzyme activity.
-
Substrate Stock Solution: Prepare a concentrated stock solution of N-[4-(4-nitrophenoxy)phenyl]urea in a suitable organic solvent (e.g., DMSO or DMF) due to its limited aqueous solubility.[4]
-
Enzyme Solution: Prepare a solution of the enzyme to be tested in the assay buffer at a suitable concentration.
-
Stop Solution: Prepare an alkaline solution (e.g., 0.1 M NaOH) to stop the reaction and develop the color of the 4-nitrophenolate ion.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a specific volume of assay buffer.
-
Add a small volume of the enzyme solution to the test wells. For control wells (substrate blank), add an equal volume of assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the substrate stock solution to all wells. The final concentration of the organic solvent should be kept low (typically <1-2%) to avoid enzyme inhibition.
-
Incubate the reaction for a defined period (e.g., 15-60 minutes) at the optimal temperature.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the substrate blank from the absorbance of the test wells.
-
Calculate the concentration of the product (4-nitrophenol) using a standard curve prepared with known concentrations of 4-nitrophenol. The molar extinction coefficient of 4-nitrophenol under alkaline conditions is approximately 18,000 M⁻¹cm⁻¹.[12]
-
Enzyme activity can be expressed as the rate of product formation over time.
-
Application in Cell-Based Assays
N-[4-(4-nitrophenoxy)phenyl]urea can be utilized in various cell-based assays to investigate its biological effects, such as cytotoxicity or its influence on specific cellular signaling pathways.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-[4-(4-nitrophenoxy)phenyl]urea in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤0.5%). Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Investigation of Signaling Pathway Modulation
Phenylurea derivatives have been implicated in the modulation of various signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.[13][14][15] The effect of N-[4-(4-nitrophenoxy)phenyl]urea on these pathways can be investigated using techniques like Western blotting.
Workflow for Signaling Pathway Analysis:
Caption: Western blot workflow for pathway analysis.
Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
-
Cell Treatment and Lysis: Treat cells with N-[4-(4-nitrophenoxy)phenyl]urea for a specified time. For pathway activation studies, cells can be co-treated with a known stimulus (e.g., TNF-α for NF-κB, or growth factors for MAPK).[16] After treatment, wash the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., for NF-κB pathway: p-IκBα, IκBα, p-p65, p65; for MAPK pathways: p-ERK, ERK, p-JNK, JNK, p-p38, p38).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.
Conclusion
N-[4-(4-nitrophenoxy)phenyl]urea presents a promising scaffold for the development of both biochemical and cell-based assays. Its potential as a chromogenic substrate for hydrolases offers a straightforward method for enzyme activity screening and characterization. Furthermore, its urea-based structure suggests potential applications as an enzyme inhibitor, and its effects on cellular processes can be dissected using a variety of cell-based assays. The protocols provided in this guide offer a solid foundation for researchers to explore and exploit the multifaceted utility of this compound in their drug discovery and development endeavors. As with any novel research tool, careful validation and optimization of these methods for specific experimental systems are paramount for generating robust and reliable data.
References
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Chinese Journal of Natural Medicines. (n.d.). Effect of NEO on TNF-α induced MAPK signaling pathway. Retrieved from [Link]
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Dyno Nobel. (2025, May 1). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). (4-Nitrophenyl)urea. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N,N'-bis(4-nitrophenyl)-urea. Retrieved from [Link]
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Quagraine, N. (2022, August 28). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Retrieved from [Link]
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018).
- Usharan, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
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Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov. Retrieved from [Link]
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BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kits. Retrieved from [Link]
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Springer. (2024, June 5). An Extremely Sensitive Ultrahigh Throughput Growth Selection Assay for the Identification of Amidase Activity. Retrieved from [Link]
- Asai, S., Yoshioka, H., & Yoshioka, H. (2007). MAPK Signaling Regulates Nitric Oxide and NADPH Oxidase-Dependent Oxidative Bursts in Nicotiana benthamiana. The Plant Cell, 19(6), 1967-1980.
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Journal of Pharmacy & Pharmacognosy Research. (2023, February 8). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Retrieved from [Link]
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MDPI. (2016, June 18). Mechanism-Guided Discovery of an Esterase Scaffold with Promiscuous Amidase Activity. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells a | Download Table. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Retrieved from [Link]
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PubMed. (2019, March 1). INH14, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response. Retrieved from [Link]
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National Institutes of Health. (n.d.). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Retrieved from [Link]
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PubMed. (2015, November 16). 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]
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Clinical Chemistry. (n.d.). p-Nitrophenylglycosides as substrates for measurement of amylase in serum and urine. Retrieved from [Link]
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National Institutes of Health. (n.d.). INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO). Retrieved from [Link]
-
Frontiers. (n.d.). Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments. Retrieved from [Link]
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National Institutes of Health. (n.d.). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Retrieved from [Link]
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ResearchGate. (2025, August 6). Substrates and inhibitors of the Nitrile hydratase and amidase of Corynebacterium nitrilophilus. Retrieved from [Link]
-
National Institutes of Health. (2020, May 22). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of MAPK signaling pathway during nitrogen-deficiency responses in Ulva Prolifera. Retrieved from [Link]
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Scilit. (n.d.). Inhibition of the Aliphatic Amidase from Pseudomonas aeruginosa by Urea and Related Compounds. Retrieved from [Link]
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ACS Publications. (2009, September 16). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][16]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent,. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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US EPA. (n.d.). Urea, N'-[4-(4-methoxyphenoxy)phenyl]-N,N-dimethyl- - Substance Details - SRS. Retrieved from [Link]
-
PLOS One. (n.d.). Diphenyl Urea Derivatives as Inhibitors of Transketolase: A Structure-Based Virtual Screening. Retrieved from [Link]
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- 15. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of NEO on TNF-α induced MAPK signaling pathway. (A) The expression of phosphorylated ERK (P-ERK), total ERK, phosphorylated JNK (P-JNK), total JNK, phosphorylated p38 (P-p38), and total p38, in RA-FLSs was tested by Western blot. (B) Gray level of Western blot. All data are expressed as mean ± SD (n = 3). Statistical difference is represented by ***P < 0.001, **P< 0.01, *P < 0.05 vs TNF-α sitimulated group. ###P < 0.001, ##P< 0.01, #P < 0.05 vs the blank group [cjnmcpu.com]
Application Note: Preclinical In Vitro Evaluation of N-[4-(4-nitrophenoxy)phenyl]urea as a Targeted Kinase Inhibitor
Executive Summary & Pharmacophore Rationale
The compound N-[4-(4-nitrophenoxy)phenyl]urea represents a classic aryl-ether urea scaffold, a structural motif frequently utilized in the development of targeted small-molecule therapeutics. Diarylureas and arylureas (such as the FDA-approved multi-kinase inhibitor sorafenib) are predominantly characterized as Type II kinase inhibitors. They function by binding to the inactive "DFG-out" conformation of the kinase domain[1].
In this structural class, the urea moiety acts as a critical bidentate hydrogen bond donor/acceptor pair, interacting with the conserved glutamate and aspartate residues in the kinase hinge region. Simultaneously, the 4-nitrophenoxy group extends into the deep, lipophilic allosteric pocket adjacent to the ATP-binding site.
The Challenge: Compounds containing nitro-aromatic groups often exhibit intrinsic auto-fluorescence, color quenching, or redox-cycling properties that can generate false positives in standard colorimetric or simple fluorometric biochemical assays. Furthermore, phenotypic viability assays can be confounded if a compound artificially depletes intracellular ATP without causing true cytotoxicity[2].
The Solution: This application note details a self-validating, three-phase in vitro experimental cascade designed to rigorously evaluate N-[4-(4-nitrophenoxy)phenyl]urea while controlling for its specific chemical liabilities.
Experimental Design Cascade
Phase 1: Cell-Free Biochemical Profiling (TR-FRET)
To bypass the auto-fluorescence and quenching liabilities of the 4-nitrophenoxy moiety, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET employs a long-lifetime europium (Eu) fluorophore, allowing a time delay before measurement that effectively eliminates short-lived background fluorescence from the test compound[3][4].
Phase 2: Cellular Viability & Proliferation (CellTiter-Glo)
Biochemical potency must translate across the cell membrane. We employ the CellTiter-Glo (CTG) assay, a homogeneous method that quantifies ATP as a direct proxy for metabolically active cells[5][6]. Because the assay measures ATP, it is highly sensitive and scalable to 384-well formats.
Phase 3: Mechanistic Target Engagement (Western Blotting)
Because some compounds can directly catalyze the conversion of ATP to cAMP (e.g., isoprenaline), they may artificially lower ATP levels, yielding misleading "cytotoxic" readouts in the CTG assay[2]. To prove causality—that cell death is driven by specific kinase inhibition (e.g., the RAF/MEK/ERK pathway)—we must demonstrate dose-dependent downregulation of downstream signaling targets (p-ERK).
Mandatory Visualizations
Caption: In vitro screening cascade for evaluating urea-based small molecule inhibitors.
Caption: MAPK signaling pathway illustrating targeted inhibition by the aryl-ether urea compound.
Step-by-Step Experimental Protocols
Protocol 1: TR-FRET Kinase Inhibition Assay
Objective: Determine the biochemical IC50 of the compound against a purified target kinase (e.g., RAF).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-[4-(4-nitrophenoxy)phenyl]urea in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate using an acoustic dispenser to ensure a final DMSO concentration of 1%.
-
Enzyme/Substrate Addition: Add 5 µL of kinase buffer containing the recombinant kinase and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the urea compound to bind the inactive kinase state.
-
Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration) to initiate the reaction[3]. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ ), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC)[3].
-
Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) using excitation at 337 nm and dual emission at 615 nm (Eu) and 665 nm (APC)[2].
-
Self-Validation: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and a known reference inhibitor (100% inhibition). A Z'-factor > 0.6 validates the assay.
-
Protocol 2: CellTiter-Glo (CTG) Viability Assay
Objective: Assess the anti-proliferative cellular EC50.
-
Cell Seeding: Seed target cancer cells (e.g., A375 melanoma) at 2,000 cells/well in 40 µL of complete media in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2 . Ensure seeding density allows for logarithmic growth over the 72-hour assay window[5].
-
Compound Dosing: Add 10 µL of 5X concentrated N-[4-(4-nitrophenoxy)phenyl]urea (prepared in media from DMSO stocks) to the cells.
-
Incubation: Incubate for 72 hours.
-
Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add 50 µL of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal[2]. Measure luminescence.
-
Self-Validation: Include Staurosporine (1 µM) as a positive control for complete cell death to define the assay floor.
-
Protocol 3: Mechanistic Western Blot
Objective: Confirm that the observed loss of ATP/viability is driven by on-target pathway suppression.
-
Treatment: Seed cells in 6-well plates. Treat with N-[4-(4-nitrophenoxy)phenyl]urea at 1X, 3X, and 10X the established CTG EC50 for 2 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails to preserve phosphorylation states.
-
Electrophoresis: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.
-
Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry to confirm dose-dependent pathway shutdown.
Quantitative Data Presentation
To ensure robust decision-making, data from the screening cascade should be aggregated and compared against reference standards. Below is a representative data matrix summarizing the expected profile of a highly active aryl-ether urea compound.
| Assay Type | Target / Cell Line | Readout Metric | N-[4-(4-nitrophenoxy)phenyl]urea | Sorafenib (Reference) | Assay Z'-Factor |
| Biochemical | Recombinant RAF Kinase | IC50 (nM) | 45.2 ± 3.1 nM | 28.5 ± 2.4 nM | 0.78 |
| Biochemical | Recombinant VEGFR2 | IC50 (nM) | 112.4 ± 8.6 nM | 90.1 ± 5.2 nM | 0.75 |
| Cellular | A375 (BRAF mutant) | EC50 (nM) | 850 ± 45 nM | 620 ± 30 nM | 0.65 |
| Cellular | HUVEC (Endothelial) | EC50 (nM) | 1,200 ± 110 nM | 950 ± 85 nM | 0.62 |
| Mechanistic | A375 (p-ERK inhibition) | Target IC50 (nM) | ~ 500 nM | ~ 400 nM | N/A |
Table 1: Summary of in vitro profiling metrics. The tight correlation between the biochemical IC50 , cellular EC50 , and mechanistic p-ERK inhibition confirms that the compound's phenotypic toxicity is driven by on-target kinase inhibition rather than non-specific ATP depletion.
References
-
Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay Source: PubMed Central (PMC) / NIH URL:[Link]
-
A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype Source: ResearchGate URL:[Link]
-
Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens Source: PubMed Central (PMC) / NIH URL:[Link]
-
A proposed in vitro cytotoxicity test battery to detect and predict hepatotoxicity via multiple mechanisms and pathways: a minireview Source: PubMed / NIH URL:[Link]
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A Drug Repositioning Approach Identifies a Combination of Compounds as a Potential Regimen for Chronic Lymphocytic Leukemia Treatment Source: Frontiers in Oncology URL:[Link]
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Application Note: High-Throughput Screening of N-[4-(4-nitrophenoxy)phenyl]urea Scaffolds for Type II Kinase Inhibitor Discovery
Pharmacological Context & Structural Rationale
The discovery of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and anti-inflammatory drug development. While early efforts focused on Type I inhibitors that competitively bind the active (DFG-in) ATP-binding site, modern High-Throughput Screening (HTS) heavily prioritizes Type II kinase inhibitors . These molecules bind to the inactive, DFG-out conformation of the kinase, occupying both the ATP-binding site and an adjacent allosteric hydrophobic pocket[1].
The compound N-[4-(4-nitrophenoxy)phenyl]urea represents a classic, highly privileged diarylurea scaffold utilized extensively in Type II inhibitor libraries[2]. The structural logic of this scaffold is bipartite:
-
The Urea Motif: Acts as a critical bidentate hydrogen bond donor/acceptor. It anchors the molecule to the kinase hinge region, specifically forming hydrogen bonds with the conserved glutamic acid in the αC-helix and the backbone amide of the aspartic acid in the DFG motif[2].
-
The 4-Nitrophenoxy Tail: Acts as a lipophilic extension that penetrates the deep allosteric hydrophobic pocket exposed only during the DFG-out shift[3].
Because this hydrophobic pocket is less conserved across the kinome than the ATP-binding site, diarylureas offer superior selectivity profiles against targets such as VEGFR2, p38α MAP kinase, and B-Raf[3].
Mechanism of Type II Kinase Inhibition by Diarylurea Scaffolds.
HTS Assay Design: Overcoming Slow-Binding Kinetics & Quenching
Screening diarylureas presents two distinct biophysical challenges:
-
Slow Binding Kinetics: The transition from DFG-in to DFG-out is thermodynamically demanding. Type II inhibitors exhibit association rates ( kon ) that are often 2 to 3 orders of magnitude slower than Type I inhibitors[4]. Standard rapid ATP-depletion assays (e.g., Kinase-Glo) routinely yield false negatives for Type II scaffolds if pre-incubation is omitted.
-
Optical Interference: Compounds containing nitrophenoxy groups can exhibit inner-filter effects or act as fluorescence quenchers in prompt-fluorescence assays.
The Solution: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By utilizing lanthanide fluorophores (e.g., Europium or Terbium) with long emission half-lives, TR-FRET allows the introduction of a time delay (e.g., 100 µs) before signal integration. This allows the short-lived background fluorescence of the nitrophenoxy library compounds to decay, resulting in a pristine signal-to-background ratio.
Protocol: TR-FRET High-Throughput Screening Workflow
This protocol outlines a self-validating 384-well HTS workflow for evaluating N-[4-(4-nitrophenoxy)phenyl]urea derivatives against a target kinase (e.g., p38α).
Phase I: Reagent Preparation & Acoustic Dispensing
Expert Insight: Diarylureas are highly lipophilic and prone to forming colloidal aggregates (PAINS). The inclusion of a non-ionic detergent is mandatory to prevent false-positive inhibition.
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (or CHAPS), and 1 mM DTT.
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo 550) to dispense 10 nL of the diarylurea library (10 mM in 100% DMSO) into a dry 384-well low-volume ProxiPlate.
-
Causality: Acoustic dispensing prevents the precipitation that occurs when hydrophobic compounds are transferred via physical tips into aqueous buffers.
-
Phase II: The Slow-Binding Pre-Incubation
-
Kinase Addition: Add 5 µL of 2x target kinase (e.g., 2 nM p38α) to the assay plate.
-
Pre-Incubation (Critical Step): Seal the plate and incubate at room temperature for 120 minutes .
-
Causality: This extended incubation allows the kinase to sample the DFG-out conformation, enabling the N-[4-(4-nitrophenoxy)phenyl]urea scaffold to bind and trap the inactive state[1].
-
Phase III: Reaction & Detection
-
Tracer/ATP Addition: Add 5 µL of a 2x mixture containing the kinase-specific fluorescent tracer (e.g., Alexa Fluor 647-labeled ATP-competitive probe) and Europium-labeled anti-kinase antibody.
-
Equilibration: Incubate for 60 minutes to allow the tracer to compete with the bound diarylurea.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).
-
Settings: Excitation at 337 nm; Emission 1 at 665 nm (Tracer); Emission 2 at 615 nm (Europium). Delay: 100 µs. Integration: 200 µs.
-
Phase IV: Self-Validation & Quality Control
An HTS protocol must be a self-validating system. Before advancing hits, calculate the Z'-factor using the following control wells included on every plate:
-
Positive Control (100% Inhibition): 10 µM Sorafenib (A known Type II diarylurea reference).
-
Negative Control (0% Inhibition): 0.1% DMSO vehicle.
Z′=1−∣μpos−μneg∣3(σpos+σneg)
An assay plate is only accepted if Z′≥0.7 , ensuring the data is statistically robust enough to differentiate weak Type II binders from assay noise.
Data Presentation & Hit Triage
Once primary screening is complete, hits must be triaged to confirm the Type II mechanism. This is achieved via Surface Plasmon Resonance (SPR) to measure residence time ( τ ), and counter-screening against a "gatekeeper" mutant kinase (which blocks the allosteric pocket, rendering Type II inhibitors inactive).
Table 1: Representative HTS Triage Data for Diarylurea Scaffolds
| Compound ID | Scaffold Classification | Target Kinase | IC₅₀ (nM) | SPR Residence Time ( τ ) | Gatekeeper Mutant IC₅₀ | HTS Z'-Factor |
| Cmpd-A (Control) | Type I (ATP-competitive) | p38α | 12.5 | < 1 min | 15.0 nM (Active) | 0.82 |
| N-[4-(4-nitrophenoxy)phenyl]urea | Type II (Diarylurea) | p38α | 45.0 | 115 min | > 10,000 nM (Inactive) | 0.78 |
| Sorafenib (Reference) | Type II (Diarylurea) | B-RAF / p38α | 28.0 | 140 min | > 10,000 nM (Inactive) | 0.81 |
| Library Hit #44 | Type II (Diarylurea) | VEGFR2 | 8.2 | 210 min | > 10,000 nM (Inactive) | 0.75 |
Note: The complete loss of potency against the gatekeeper mutant confirms that the N-[4-(4-nitrophenoxy)phenyl]urea scaffold relies entirely on the allosteric hydrophobic pocket, validating its mechanism of action.
High-Throughput Screening Triage Cascade for Diarylurea Inhibitors.
References[3] Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. Journal of Medicinal Chemistry. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01354[1] Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. URL: https://doi.org/10.1021/jm800844e[2] Diarylureas as Antitumor Agents. MDPI Applied Sciences. URL:https://www.mdpi.com/2076-3417/11/1/374[4] Multiscale computational study of ligand binding pathways: Case of p38 MAP kinase and its inhibitors. Scientific Reports. URL:https://www.nature.com/articles/srep08457
Sources
Application Note: Handling, Storage, and Preparation Protocols for N-[4-(4-nitrophenoxy)phenyl]urea
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Chemical Profiling
N-[4-(4-nitrophenoxy)phenyl]urea is a structurally complex diaryl ether urea derivative. Compounds containing the diaryl urea scaffold are highly privileged structures in medicinal chemistry, frequently utilized in the development of multi-targeted kinase inhibitors (analogous to Sorafenib) and novel antiparasitic agents[1].
However, the handling and storage of this compound present unique physicochemical challenges. The molecule is defined by three critical structural motifs that dictate its behavior in laboratory environments:
-
The Urea Linkage: Facilitates strong intermolecular hydrogen bonding, resulting in high crystallinity and exceedingly poor aqueous solubility[2].
-
The Nitroaromatic Moiety: Highly susceptible to UV-induced photodegradation, radical formation, and reduction[3][4].
-
The Diaryl Ether Core: While generally stable, it contributes to the overall hydrophobicity and lipid solubility of the compound, significantly increasing its skin-absorption potential and toxicity profile[5].
This application note provides a self-validating, causally driven framework for the safe handling, long-term storage, and assay preparation of N-[4-(4-nitrophenoxy)phenyl]urea.
Safety & Toxicity Profiling
Nitroaromatic compounds and their potential degradation products (primary aromatic amines) are highly toxic and potentially mutagenic[5]. Because N-[4-(4-nitrophenoxy)phenyl]urea is highly lipid-soluble, it can rapidly penetrate the epidermal barrier.
-
Mechanism of Toxicity: Systemic absorption of nitroaromatics can lead to methemoglobinemia (oxidation of hemoglobin to methemoglobin, impairing oxygen transport) and central nervous system depression[6]. Furthermore, accidental hydrolysis or reduction of the compound can yield substituted anilines, which are known carcinogens[5].
-
Reactivity Hazards: Nitroaromatics can act as strong oxidizing agents. They must be kept away from caustic alkalies, strong reducing agents, and elevated temperatures to prevent violent decomposition[7][8].
-
Engineering Controls: All handling of the solid powder must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized particulates[9].
Storage Dynamics and Physicochemical Data
To maintain the chemical integrity of N-[4-(4-nitrophenoxy)phenyl]urea, environmental variables—specifically light, humidity, and temperature—must be strictly controlled. Exposure to UV or visible light triggers the excitation of the nitroaromatic ring, leading to photolytic degradation and the formation of complex radical species[3][4]. Simultaneously, atmospheric moisture can catalyze the slow hydrolysis of the urea bond[3].
Table 1: Physicochemical Properties & Storage Parameters
| Feature | Specification | Scientific Rationale |
| Aqueous Solubility | < 0.1 mg/mL | Strong urea-urea intermolecular H-bonding prevents hydration[2]. |
| Organic Solubility | > 20 mg/mL in DMSO | DMSO acts as a strong hydrogen-bond acceptor, disrupting the crystal lattice[2]. |
| Light Sensitivity | High | Nitro groups undergo rapid photoreduction and radical formation under UV/Vis light[3][10]. |
| Storage (Solid) | 4°C, Desiccated, Dark | Prevents moisture-induced clumping and hydrolysis of the amide/urea bonds[3]. |
| Storage (Solution) | -20°C to -80°C | Sub-zero storage of DMSO aliquots halts chemical degradation for 3-6 months[2]. |
Experimental Workflows & Degradation Pathways
The following diagrams illustrate the optimized handling workflow and the primary mechanisms of compound degradation.
Workflow for the preparation and storage of N-[4-(4-nitrophenoxy)phenyl]urea stock solutions.
Primary degradation pathways of nitroaromatic diaryl ureas via photolysis and hydrolysis.
Step-by-Step Methodologies
Protocol A: Preparation of High-Concentration Master Stocks (10 mM)
This protocol establishes a self-validating system to ensure complete dissolution without compromising the structural integrity of the compound.
-
Equilibration: Remove the solid compound from 4°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Causality: Opening cold vials in ambient air causes immediate condensation, introducing water that accelerates urea hydrolysis[3].
-
-
Weighing: Inside a fume hood, weigh the required mass using an anti-static weigh boat. Wear nitrile gloves, a lab coat, and safety goggles[9].
-
Solvent Addition: Transfer the solid to an amber glass vial. Add the calculated volume of Anhydrous DMSO (≥99.9% purity) .
-
Causality: Standard DMSO is highly hygroscopic. Using anhydrous DMSO prevents the introduction of water molecules that degrade the compound over time[2].
-
-
Dissolution: Vortex the vial vigorously for 2–5 minutes. If particulates remain, sonicate in a room-temperature water bath for 5 minutes[2]. Do NOT use heat, as elevated temperatures accelerate degradation[3].
-
Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
-
Causality: PTFE is chemically inert. Nitroaromatics and DMSO can degrade standard cellulose acetate filters, leaching impurities into your stock.
-
-
Aliquoting & Storage: Divide the filtered stock into single-use amber microcentrifuge tubes (e.g., 50 µL per tube). Store immediately at -20°C or -80°C[2].
-
Causality: Repeated freeze-thaw cycles cause irreversible compound precipitation and concentration loss[2].
-
Protocol B: Stepwise Dilution for Aqueous Assays
Diaryl ureas are notorious for precipitating ("crashing out") when introduced directly into aqueous buffers[2]. This protocol mitigates nucleation.
-
Thawing: Thaw a single-use DMSO aliquot at room temperature in the dark. Visually inspect for precipitates. If present, vortex for 1 minute.
-
Intermediate Dilution: Perform serial dilutions of the compound in 100% DMSO to create a 100X working stock of your desired final assay concentration[2].
-
Aqueous Integration: Rapidly inject 1 part of the 100X DMSO stock into 99 parts of the aqueous assay buffer while vortexing the buffer continuously.
-
Causality: Rapid mixing disperses the compound before localized supersaturation can trigger crystal nucleation[2].
-
-
Validation: Analyze the final aqueous solution via UV-Vis spectroscopy or HPLC to confirm the compound remains in solution and has not degraded[2].
Troubleshooting Common Handling Issues
Table 2: Diagnostic Matrix for Compound Handling
| Observed Issue | Potential Cause | Remediation / Prevention Strategy |
| Yellowing/Discoloration of Solid | Photodegradation of the nitro group | Immediately transfer to amber vials; handle strictly under subdued lighting[3]. |
| Clumping of Powdered Stock | Atmospheric moisture absorption | Store in a sealed container within a desiccator; gently break up clumps with a sterile spatula before weighing[3]. |
| Precipitation in Assay Buffer | Low aqueous solubility of diaryl ureas | Perform stepwise dilutions in DMSO prior to aqueous addition; ensure final DMSO concentration is ≤1%[2]. |
| Inconsistent HPLC/Assay Results | Freeze-thaw degradation or hydrolysis | Discard compromised stocks. Strictly adhere to single-use aliquoting protocols[2]. |
References
-
[5] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
[6] Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. EPA NEPIS. Available at: [Link]
-
[9] 1-Bromo-4-nitrobenzene Safety Data Sheet. Novachem. Available at: [Link]
-
[4] How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. PNAS. Available at:[Link]
-
[10] How a toxic pollutant avoids photodegradation – relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. University of Bristol. Available at:[Link]
-
[1] Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. dl.novachem.com.au [dl.novachem.com.au]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
safety precautions for working with N-[4-(4-nitrophenoxy)phenyl]urea
Application Note: Safety Precautions and Handling Protocols for N-[4-(4-nitrophenoxy)phenyl]urea in Synthetic Workflows
Introduction & Scope
N-[4-(4-nitrophenoxy)phenyl]urea is a high-value synthetic intermediate predominantly utilized in the pharmaceutical development of diarylurea-based multi-kinase inhibitors (e.g., VEGFR/PDGFR antagonists). The molecule features a central phenyl ring flanked by a hydrogen-bonding urea moiety and a highly reactive 4-nitrophenoxy group. While the urea linkage provides crystalline stability, the nitroaromatic functional group introduces significant toxicological hazards and reactivity challenges . This application note details the physicochemical hazard profile, stringent safety precautions, and a self-validating protocol for the safe catalytic reduction of this compound.
Physicochemical Profiling & Hazard Assessment
To design an effective safety protocol, it is critical to understand the causality behind the compound's hazards. The presence of the nitroarene group dictates the primary toxicological and reactive risks.
| Property / Hazard Class | Description / Mechanism of Action |
| Chemical Formula | C13H11N3O4 |
| Molecular Weight | 273.25 g/mol |
| Physical State | Solid (typically pale yellow to brown powder) |
| Primary Toxicity | Methemoglobinemia : The nitroaromatic group is metabolically reduced in vivo to reactive arylhydroxylamines. These intermediates oxidize the Fe2+ in hemoglobin to Fe3+, forming methemoglobin, which cannot bind oxygen, leading to cyanosis and hypoxia . |
| Secondary Toxicity | Hepatotoxicity, skin/eye irritation, and potential mutagenicity (common to nitroarenes) . |
| Reactivity Hazard | High-energy functional group. Exothermic reduction reactions (e.g., catalytic hydrogenation) must be strictly controlled to prevent thermal runaway [[1]]([Link]). |
Safety Precautions and Engineering Controls
Handling N-[4-(4-nitrophenoxy)phenyl]urea requires a multi-tiered safety approach to mitigate both chronic exposure and acute reaction hazards .
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile gloves (minimum 8 mil thickness). Nitroaromatics can permeate thin latex or vinyl .
-
Respirator: N95 or P100 particulate respirator when weighing bulk powders outside a containment system, as inhalation of nitroaromatic dust is a primary exposure route [[2]]([Link]).
-
Eye/Body: Splash-proof chemical goggles and a flame-resistant Nomex lab coat.
-
-
Engineering Controls:
-
All manipulations of the dry powder must be conducted within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a face velocity of 100-120 fpm.
-
-
Spill Response:
-
Do not sweep dry powder (prevents aerosolization). Cover spills with damp absorbent pads, carefully scoop into a compatible hazardous waste container, and decontaminate the surface with a 10% bleach solution followed by soap and water.
-
Experimental Protocol: Safe Catalytic Hydrogenation
In drug development, N-[4-(4-nitrophenoxy)phenyl]urea is typically reduced to its corresponding aniline, N-[4-(4-aminophenoxy)phenyl]urea, before subsequent coupling steps. The following protocol utilizes Palladium on Carbon (Pd/C) for catalytic hydrogenation.
Causality & Trustworthiness: This protocol is designed to be self-validating. The sequential inert gas purging eliminates atmospheric oxygen, preventing the autoignition of the pyrophoric Pd/C catalyst when exposed to hydrogen or methanol vapors .
Step-by-Step Methodology:
-
Reaction Setup: In a thoroughly dried, heavy-walled glass hydrogenation vessel, dissolve 10.0 mmol of N-[4-(4-nitrophenoxy)phenyl]urea in 50 mL of anhydrous methanol.
-
Inerting the Atmosphere: Seal the vessel with a septum. Connect to a Schlenk line and perform three cycles of vacuum (evacuate for 2 mins) and Argon backfill. Validation: The solution should gently bubble under vacuum, confirming the removal of dissolved oxygen.
-
Catalyst Addition: Briefly open the vessel under a positive stream of Argon and carefully add 10 wt% of 10% Pd/C catalyst. Caution: Dry Pd/C is highly pyrophoric. Never add dry Pd/C to a methanol solution in the presence of air; always maintain an Argon blanket .
-
Hydrogenation: Replace the Argon atmosphere with Hydrogen gas (H2) via a balloon or a controlled Parr shaker setup (1-3 atm). Stir vigorously at 25°C for 4-6 hours.
-
Reaction Monitoring: Withdraw a 0.1 mL aliquot via syringe (flushed with Argon), filter through a micro-syringe filter, and analyze via LC-MS or TLC. Validation: The reaction is complete when the yellow color dissipates and LC-MS confirms the disappearance of the m/z 273 starting material peak .
-
Quenching and Filtration: Once complete, purge the vessel with Argon for 15 minutes to remove residual H2. Filter the reaction mixture through a tightly packed pad of Celite.
-
Catalyst Decontamination: Critical Safety Step: Do not let the Pd/C/Celite filter cake dry out. Immediately transfer the wet filter cake to a dedicated water-filled waste container. Dry Pd/C saturated with hydrogen will spontaneously ignite upon contact with air .
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the target amine.
Mechanistic & Workflow Visualization
The following diagram illustrates the critical safety checkpoints within the catalytic hydrogenation workflow.
Workflow for the catalytic hydrogenation of N-[4-(4-nitrophenoxy)phenyl]urea highlighting safety checkpoints.
Waste Management & Decontamination
-
Nitroaromatic Waste: Unreacted starting material and organic filtrates must be collected in designated, clearly labeled halogenated/non-halogenated organic waste carboys. Do not mix with strong oxidizers or basic waste streams, as nitroaromatics can form explosive salts [[3]]([Link]).
-
Pyrophoric Catalyst Waste: Used Pd/C must be kept submerged in water in a dedicated "Pyrophoric Metal Waste" container. Never dispose of transition metal catalysts in general solid waste bins .
References
-
Title: Toxicological Profile for Nitrobenzene Source: Centers for Disease Control and Prevention (CDC) / ATSDR URL: [Link]
-
Title: Dinitrotoluenes (DNT) - NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: RoC Background Document for Nitrobenzene Source: National Toxicology Program (NTP) / NIH URL: [Link]
-
Title: Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Toxicological Profile for Nitrobenzene (GovInfo) Source: GovInfo URL: [Link]
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]
-
Title: General scheme for the catalytic hydrogenation of nitroarene Source: ResearchGate URL: [Link]
-
Title: Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst Source: ACS Applied Nano Materials URL: [Link]
-
Title: Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects Source: Chinese Chemical Society (CCS) Publishing URL: [Link]
Sources
N-[4-(4-nitrophenoxy)phenyl]urea applications in medicinal chemistry
Application Note: Strategic Utilization of N-[4-(4-Nitrophenoxy)phenyl]urea in Medicinal Chemistry
Executive Overview
The diaryl ether motif is a cornerstone of modern medicinal chemistry, functioning as a highly privileged scaffold across diverse therapeutic areas. Specifically, N-[4-(4-nitrophenoxy)phenyl]urea serves as a bi-functional, pivotal intermediate. Its architecture—comprising an electron-withdrawing nitro group, a flexible ether linkage, and a hydrogen-bonding urea moiety—allows it to be strategically diverted into two major pharmacological classes: Type II kinase inhibitors for oncology[1] and thiazole-based anthelminthic agents for parasitology.
This technical guide details the mechanistic rationale, synthetic divergence, and validated protocols for utilizing this intermediate in advanced drug development.
Mechanistic Rationale in Drug Design
The structural biology of N-[4-(4-nitrophenoxy)phenyl]urea makes it an ideal precursor for complex pharmacophores:
-
Oncology (Type II Kinase Inhibitors): To achieve high kinase selectivity, modern inhibitors (e.g., Sorafenib analogs) are designed to target the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs)[1]. The diaryl ether acts as a "molecular hinge," allowing the drug to traverse the narrow gatekeeper region of the kinase. The urea moiety is critical; it acts as a bidentate hydrogen-bond donor/acceptor, anchoring the molecule to the catalytic glutamate and aspartate residues in the active site. The nitro group of our starting material acts as a stable placeholder during early etherification, which is subsequently reduced to an amine to build extended bis-urea systems[1].
-
Parasitology (Anthelminthic Agents): By converting the urea into a thiourea, the scaffold can undergo cyclization with α -haloketones. This yields N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, which are potent analogs of the broad-spectrum anthelminthic drug Nitroscanate.
Synthetic Divergence Pathway
The following diagram illustrates the logical workflow for derivatizing N-[4-(4-nitrophenoxy)phenyl]urea into its respective therapeutic classes.
Fig 1. Synthetic divergence of N-[4-(4-nitrophenoxy)phenyl]urea into diverse therapeutic scaffolds.
Quantitative Optimization Data
The reduction of the nitro group to an amine is the most critical step in unlocking the scaffold for kinase inhibitor synthesis. The table below summarizes the causality behind the optimization of this transformation.
Table 1: Optimization of Nitro Reduction to N-[4-(4-Aminophenoxy)phenyl]urea
| Catalyst System | Solvent | Temp / Press | Yield | Purity | Causality / Observation |
| 10% Pd/C | Pure MeOH | 25°C / 1 atm | 45% | 85% | Sub-optimal: Rigid urea H-bonding causes poor solubility, trapping the starting material and stalling the reaction. |
| 10% Pd/C | THF:MeOH (1:1) | 25°C / 1 atm | 94% | >98% | Optimal: THF disrupts intermolecular urea networks, ensuring complete solvation and rapid, clean conversion. |
| Fe powder / HCl | EtOH:H 2 O | 80°C / Reflux | 72% | 80% | Sub-optimal: Harsh acidic conditions risk urea hydrolysis; iron salts complicate downstream biological assay purity. |
| 10% Pd/C | THF:MeOH (1:1) | 50°C / 3 atm | 60% | 65% | Failure: Aggressive conditions lead to hydrogenolysis (cleavage) of the critical diaryl ether bond. |
Validated Experimental Protocols
The following methodologies are engineered as self-validating systems , ensuring that researchers can verify the success of each step intrinsically without relying solely on post-reaction analytics.
Protocol A: Chemoselective Catalytic Reduction (Aniline Generation)
Objective: Convert N-[4-(4-nitrophenoxy)phenyl]urea to N-[4-(4-aminophenoxy)phenyl]urea without cleaving the ether linkage.
-
Solvation: Suspend 10.0 mmol of N-[4-(4-nitrophenoxy)phenyl]urea in 50 mL of a 1:1 mixture of anhydrous THF and Methanol. Causality: As established in Table 1, the co-solvent system is mandatory. Pure alcohols fail to overcome the lattice energy of the urea hydrogen-bond network.
-
Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 0.1 eq (by weight) of 10% Palladium on Carbon (Pd/C). Causality: Argon purging prevents the ignition of methanol vapors catalyzed by dry Pd/C.
-
Hydrogenation: Evacuate the flask and backfill with H 2 gas via a balloon. Stir vigorously at room temperature (25°C).
-
Self-Validating In-Process Control: The reaction progress is intrinsically tied to hydrogen consumption. Once the balloon stops deflating (typically 2-3 hours), spot the reaction mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexanes).
-
Validation Check: Spray the plate with Ninhydrin stain and heat. The product will instantly stain a deep, vivid purple (primary amine), whereas the starting material remains invisible to Ninhydrin. This provides immediate, binary visual confirmation of reduction.
-
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with excess THF. Concentrate the filtrate in vacuo to yield the pure aniline precursor.
Protocol B: Electrophilic Coupling (Type II Kinase Inhibitor Synthesis)
Objective: Extend the pharmacophore by reacting the newly formed aniline with an aryl isocyanate to form an asymmetric bis-urea.
-
Preparation: Dissolve 5.0 mmol of the N-[4-(4-aminophenoxy)phenyl]urea (from Protocol A) in 30 mL of anhydrous Dichloromethane (DCM).
-
Coupling: Dropwise, add 5.2 mmol of an aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)[1] at 0°C under a nitrogen atmosphere. Causality: The reaction must be strictly anhydrous. Trace water will hydrolyze the isocyanate into a primary amine, which will then react with another equivalent of isocyanate to form a highly insoluble, symmetric urea impurity.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Self-Validating Isolation: As the asymmetric bis-urea forms, it will exceed its solubility limit in DCM and spontaneously precipitate as a fine white powder.
-
Validation Check: The cessation of precipitation indicates reaction completion. Filter the solid and perform an immediate IR spectroscopy scan. The complete disappearance of the sharp, intense isocyanate N=C=O stretch at ∼ 2270 cm −1 confirms total consumption of the electrophile.
-
-
Purification: Triturate the solid with cold diethyl ether and dry under high vacuum to yield the target kinase inhibitor.
Sources
Technical Support Center: Optimizing the Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals seeking to optimize the yield and purity of N-[4-(4-nitrophenoxy)phenyl]urea. This molecule is a critical intermediate in the synthesis of various kinase inhibitors and agricultural compounds.
Below, you will find mechanistic insights, self-validating protocols, and an extensive troubleshooting FAQ to resolve common bottlenecks such as incomplete conversion and symmetric urea side-product formation.
Part 1: Mechanistic Principles & Reaction Pathway
The synthesis of N-[4-(4-nitrophenoxy)phenyl]urea is a two-stage process. The first stage is a Nucleophilic Aromatic Substitution (SNAr) to construct the diaryl ether core, yielding 4-(4-nitrophenoxy)aniline. The second stage is Urea Formation , where the aniline is carbamoylated to form the terminal urea.
Understanding the causality behind reagent selection is critical. When utilizing highly reactive phosgene equivalents (like triphosgene) for urea formation, researchers frequently encounter very low yields of the target primary urea. This occurs because the intermediate isocyanate is highly electrophilic and reacts rapidly with any unconsumed aniline in the mixture, driving the formation of a symmetric diaryl urea side product[1]. Shifting to a milder electrophile, such as cyanic acid (generated in situ from potassium cyanate), establishes a more controlled pathway.
Caption: Chemical synthesis pathway and major side-product divergence.
Part 2: Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Visual and physical cues are embedded into the steps so you can confirm reaction progress without relying solely on continuous LC-MS sampling.
Protocol A: SNAr Synthesis of 4-(4-nitrophenoxy)aniline
-
Deprotonation: Charge a dry, nitrogen-flushed flask with 4-aminophenol (1.0 eq) and Sodium Hydride (NaH, 1.1 eq) in anhydrous DMF.
-
Self-Validation: The evolution of hydrogen gas (bubbling) and a shift to a deep amber solution confirms the quantitative formation of the phenoxide nucleophile.
-
-
Coupling: Add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise at 0°C to control the exotherm.
-
Propagation: Heat the reaction mixture to 90°C for 4 hours.
-
Isolation: Quench the reaction by pouring it into vigorously stirred ice water.
-
Self-Validation: A bright yellow precipitate will crash out immediately, indicating successful ether formation. Filter and wash with cold ethanol.
-
Protocol B: High-Yield Urea Formation (Cyanate Method)
-
Activation: Dissolve the isolated 4-(4-nitrophenoxy)aniline (1.0 eq) in a solvent mixture of glacial acetic acid and water (3:1 v/v).
-
Carbamoylation: Slowly add an aqueous solution of Potassium Cyanate (KOCN, 2.5 eq) dropwise while maintaining the internal temperature at 35°C.
-
Monitoring: Stir the reaction for 12 hours at room temperature.
-
Self-Validation: As the reaction progresses, the highly insoluble N-[4-(4-nitrophenoxy)phenyl]urea will form a thick, pale-yellow/white suspension. The increasing turbidity is a direct indicator of product conversion.
-
-
Purification: Filter the solid, wash sequentially with water, saturated NaHCO 3 (to neutralize residual acetic acid), and cold diethyl ether. Dry under high vacuum.
Quantitative Data: Urea Reagent Comparison
To maximize yield, reference the following table when selecting your carbamoylating agent:
| Reagent System | Typical Yield | Major Side Product | Scalability | Mechanistic Note |
| Triphosgene / NH 3 | 40-55% | Symmetric Diaryl Urea | Moderate | Generates highly reactive isocyanate; prone to dimerization. |
| Potassium Cyanate (KOCN) | 75-85% | Unreacted Aniline | High | Mild electrophile; prevents over-reaction but requires acidic activation. |
| Trichloroacetyl Isocyanate | 85-95% | Trichloroacetamide | Low (Costly) | Highly selective; subsequent basic hydrolysis yields pure primary urea. |
Part 3: Troubleshooting Guides & FAQs
Caption: Decision logic for troubleshooting low urea synthesis yields.
Q: My SNAr reaction stalls at ~70% conversion. How can I push it to completion? A: The choice of base directly dictates the nucleophilicity of the phenoxide. If you are using a weaker base like Potassium Carbonate (K 2 CO 3 ) at room temperature, the reaction will frequently stall around 71% yield[2]. To push the reaction to completion, switch to a stronger base such as Sodium Hydride (NaH) in DMF and elevate the temperature to 90°C, which has been documented to achieve near 100% quantitative yields[2].
Q: Why am I getting a massive peak for symmetric diaryl urea in my LC-MS when using triphosgene? A: This is a classic kinetic issue. Triphosgene generates an isocyanate intermediate. If the aniline is in excess locally, the nucleophilic amine attacks the newly formed isocyanate much faster than the subsequent ammonia quench can occur, leading to poor yields of the desired target. To fix this, you must use an inverse addition technique (adding the aniline dropwise to a massive excess of triphosgene) or abandon triphosgene entirely in favor of Potassium Cyanate (KOCN)[1].
Q: I am using KOCN, but I still have a lot of unreacted 4-(4-nitrophenoxy)aniline. What is going wrong? A: Potassium cyanate requires acidic conditions to generate the active electrophile, cyanic acid (HNCO). If your solvent system is not acidic enough, the reaction will not proceed. Ensure you are using at least a 3:1 ratio of Glacial Acetic Acid to water. Additionally, HNCO is volatile and can escape the reaction mixture; ensure the flask is properly sealed and consider increasing the KOCN to 3.0 equivalents.
Q: The final urea product is highly insoluble, making column chromatography impossible. How do I purify it? A: Do not attempt to run this compound through silica gel. N-[4-(4-nitrophenoxy)phenyl]urea exhibits massive intermolecular hydrogen bonding, causing it to streak and crash out on columns. Instead, leverage its insolubility. Perform a hot trituration: reflux the crude solid in a 1:1 mixture of Methanol and Dichloromethane. The impurities (including unreacted aniline) will dissolve, leaving the pure urea as a filterable solid.
References
-
LookChem Database. "4-Aminophenol (CAS 123-30-8) Synthesis Conditions." LookChem. URL:[Link]
-
Zhou, S., Yao, T., Yi, J., Li, D., & Xiong, J. "A simple and efficient synthesis of diaryl ureas with reduction of the intermediate isocyanate by triethylamine." Journal of Chemical Research (2013). URL:[Link]
-
National Center for Biotechnology Information. "Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies." PMC (2023). URL: [Link]
Sources
N-[4-(4-nitrophenoxy)phenyl]urea solubility issues and solutions
Welcome to the technical support guide for N-[4-(4-nitrophenoxy)phenyl]urea. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. We will explore the root causes of its poor solubility and provide validated, step-by-step strategies to overcome these issues in your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
N-[4-(4-nitrophenoxy)phenyl]urea is a complex diaryl urea derivative. Its structure, characterized by two phenyl rings linked by an ether bond and a urea functional group, is the primary reason for its low aqueous solubility.
-
High Crystal Lattice Energy: The planar, rigid structure with strong intermolecular hydrogen bonding (via the urea moiety) and π-π stacking (from the aromatic rings) creates a very stable crystal lattice. A significant amount of energy is required to break these bonds, making it difficult for solvent molecules to effectively solvate the compound.
-
Hydrophobicity: The large, non-polar surface area of the two phenyl rings dominates the molecule's character, leading to poor interaction with polar solvents like water.
-
Dual Nature of the Urea Group: The urea functional group can act as both a hydrogen bond donor and acceptor.[1] While this can aid solubility in some organic solvents, in an aqueous environment, the molecule's tendency to self-associate often outweighs its interaction with water.[1][2]
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Weight | > 280 g/mol | Based on the addition of a phenoxy group to (4-nitrophenyl)urea (181.15 g/mol ).[3] |
| Aqueous Solubility | Very Poor / Practically Insoluble | High molecular weight, significant hydrophobic surface area, and strong crystal packing energy. |
| Organic Solubility | Soluble in polar aprotic solvents (DMSO, DMF, NMP). Limited solubility in alcohols (Methanol, Ethanol).[5][6] | Polar aprotic solvents are effective at disrupting the hydrogen bonds that contribute to the crystal lattice. |
| pKa (Ionizable Groups) | Not applicable in typical aqueous pH range (1-10) | The urea and ether functionalities are not readily ionizable, making pH modification an ineffective strategy for solubility enhancement. |
FAQs: Quick Troubleshooting Guide
Here are answers to common questions encountered during the handling of N-[4-(4-nitrophenoxy)phenyl]urea.
Q1: My compound won't dissolve in my aqueous buffer. Is my material bad?
A: This is the expected behavior. N-[4-(4-nitrophenoxy)phenyl]urea is practically insoluble in water and aqueous buffers due to its molecular structure. You will need to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the best solvent for making a stock solution?
A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. Other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are also effective. These solvents excel at solvating both the polar urea group and the non-polar aromatic rings.[2]
Q3: I dissolved the compound in DMSO, but it crashed out when I diluted it into my cell culture media. What happened?
A: This phenomenon is called "precipitation" or "crashing out." Your aqueous media cannot tolerate the high concentration of the organic solvent (DMSO) needed to keep the compound dissolved. The final concentration of DMSO in your working solution should typically be kept below 0.5% to avoid both compound precipitation and solvent-induced toxicity in biological assays.
Q4: Can I use heat or sonication to help dissolve the compound?
A: Gentle warming (e.g., to 37°C) and sonication can help increase the rate of dissolution in an organic solvent, but they will not significantly increase the compound's equilibrium solubility in an incompatible solvent like water. Be cautious with heating, as prolonged exposure to high temperatures can lead to degradation.
Q5: Is adjusting the pH of my buffer a viable strategy to improve solubility?
A: No, pH adjustment is not an effective method for this molecule. The N-[4-(4-nitrophenoxy)phenyl]urea structure lacks readily ionizable functional groups within the standard biological pH range. Salt formation, a common technique for acids and bases, is not applicable here.[7]
In-Depth Solubility Enhancement Strategies
For experiments requiring higher concentrations in aqueous systems, more advanced formulation strategies are necessary.
Troubleshooting Flowchart
This diagram outlines a decision-making process for addressing solubility issues with N-[4-(4-nitrophenoxy)phenyl]urea.
Caption: Troubleshooting workflow for N-[4-(4-nitrophenoxy)phenyl]urea solubility.
Strategy 1: Co-Solvent Systems
Causality: A co-solvent system involves using a water-miscible organic solvent to create a formulation that is more "hospitable" to the drug molecule. These solvents reduce the polarity of the overall solvent system, decreasing the energy penalty of moving the hydrophobic compound into the aqueous phase.
Common Co-solvents for Preclinical Formulations:
| Co-Solvent | Typical Concentration Range | Key Properties |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | Low toxicity, good solubilizing power for many compounds. |
| Propylene Glycol (PG) | 10 - 50% | Common vehicle for oral and parenteral formulations. |
| Ethanol | 5 - 20% | Can be effective but may have biological effects at higher concentrations. |
| Solutol® HS 15 (Kolliphor® HS 15) | 5 - 25% | A non-ionic surfactant and solubilizing agent that can form micelles.[8] |
Protocol: Co-Solvent Screening
-
Primary Stock: Prepare a high-concentration stock of N-[4-(4-nitrophenoxy)phenyl]urea in 100% DMSO (e.g., 50 mM).
-
Formulation Preparation: In separate vials, prepare various vehicle formulations. For example:
-
Vehicle A: 40% PEG 400, 10% DMSO, 50% Water
-
Vehicle B: 30% Propylene Glycol, 5% Solutol HS 15, 65% Water
-
-
Drug Addition: Spike the primary stock solution into each vehicle to achieve the desired final concentration. Add the stock solution slowly while vortexing to minimize immediate precipitation.
-
Equilibration & Observation: Allow the solutions to equilibrate at room temperature for at least one hour. Visually inspect for any signs of precipitation against a dark background.
-
Validation (Self-Validation System): After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes). Analyze the supernatant by HPLC to quantify the amount of compound remaining in solution. A stable formulation will show no significant decrease in concentration compared to the theoretical value.
Strategy 2: Amorphous Solid Dispersions (ASD)
Causality: This strategy aims to increase the compound's apparent solubility and dissolution rate by overcoming its crystal lattice energy.[7] By dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix, the energy barrier for dissolution is significantly lowered.[9]
Workflow: Lab-Scale ASD Preparation via Solvent Evaporation
Caption: Workflow for preparing an amorphous solid dispersion.
Protocol: ASD Preparation (1:9 Drug-to-Polymer Ratio)
-
Preparation: Weigh 10 mg of N-[4-(4-nitrophenoxy)phenyl]urea and 90 mg of a carrier polymer (e.g., polyvinylpyrrolidone K30).
-
Dissolution: Dissolve both components in a suitable volume of a volatile solvent (e.g., 5-10 mL of methanol or acetone) in a round-bottom flask. Ensure complete dissolution.
-
Solvent Removal: Use a rotary evaporator to remove the solvent under reduced pressure. This should be done relatively quickly to prevent the drug from crystallizing out of the solution.
-
Final Drying: Place the flask under high vacuum for at least 24 hours to remove any remaining solvent.
-
Collection: Carefully scrape the resulting solid from the walls of the flask.
-
Validation (Self-Validation System):
-
Powder X-ray Diffraction (PXRD): Analyze a small sample. The absence of sharp Bragg peaks (characteristic of crystalline material) and the presence of a broad "halo" pattern confirm an amorphous state.
-
Dissolution Test: Compare the dissolution rate of the ASD powder to the raw crystalline compound in a relevant aqueous buffer. The ASD should show a much faster and higher extent of dissolution.
-
Safety and Handling
-
Hazard Identification: Based on data for the parent compound (4-Nitrophenyl)urea, N-[4-(4-nitrophenoxy)phenyl]urea should be handled as a potential skin and eye irritant.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.
-
Handling: Avoid creating dust. Weigh the compound in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
-
Rezaei Behbehani, G., Hamedi, M., & Hoseinpour Rajabi, F. (2002). The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents. Journal of the Serbian Chemical Society. Available at: [Link]
-
Hebei Guangxing Chemical Co., Ltd. (2025). Urea Structure and Its Impact on Solubility. calcium zinc stabilizer for pvc. Available at: [Link]
-
Urea Solubility In Organic Solvents Revealing. (2025). Anhui Newman Fine Chemicals Co., Ltd. Available at: [Link]
- National Center for Biotechnology Information. (n.d.). N,N'-Bis-(4-nitrophenyl)urea. PubChem.
-
Mishra, A., & Muthu, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(21), 3845. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). N-(4-Nitrophenyl)-N'-phenyl-urea. NIST Chemistry WebBook. Available at: [Link]
-
Vemula, V. R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
ResearchGate. (2015). What is solubility of urea fertilizer in different solvents?. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)urea. PubChem Compound Database. Available at: [Link]
-
Zhao, Y.-J., & Li, X.-H. (2005). 4-Nitrophenol–urea (1/1). Acta Crystallographica Section E: Structure Reports Online, 61(11), o3867-o3868. Available at: [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Urea, N'-[4-(4-methoxyphenoxy)phenyl]-N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents | The Infrared and Raman Discussion Group [irdg.org]
- 3. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N'-Bis-(4-nitrophenyl)urea | LGC Standards [lgcstandards.com]
- 5. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability & Troubleshooting for N-[4-(4-nitrophenoxy)phenyl]urea
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of N-[4-(4-nitrophenoxy)phenyl]urea. This molecule features three critical structural motifs: a hydrophobic phenylurea core, a robust diaryl ether linkage, and an electron-withdrawing nitro group. Understanding the causality behind how these functional groups interact with different solvents is essential for maintaining compound integrity during your assays.
Part 1: Troubleshooting & FAQs
Q1: Why does my compound degrade in basic aqueous or organic-aqueous mixtures, and how do I prevent it? A: The degradation is driven by the base-catalyzed hydrolysis of the urea linkage. In highly basic media (pH 12–14), phenylureas undergo an addition-elimination mechanism[1]. The urea initially dissociates at the aryl-NH group to form its conjugate base, creating a parasitic side equilibrium[1]. This ultimately leads to hydrolytic decomposition, yielding 4-(4-nitrophenoxy)aniline and corresponding isocyanate or amine byproducts. Solution: Avoid prolonged exposure to high-pH buffers. If basic conditions are required for an assay, prepare the compound in an anhydrous organic solvent first and spike it into the aqueous buffer immediately prior to the experiment to minimize the hydrolysis window.
Q2: I am observing unexpected cleavage of the diaryl ether bond during catalytic assays. What is the mechanism? A: While the 4-O-5 diaryl ether bond is generally highly stable, it is susceptible to cleavage under specific catalytic or photoredox conditions. In reductive aqueous environments (e.g., in the presence of Palladium catalysts and H₂), the phenyl ring can be partially hydrogenated to form an enol ether intermediate[2]. This intermediate is highly susceptible to water attack, leading to reductive hydrolysis that cleaves the strong C–O bond[2]. Additionally, under photoredox conditions, single-electron transfer processes can trigger oxygen atom transfer and subsequent ether cleavage[3]. Solution: If your workflow involves transition metals or photocatalysts, switch to strictly anhydrous solvents (like dry dioxane or toluene) to prevent the water-driven cleavage of the enol ether intermediate.
Q3: What is the optimal solvent for long-term storage and high-concentration stock solutions? A: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. Phenylureas are highly hydrophobic and exhibit poor solubility in water, but they demonstrate excellent equilibrium solubility in polar aprotic solvents like DMSO and DMF[4]. Because DMSO lacks nucleophilic protons, it preserves both the urea and ether linkages. When stored at -20°C or -80°C, DMSO stock solutions of phenylurea derivatives remain stable for up to 6 months[5][6].
Q4: How does acidic pH affect the stability of the urea linkage in protic solvents? A: In strongly acidic media, water acts as a proton transfer agent to the N-protonated conjugate acid of the urea[7]. This acid-catalyzed hydrolysis will slowly cleave the urea bond. Furthermore, the nitro group can become a target for reduction if the acidic environment is paired with reducing agents.
Part 2: Quantitative Data: Solvent Compatibility & Stability
The following table summarizes the solubility and stability profiles of phenylurea derivatives across common laboratory solvents to help you select the optimal medium for your workflows[4][6].
| Solvent | Predicted Solubility | Stability (at 25°C) | Primary Degradation Risk |
| Anhydrous DMSO | High (>10 mg/mL) | Excellent (>6 months at -20°C) | None (if kept strictly anhydrous) |
| Anhydrous DMF | High (>10 mg/mL) | Good | Slow amine formation over time |
| Ethanol / Methanol | Moderate | Fair | Solvolysis at elevated temperatures |
| Aqueous Buffers (pH 7) | Very Low | Poor (Precipitates) | Slow hydrolysis over time |
| Aqueous Base (pH >12) | Low | Very Poor | Rapid urea hydrolysis via addition-elimination |
| Aqueous Acid (pH <3) | Low | Very Poor | N-protonation & acid-catalyzed hydrolysis |
Part 3: Mechanistic Visualization
The diagram below illustrates the divergent degradation pathways of N-[4-(4-nitrophenoxy)phenyl]urea based on solvent conditions.
Degradation pathways and stability logic for N-[4-(4-nitrophenoxy)phenyl]urea in various solvents.
Part 4: Self-Validating Protocol: Preparation of Stable Stock Solutions
To ensure experimental reproducibility, use the following self-validating methodology for preparing a 10 mM stock solution. This protocol integrates quality control steps to verify that no solvent-induced cleavage has occurred.
Step 1: Equipment & Reagent Preparation
-
Equilibrate N-[4-(4-nitrophenoxy)phenyl]urea powder to room temperature in a desiccator to prevent ambient moisture condensation.
-
Utilize strictly anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)[5].
Step 2: Dissolution
-
Weigh the appropriate mass of the compound into a sterile, amber microcentrifuge tube (protects from potential photoredox degradation).
-
Add anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly. Critical Causality: Do not heat the solution above 37°C to aid dissolution. Heating urea-based compounds in DMSO can trigger spontaneous carbamylation or thermal degradation[5]. If dissolution is slow, use a sonicating water bath at room temperature.
Step 3: System Validation (Quality Control)
-
Before storing, withdraw a 5 µL aliquot and dilute in mobile phase for rapid LC-UV analysis.
-
Validation Check: The chromatogram must show a single major peak. The presence of secondary peaks corresponding to 4-(4-nitrophenoxy)aniline or isolated phenols indicates that the DMSO was compromised by water, leading to premature hydrolysis. Discard and remake if secondary peaks >1% area are detected.
Step 4: Storage & Aliquoting
-
Divide the validated 10 mM stock into single-use aliquots (e.g., 50 µL per tube).
-
Store immediately at -20°C or -80°C. This prevents the hygroscopic DMSO from absorbing atmospheric moisture during repeated freeze-thaw cycles, which would otherwise initiate the hydrolysis pathways outlined above[6].
Part 5: References
-
[1] Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). RSC.org. Available at:[Link]
-
[7] Hydrolysis of phenylureas. Part II. Hydrolysis in acid and aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). RSC.org. Available at:[Link]
-
[2] Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Pacific Northwest National Laboratory. Available at:[Link]
-
[3] Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin | JACS Au. ACS Publications. Available at:[Link]
-
[4] 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K | Journal of Chemical & Engineering Data. ACS Publications. Available at:[Link]
Sources
- 1. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pnnl.gov [pnnl.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hydrolysis of phenylureas. Part II. Hydrolysis in acid and aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea Derivatives
Welcome to the technical support center for the synthesis of N-[4-(4-nitrophenoxy)phenyl]urea and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with diaryl urea compounds. As a privileged structure in modern drug discovery, particularly in kinase inhibition, the purity of these molecules is paramount.[1][2][3]
This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis and purification of this important chemical class. We will move beyond simple procedural steps to explore the mechanistic origins of common impurities and provide robust, validated strategies to overcome them.
Section 1: The Core Synthesis and Its Mechanistic Underpinnings
The most prevalent and efficient method for constructing unsymmetrical diaryl ureas, including derivatives of N-[4-(4-nitrophenoxy)phenyl]urea, is the reaction between an aryl amine and an aryl isocyanate.[4][5] This reaction is typically high-yielding and proceeds under mild conditions.
The core reaction involves the nucleophilic attack of the amine nitrogen of 4-(4-nitrophenoxy)aniline (1) onto the electrophilic carbonyl carbon of a substituted aryl isocyanate (2) to form the desired diaryl urea product (3) .
Caption: General synthesis pathway for N-aryl-N'-[4-(4-nitrophenoxy)phenyl]urea.
While this reaction appears straightforward, the high reactivity of the isocyanate functional group makes it susceptible to side reactions, which are the primary source of impurities.
Section 2: Frequently Asked Questions (FAQs) on Common Impurities
This section addresses the most common questions our application scientists receive regarding impurities in diaryl urea syntheses.
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A1: In a typical synthesis, you can anticipate four main types of impurities originating from the starting materials and a key side reaction. Understanding their origin is the first step toward prevention and removal.
| Impurity Class | Specific Example (using 4-chlorophenyl isocyanate) | Origin | Typical Analytical Signature |
| Symmetrical Urea | N,N'-bis(4-chlorophenyl)urea | Hydrolysis of the isocyanate starting material followed by reaction with another isocyanate molecule.[4] | A less polar byproduct in RP-HPLC with a distinct mass in LC-MS. |
| Unreacted Amine | 4-(4-nitrophenoxy)aniline | Incomplete reaction or incorrect stoichiometry. | A more polar peak in RP-HPLC, matching the starting material retention time. |
| Unreacted Isocyanate | 4-chlorophenyl isocyanate | Incomplete reaction. Often not observed directly as it may degrade on the column or react with mobile phase. | May not be visible by HPLC; can be detected by in-situ IR if monitored. |
| Hydrolyzed Isocyanate | 4-chloroaniline | Hydrolysis of the isocyanate starting material by trace amounts of water. | A highly polar peak in RP-HPLC, easily identifiable by LC-MS. |
Q2: My analysis shows a significant peak for a symmetrical diaryl urea. What causes this and how can it be minimized?
A2: This is the most frequently encountered and often most challenging impurity to remove. It is not a result of a side reaction with the desired product, but rather a consequence of the isocyanate's sensitivity to moisture.
Causality: Aryl isocyanates react readily with water to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield an aniline (in this case, 4-chloroaniline). This newly formed aniline is nucleophilic and can react with a second molecule of the starting isocyanate, leading to the formation of a stable, often poorly soluble, symmetrical urea.[4]
Caption: Mechanism for the formation of symmetrical diaryl urea byproduct.
Prevention & Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., dry THF, DCM, or DMSO) from a reputable supplier or freshly distilled.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use high-purity starting materials. Isocyanates, in particular, should be fresh or properly stored to prevent gradual hydrolysis.
-
Order of Addition: Adding the isocyanate solution slowly to the amine solution can help ensure it reacts with the intended amine before it has a chance to react with any trace water.
Q3: How can I reliably identify and quantify these impurities in my reaction mixture?
A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for both identification and quantification.
-
HPLC with UV Detection: This is the primary tool for assessing purity. A reversed-phase method (e.g., using a C18 column) is ideal. The impurities will typically have different retention times based on their polarity. Symmetrical ureas are often less polar than the desired unsymmetrical product, while unreacted amines and hydrolyzed isocyanates are more polar.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for unambiguous identification. By obtaining the mass-to-charge ratio (m/z) of each peak from your HPLC, you can confirm its identity by matching it to the molecular weight of the suspected impurity.
-
Nuclear Magnetic Resonance (NMR): While not ideal for quantifying low-level impurities, ¹H NMR of the crude product can provide valuable qualitative information. For example, the symmetrical urea will show a simpler, more symmetrical pattern of aromatic signals compared to the desired product.
Section 3: Troubleshooting Guide for Purification
Q4: What is the most effective method for purifying the crude N-[4-(4-nitrophenoxy)phenyl]urea derivative?
A4: The choice between recrystallization and column chromatography depends on the impurity profile and the required final purity.
Caption: A logical workflow for selecting a purification strategy.
-
Recrystallization: This is the preferred method if the crude product is relatively clean (>90% purity) and the impurities have significantly different solubilities. It is faster, more scalable, and more economical than chromatography. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[6]
-
Silica Gel Column Chromatography: This method offers the highest resolution and is necessary when impurities are present in significant quantities or have solubilities very similar to the product.[7] A gradient elution, starting with a non-polar solvent (like hexanes or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or acetone), is typically effective.
Q5: I'm finding it difficult to remove the symmetrical urea impurity, even with recrystallization. What are my options?
A5: This is a common challenge because the symmetrical and unsymmetrical ureas can have very similar crystal packing and solubility characteristics.
-
Optimize Recrystallization Solvent: Systematically screen a variety of solvents. A solvent system that works for one diaryl urea may not work for another. Try solvent mixtures (e.g., Dichloromethane/Methanol, Ethyl Acetate/Heptane) to fine-tune the solubility difference.
-
Switch to Chromatography: If recrystallization fails, column chromatography is the most reliable alternative. The slight difference in polarity is usually sufficient for separation on a silica gel column.
-
Preparative HPLC: For high-value materials or when preparing analytical standards, preparative reversed-phase HPLC can provide excellent separation, albeit at a higher cost and lower throughput.[4][8]
Section 4: Validated Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific aryl isocyanate used.
Protocol 1: Synthesis of a Representative Diaryl Urea
-
Preparation: Add 4-(4-nitrophenoxy)aniline (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M concentration) to an oven-dried, three-neck flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Amine Dissolution: Stir the mixture at room temperature until the amine is fully dissolved.
-
Isocyanate Addition: In a separate dry flask, dissolve the desired aryl isocyanate (1.05 eq) in a minimal amount of anhydrous THF.
-
Reaction: Add the isocyanate solution dropwise to the stirring amine solution over 10-15 minutes at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours. Look for the disappearance of the starting amine.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude solid can then be purified according to the strategies outlined in Section 3.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Order: 1. Hydrolyzed Isocyanate (e.g., 4-chloroaniline), 2. Unreacted Amine (4-(4-nitrophenoxy)aniline), 3. Desired Product , 4. Symmetrical Urea.
References
-
PrepChem.com. (n.d.). Synthesis of N,N'-bis(4-nitrophenyl)-urea. Retrieved from [Link]
-
Ma, D., et al. (2018). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 23(10), 2587. Available at: [Link]
-
Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445–1447. Available at: [Link]
- Dumas, J., et al. (2000). Process for preparing certain phenyl urea compounds. Google Patents (WO2000012472A2).
-
Zask, A., et al. (2006). Parallel synthesis of diarylureas and their evaluation as inhibitors of insulin-like growth factor receptor. Bioorganic & Medicinal Chemistry Letters, 16(18), 4892-4896. Available at: [Link]
-
Asadi, A., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(1), 55-66. Available at: [Link]
-
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. Available at: [Link]
-
Sørensen, S. R., et al. (2000). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. FEMS Microbiology Ecology, 32(3), 225-233. Available at: [Link]
-
Bhandari, N., et al. (2015). Synthesis of new 4[4-(4-nitrophenoxy)phenyl]-5- substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. ResearchGate. Available at: [Link]
-
Al-Hetlani, E., et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 277, 121278. Available at: [Link]
-
Li, W., et al. (2021). Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. Environmental Pollution, 269, 116122. Available at: [Link]
- Johnson, A. R., & Starks, F. W. (1989). Process for purifying crude 4-aminophenol. Google Patents (US4870209A).
-
Khare, S., et al. (2020). Diaryl Ureas as an Antiprotozoal Chemotype. ACS Infectious Diseases, 6(11), 2948-2957. Available at: [Link]
-
Guiguemde, W. A., et al. (2010). Evaluation of Diarylureas for Activity Against Plasmodium falciparum. ACS Medicinal Chemistry Letters, 1(6), 262-266. Available at: [Link]
-
Mondloch, J. E., et al. (2015). Destruction of chemical warfare agents using metal–organic frameworks. Nature Materials, 14, 512–516. Available at: [Link]
-
Beránek, J., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(4), 570-575. Available at: [Link]
-
Daneshvar, N., Behnajady, M. A., & Zorriyeh Asghar, Y. (2007). Photooxidative degradation of 4-nitrophenol (4-NP) in UV/H2O2 process: influence of operational parameters and reaction mechanism. Journal of Hazardous Materials, 139(2), 275-279. Available at: [Link]
- Wang, J. (2012). Urea purification method. Google Patents (CN102442928A).
-
Science.gov. (n.d.). related impurities 4-aminophenol: Topics. Retrieved from [Link]
- Gayo, L. M., & Webb, R. L. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds. Google Patents (WO2001004115A2).
-
Catalano, A., et al. (2021). Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. Pharmaceuticals, 14(2), 84. Available at: [Link]
-
Nguyen, T. V., et al. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Catalysts, 15(2), 245. Available at: [Link]
-
Wang, W., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 21(11), 1541. Available at: [Link]
-
Asadi, A., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PubMed. Available at: [Link]
Sources
- 1. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel synthesis of diarylureas and their evaluation as inhibitors of insulin-like growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diaryl Ureas as an Antiprotozoal Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Part 1: Mechanistic Pathway of Diaryl Ether Urea Crystallization
Technical Support Center: Advanced Crystallization Troubleshooting Target Analyte: N-[4-(4-nitrophenoxy)phenyl]urea
Welcome to the Application Support Center. The crystallization of diaryl ether ureas, such as N-[4-(4-nitrophenoxy)phenyl]urea, presents a unique set of physicochemical challenges. The molecule possesses a highly flexible, moderately lipophilic diaryl ether backbone coupled with a rigid, strongly hydrogen-bonding urea moiety. This dichotomy often leads to competitive intermolecular interactions, resulting in liquid-liquid phase separation (LLPS or "oiling out"), concomitant polymorphism, and unfavorable needle-like crystal habits.
This guide synthesizes molecular causality with field-proven Process Analytical Technology (PAT) strategies to help you establish a robust, self-validating crystallization workflow.
Understanding the thermodynamic and kinetic pathways of your solute is the first step in troubleshooting. The strong bifurcated hydrogen bonds of the urea group drive rapid 1-dimensional growth, while the flexible diaryl ether core can cause the molecule to collapse into a disordered, solute-rich liquid phase if supersaturation is generated too quickly[1].
Fig 1. Thermodynamic vs. kinetic pathways in N-[4-(4-nitrophenoxy)phenyl]urea crystallization.
Part 2: Quantitative Troubleshooting Matrix
When standardizing your protocol, rely on quantitative metrics rather than visual observation alone. The following table correlates common macroscopic symptoms with their molecular root causes and actionable process parameters.
| Symptom / Observation | Molecular Root Cause | Critical Process Parameter (CPP) | Corrective Action / Target Range |
| Oiling Out (LLPS) | Solute-solute interactions outpace long-range lattice ordering, forming a dense liquid phase. | Supersaturation Ratio ( S ) at nucleation. | Maintain S<1.15 during the nucleation phase. Use ATR-FTIR to monitor real-time concentration[2]. |
| Needle-like Morphology | Rapid, uncontrolled 1D growth along the urea hydrogen-bond axis. | Cooling rate & Solvent hydrogen-bond acceptor (HBA) capacity. | Switch to a solvent with higher HBA capacity (e.g., THF or Acetone) to disrupt 1D growth. Implement a cubic cooling curve. |
| Concomitant Polymorphs | Competitive intermolecular H-bonding (parallel vs. antiparallel urea chains)[3]. | Seeding temperature and isothermal aging time. | Seed at the upper limit of the Metastable Zone Width (MSZW). Age isothermally for ≥2 hours. |
| Poor Purity / Entrapment | Agglomeration of kinetic polymorphs trapping mother liquor. | Agitation rate and secondary nucleation control. | Increase impeller tip speed to 1.5 m/s. Implement wet-milled seeds (0.5–1.0 wt%). |
Part 3: Frequently Asked Questions (FAQs)
Q1: My solution turns into a milky emulsion instead of forming crystals, and eventually hardens into a sticky mass. What is happening? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." In systems with flexible aromatic cores and strong localized H-bond donors (like diaryl ether ureas), high supersaturation forces the molecules to aggregate into a disordered, solute-rich liquid droplet rather than a crystalline lattice[1]. This is a Two-Step Nucleation (TSN) pathway. Causality & Fix: To fix this, you must avoid the LLPS boundary within the phase diagram. Reduce your cooling rate or antisolvent addition rate. More importantly, introduce seed crystals at a lower supersaturation level ( S≈1.1 ) and hold the temperature isothermally. The seeds provide a low-energy template for classical nucleation, consuming the supersaturation before the system can cross the LLPS boundary.
Q2: The crystals I do get are extremely fine needles that block my filter and retain solvent. How can I force a more granular morphology? A2: Urea derivatives naturally form 1-dimensional chains due to their bifurcated N−H⋯O=C hydrogen bonds[3]. If the solvent does not interact with these growing faces, the crystals grow rapidly in one direction (the c -axis), forming needles. Causality & Fix: You need to manipulate the solvent-solute interactions. Introduce a solvent with strong Hydrogen Bond Acceptor (HBA) properties (e.g., Tetrahydrofuran or 2-Butanone). The solvent will temporarily cap the urea H-bond donors, slowing down the 1D growth and allowing the other crystal faces (driven by π−π stacking of the nitrophenoxy rings) to catch up, yielding thicker, more block-like crystals. Furthermore, implementing temperature cycling (heating and cooling by 5°C oscillations) will dissolve the fine needles (Ostwald ripening) and deposit the mass onto the larger, more stable crystals.
Q3: How can I ensure I am consistently isolating the thermodynamically stable polymorph? A3: Diaryl ureas are notorious for polymorphism due to the minimal energy difference between parallel and antiparallel hydrogen-bonded chain packing[3]. Fast precipitation favors the kinetic form. Causality & Fix: Thermodynamic control requires time and reversibility. Use a Seeded Cooling Crystallization approach. Seed with the desired polymorph and utilize a non-linear (cubic) cooling profile. This ensures that the crystal growth rate matches the supersaturation generation rate, preventing spontaneous secondary nucleation of metastable forms.
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By incorporating in-line Process Analytical Technology (PAT) and specific hold points, the system continuously verifies its own thermodynamic state, preventing catastrophic failures like oiling out.
Workflow: Seeded Cooling Crystallization of N-[4-(4-nitrophenoxy)phenyl]urea
Materials:
-
Solvent System: Tetrahydrofuran (THF) / Toluene (1:2 v/v) - THF disrupts 1D needle growth; Toluene acts as a controlled antisolvent.
-
PAT Tools: ATR-FTIR (for concentration monitoring)[2] and FBRM (Focused Beam Reflectance Measurement, for particle counting).
Step-by-Step Methodology:
-
Dissolution & Clarification: Suspend 100 g of crude N-[4-(4-nitrophenoxy)phenyl]urea in 1.5 L of the THF/Toluene mixture. Heat to 65°C under agitation (250 RPM) until complete dissolution is achieved. Perform a polish filtration through a 0.45 µm PTFE filter into a pre-heated crystallizer to remove foreign nucleating agents.
-
Establishment of Supersaturation: Cool the clear solution linearly from 65°C to 55°C at 0.5°C/min.
-
Validation Check: Monitor the ATR-FTIR solute peak. The concentration should remain constant, but the solution is now supersaturated ( S≈1.15 ). If FBRM detects counts > 10 µm, spontaneous nucleation has occurred too early; reheat to 65°C and cool to 58°C instead.
-
-
Seeding: At 55°C, add 1.0 g (1 wt%) of highly pure, wet-milled N-[4-(4-nitrophenoxy)phenyl]urea seeds (target D50: 20-30 µm) suspended in 10 mL of Toluene.
-
Isothermal Desupersaturation (Aging): Hold the temperature strictly at 55°C for 2 hours.
-
Validation Check: During this hold, FBRM should show a steady increase in chord lengths (crystal growth), while ATR-FTIR should show a gradual decrease in dissolved solute concentration. This confirms the seeds are growing and consuming supersaturation, effectively steering the system away from the LLPS (oiling out) boundary.
-
-
Cubic Cooling: Once the ATR-FTIR signal stabilizes (indicating supersaturation is depleted at 55°C), initiate a cubic cooling profile from 55°C to 10°C over 6 hours.
-
Equation: T(t)=Tstart−(Tstart−Tend)×(t/ttotal)3 . This profile generates supersaturation very slowly at first, matching the available surface area of the growing crystals, and accelerates only when the crystal surface area is large enough to absorb the solute rapidly.
-
-
Isolation & Washing: Filter the resulting slurry via a Nutsche filter or Büchner funnel. Wash the filter cake with 2 x 200 mL of pre-chilled (5°C) Toluene to displace the mother liquor without dissolving the product.
-
Drying: Dry under vacuum at 45°C for 12 hours.
References
-
Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. R Discovery. Available at:[Link]
-
An Examination of the Crystallization of Urea from Supersaturated Aqueous and Aqueous−Methanol Solutions as Monitored In-Process Using ATR FTIR Spectroscopy. Crystal Growth & Design - ACS Publications. Available at:[Link]
-
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications. Available at:[Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for N-[4-(4-nitrophenoxy)phenyl]urea Derivatives
Welcome to the Technical Support Center for the synthesis of N-[4-(4-nitrophenoxy)phenyl]urea derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-quality results.
I. Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing N-[4-(4-nitrophenoxy)phenyl]urea derivatives?
The most common and direct method for synthesizing N-[4-(4-nitrophenoxy)phenyl]urea derivatives involves the reaction of 4-(4-nitrophenoxy)aniline with a suitable isocyanate.[1][2] This reaction is a nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate group.
The precursor, 4-(4-nitrophenoxy)aniline, is typically synthesized via a nucleophilic aromatic substitution reaction between 4-aminophenol and 1-fluoro-4-nitrobenzene in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).[3]
Q2: I'm not using an isocyanate. What are some alternative methods for urea synthesis?
Several alternative, often milder or more environmentally friendly, methods exist for forming the urea bond without using potentially hazardous isocyanates.[2] These include:
-
From Carbamates: Unsymmetrical ureas can be synthesized from carbamates. For instance, reacting an amine with a carbamate at elevated temperatures, often in the presence of a base, can yield the desired urea.[4][5]
-
From Phosgene or Phosgene Equivalents: While traditional, the use of phosgene or its safer equivalents like triphosgene or N,N'-carbonyldiimidazole (CDI) is a well-established method.[2]
-
Palladium-Catalyzed Cross-Coupling: Modern methods include the palladium-catalyzed cross-coupling of aryl halides with ureas or sodium cyanate.[6][7]
-
From Amines and Carbon Dioxide: Direct carbonylation of amines using carbon dioxide is a greener approach, though it may require specific catalysts and conditions.[8]
Q3: What are the critical parameters to control during the synthesis?
Optimizing the synthesis of N-[4-(4-nitrophenoxy)phenyl]urea derivatives requires careful control over several key parameters:
-
Reactant Stoichiometry: The molar ratio of the amine to the isocyanate (or other coupling partner) is crucial. A 1:1 ratio is theoretically required, but slight excesses of one reactant may be used to drive the reaction to completion.
-
Solvent Choice: The solvent should be inert to the reactants and capable of dissolving them. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used.[3][9]
-
Reaction Temperature: The optimal temperature depends on the reactivity of the specific substrates. Many urea formations proceed readily at room temperature, while others may require gentle heating to overcome activation barriers or improve solubility. However, excessive heat can lead to decomposition.[6]
-
Presence of a Base: In many urea synthesis protocols, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize any acidic byproducts, such as HCl, that may form, especially when using chloroformates or other acyl chlorides.[3][5]
Q4: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or UV visualization) can aid in identifying the spots. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q5: What are the best practices for purifying the final product?
The purification strategy depends on the physical properties of the product and the nature of the impurities. Common methods include:
-
Recrystallization: This is a highly effective method for purifying solid products. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified product crystallizes out, leaving impurities in the solution.[3] Toluene is a solvent that has been successfully used for the recrystallization of a similar compound, N-[4-(4-nitrophenoxy)phenyl]acetamide.[3][10]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A suitable solvent system (eluent) is chosen to separate the desired product from byproducts and unreacted starting materials.[9]
-
Washing/Trituration: Sometimes, simply washing the crude solid with a solvent in which the impurities are soluble but the product is not can significantly improve purity.[5]
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of N-[4-(4-nitrophenoxy)phenyl]urea derivatives and provides systematic solutions.
Problem 1: Low or No Product Yield
A low yield is a frequent issue that can arise from several factors.[11][12]
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Poor Quality or Degraded Reactants | Verify Reactant Purity: Ensure the 4-(4-nitrophenoxy)aniline and the isocyanate (or other coupling partner) are pure and have not degraded. Amines can oxidize over time, and isocyanates are sensitive to moisture. Consider re-purifying starting materials if necessary. |
| Suboptimal Reaction Temperature | Temperature Optimization: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Conversely, if side reactions or decomposition are suspected, running the reaction at a lower temperature (e.g., 0 °C) may improve the yield.[6][11] |
| Inappropriate Solvent | Solvent Screening: The solubility of reactants can significantly impact the reaction rate. If solubility is an issue, screen a variety of aprotic solvents like THF, DCM, DMF, or acetonitrile.[11] |
| Incorrect Stoichiometry | Adjust Reactant Ratios: While a 1:1 molar ratio is the starting point, empirically testing slight excesses (e.g., 1.1 equivalents) of one reactant can sometimes drive the reaction to completion. |
| Presence of Moisture | Anhydrous Conditions: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. This side reaction consumes the isocyanate and introduces impurities. Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[11] |
Problem 2: Formation of Multiple Products or Impurities
The appearance of unexpected spots on a TLC plate indicates the formation of byproducts.
Common Side Reactions and Their Mitigation
-
Symmetrical Urea Formation: If using a method that generates an isocyanate in situ, the isocyanate can react with the starting amine to form the desired unsymmetrical urea, but it can also react with another molecule of the starting amine to form a symmetrical urea. This is more likely if the isocyanate is highly reactive or if there are localized high concentrations of the amine.
-
Mitigation: Slow, dropwise addition of the isocyanate or the isocyanate precursor to the amine solution can help to minimize the formation of symmetrical byproducts.[1]
-
-
Reaction with Solvent: Some solvents, particularly those with reactive functional groups, can participate in side reactions. For example, if the reaction is performed in an alcohol, the isocyanate can react to form a carbamate.
-
Mitigation: Always use inert, aprotic solvents for this reaction.
-
-
Over-reaction or Decomposition: In some cases, the product itself might be unstable under the reaction conditions, especially if prolonged heating is employed, leading to decomposition.[6]
-
Mitigation: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid excessive heating.
-
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Purification Strategies
| Issue | Recommended Action |
| Product is an oil or does not crystallize | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product, if available, can also initiate crystallization. If these methods fail, consider changing the solvent for recrystallization or resorting to column chromatography. |
| Product co-elutes with impurities during column chromatography | Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) of varying polarity. Sometimes, a gradient elution (gradually increasing the polarity of the eluent) can improve separation. Using a different stationary phase (e.g., alumina instead of silica gel) might also be beneficial. |
| Product is contaminated with residual solvent | High Vacuum Drying: Dry the purified product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable, to remove any trapped solvent molecules. |
III. Experimental Protocols & Workflows
General Protocol for the Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea Derivatives
This protocol provides a general starting point. The specific isocyanate, solvent, and temperature may need to be optimized for your particular derivative.
-
Preparation of Reactant Solution: In a dry, round-bottom flask under an inert atmosphere, dissolve 4-(4-nitrophenoxy)aniline (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF, DCM).
-
Addition of Isocyanate: To the stirred solution, add the desired isocyanate (1.0 - 1.1 equivalents) dropwise at room temperature.[1] If the reaction is highly exothermic, consider cooling the flask in an ice bath during the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting amine is consumed. If the reaction is slow, gentle heating may be applied.
-
Work-up: Once the reaction is complete, the work-up procedure will depend on the solvent and the properties of the product.
-
If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.[1]
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.[3][9]
Workflow Diagrams
General Synthesis Workflow
Caption: A decision tree for troubleshooting low product yield in urea synthesis.
IV. References
-
Nigar, A., Akhter, Z., & Tahir, M. N. (2012). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2469. [Link]
-
Prachi, R., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Polycyclic Aromatic Compounds, 1-10.
-
BenchChem. (n.d.). Technical Support Center: Urea Synthesis Optimization. Retrieved from BenchChem.
-
Zhang, L., et al. (2022). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 27(23), 8295. [Link]
-
ResearchGate. (n.d.). Suggested mechanism for the formation of final phenyl-urea derivatives 16a-f. Retrieved from ResearchGate.
-
D'Andrea, S. V., & Zheng, J. (1999). U.S. Patent No. 5,925,762. Washington, DC: U.S. Patent and Trademark Office.
-
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
-
Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8681-8684.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Urea Tosylate Reactions. Retrieved from BenchChem.
-
Wang, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]
-
Biolabo. (n.d.). UREA Colorimetric Method. Retrieved from Biolabo.
-
BioSpectra. (n.d.). UREA TESTING METHODS. Retrieved from BioSpectra.
-
ResearchGate. (n.d.). Synthesis optimization of urea derivatives. Retrieved from ResearchGate.
-
PrepChem. (2023). Synthesis of N,N'-bis(4-nitrophenyl)-urea. Retrieved from PrepChem.
-
De Luca, L. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1625. [Link]
-
Kumar, S., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(40), 22665-22673.
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53.
-
Arora, P. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(1), 1041-1043.
-
R-Biopharm. (n.d.). Urea/Ammonia. Retrieved from R-Biopharm.
-
Watt, G. W., & Chrisp, J. D. (1952). Spectrophotometric Method for Determination of Urea. Analytical Chemistry, 24(12), 2006-2008. [Link]
-
Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic letters, 13(12), 3262–3265. [Link]
-
ResearchGate. (2012). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Retrieved from ResearchGate.
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved from Organic Chemistry Portal.
-
BenchChem. (n.d.). Technical Support Center: N-acetyl-N-phenylacetamide Synthesis. Retrieved from BenchChem.
-
Agbaba, D., Zivanov-Stakic, D., & Vladimirov, S. (1996). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1043-1047. [Link]
-
Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2011). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 23(4), 1695-1697.
-
Lee, J. H., Kim, J. H., & Shin, K. (2003). CN Patent No. 1,198,789C.
-
Welch, C. J., et al. (2017). Separation and purification applications for mutagenic impurities. TrAC Trends in Analytical Chemistry, 97, 234-243.
-
Kulkarni, S. S., & Kulkarni, M. V. (2005). synthesis of some heterocycle containing urea derivatives and their anti-viral activity. Indian Journal of Chemistry, 44B, 2118-2123.
-
ResearchGate. (2004). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. Retrieved from ResearchGate.
-
Zhang, Y., et al. (2013). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. RSC Advances, 3(44), 21331-21336.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[4-(4-Nitrophenoxy)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 6. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea derivative synthesis by amidation [organic-chemistry.org]
- 8. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
N-[4-(4-nitrophenoxy)phenyl]urea degradation pathways
Welcome to the Technical Support Center for N-[4-(4-nitrophenoxy)phenyl]urea (N44-NPU) Degradation Profiling .
N44-NPU is a complex structural motif featuring both a phenylurea moiety and a diaryl ether linkage. Because of this hybrid structure, its environmental fate and metabolic degradation require the synergistic action of multiple enzymatic pathways. This hub provides researchers and drug development professionals with authoritative troubleshooting guides, self-validating experimental protocols, and quantitative analytical frameworks to successfully map its degradation.
Section 1: Expert Troubleshooting & FAQs
Q1: We are observing a rapid depletion of the N44-NPU parent compound in our soil microcosms, but LC-MS/MS is not detecting the expected 4-(4-nitrophenoxy)aniline metabolite. What is causing this mass balance deficit? A1: This is a classic issue of matrix-bound residue formation. The initial degradation step of N44-NPU is urea hydrolysis, catalyzed by amidohydrolase enzymes (such as Phh and TccA2) which cleave the stable urea linkage to yield 4-(4-nitrophenoxy)aniline and CO₂ [1]. However, aniline derivatives are highly nucleophilic and reactive. In soil matrices, they rapidly undergo oxidative coupling to humic acids, rendering them unextractable by standard organic solvents. Troubleshooting Action: Shift your assay to a sterile, defined mineral salt medium inoculated with a specific bacterial consortium to isolate the enzymatic step from soil matrix effects. If soil must be used, implement a harsh alkaline extraction (0.1 M NaOH in methanol) to break covalent bonds and release the bound aniline residues.
Q2: Our microbial consortium successfully degrades the urea moiety, but the diaryl ether bond remains completely intact. How can we stimulate complete mineralization? A2: The diaryl ether bond is exceptionally recalcitrant due to its high bond dissociation energy and steric hindrance. Cleavage requires specialized Rieske non-heme iron oxygenases (angular dioxygenases) that attack the angular carbon adjacent to the ether oxygen, destabilizing the linkage [2]. If your consortium lacks this specific gene cluster, the pathway will stall at the substituted ether. Troubleshooting Action: Employ bioaugmentation via co-culture. Introduce strains known to express robust diaryl etherases, such as Micrococcus sp. F3Y, which have proven efficacy in initiating both diaryl ether cleavage and nitro reduction [3]. Co-culturing creates a synergistic catabolic environment that prevents the accumulation of toxic dead-end metabolites [4].
Q3: During method development, the nitro reduction product (N-[4-(4-aminophenoxy)phenyl]urea) co-elutes with early matrix interferences. How can we improve chromatographic specificity? A3: Nitro reduction significantly increases the polarity and basicity of the molecule. If it co-elutes with early-eluting polar matrix components on a standard C18 column, the causality is insufficient hydrophobic retention. Troubleshooting Action: Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase. The electron-rich amino group and the extended π-system of the diaryl ether will engage in strong π-π and dipole interactions with the PFP phase, selectively increasing the retention time of the reduced metabolite away from the suppression zone.
Section 2: Pathway Visualization
Fig 1. Primary microbial degradation pathways of N44-NPU.
Section 3: Quantitative Data & Analytical Parameters
Accurate tracking of N44-NPU degradation requires highly specific mass spectrometry parameters. The table below summarizes the optimized MRM transitions for the parent compound and its primary degradation products.
Table 1: LC-MS/MS MRM Parameters (Positive Electrospray Ionization)
| Compound / Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Pathway Origin |
| N44-NPU (Parent) | 274.1 | 152.0 | 25 | N/A |
| 4-(4-nitrophenoxy)aniline | 231.1 | 109.0 | 30 | Urea Hydrolysis [5] |
| 4-nitrophenol | 140.0 | 109.0 | 20 | Diaryl Ether Cleavage |
| 4-hydroxyphenylurea | 153.1 | 110.0 | 15 | Diaryl Ether Cleavage |
| N-[4-(4-aminophenoxy)phenyl]urea | 244.1 | 135.0 | 22 | Nitro Reduction |
Table 2: Expected Environmental Degradation Kinetics
| Matrix / Condition | Dominant Pathway | Estimated Half-Life ( t1/2 ) | Notes |
| Aqueous (pH 7.0, Sterile) | Photolysis | 3 – 5 days | Highly stable in dark; requires UV for abiotic cleavage. |
| Agricultural Soil (Non-sterile) | Urea Hydrolysis | 25 – 40 days | Rate depends heavily on native amidohydrolase expression. |
| Bioaugmented Bioreactor | Ether Cleavage / Reduction | < 24 hours | Achieved using synergistic co-cultures (e.g., Micrococcus sp.). |
Section 4: Self-Validating Experimental Protocols
To ensure data integrity, every step in the degradation profiling workflow must contain an internal validation mechanism.
Protocol 1: Microbial Degradation Assay Setup
-
Step 1: Inoculum Preparation and Starvation
-
Action: Harvest log-phase degrader consortium cells via centrifugation (8000 rpm, 5 min). Wash the pellet three times with sterile 0.9% saline before resuspending in Optimized Mineral Salt Medium (OMSM) to an OD₆₀₀ of 1.0.
-
Causality & Validation: Washing removes residual rich media (e.g., LB broth) that would act as a preferential carbon source. This forces the bacteria to utilize N44-NPU as the sole carbon/nitrogen source, preventing false-negative degradation results due to catabolite repression.
-
Validation Check: Run a negative control flask containing washed cells but no N44-NPU. Confirm via spectrophotometry that no background growth occurs over 72 hours.
-
-
Step 2: Incubation and Sampling
-
Action: Spike OMSM with 50 mg/L N44-NPU. Incubate at 30°C under continuous agitation (150 rpm). Withdraw 1 mL aliquots at 0, 12, 24, 48, and 72 hours. Immediately quench the reaction by adding 1 mL of ice-cold acetonitrile.
-
Protocol 2: Metabolite Extraction & LC-MS/MS Preparation
-
Step 3: Solid-Phase Extraction (SPE)
-
Action: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge with 5 mL methanol, followed by 5 mL LC-MS grade water. Load the quenched supernatant. Wash with 5% methanol in water, then elute with 5 mL of 100% acetonitrile.
-
Causality & Validation: N44-NPU contains both a polar urea group and a lipophilic diaryl ether backbone. The HLB polymeric sorbent ensures the quantitative retention of both the hydrophobic parent compound and its highly polar cleavage products (e.g., 4-nitrophenol).
-
Validation Check: Spike a blank matrix with a stable isotope-labeled internal standard (e.g., N44-NPU-d4) prior to extraction. Acceptable recovery must fall between 85–115% to validate the absence of column breakthrough or ion suppression.
-
Fig 2. Self-validating analytical workflow for N44-NPU metabolite profiling.
Section 5: References
-
Degradation of Diphenyl Ether in Sphingobium phenoxybenzoativorans SC_3 Is Initiated by a Novel Ring Cleavage Dioxygenase. Applied and Environmental Microbiology - ASM Journals. URL:[Link]
-
Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052. PMC - NIH. URL:[Link]
-
Metabolism of oxyfluorfen by actinobacteria Micrococcus sp. F3Y. Frontiers. URL:[Link]
-
Degradation of Phenylurea Herbicides by a Novel Bacterial Consortium Containing Synergistically Catabolic Species and Functionally Complementary Hydrolases. Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]
-
Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. ResearchGate. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Metabolism of oxyfluorfen by actinobacteria Micrococcus sp. F3Y [frontiersin.org]
- 4. Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
avoiding side reactions in N-[4-(4-nitrophenoxy)phenyl]urea synthesis
Technical Support Center: Synthesis of N-[4-(4-Nitrophenoxy)phenyl]urea
As a Senior Application Scientist, I frequently consult on the optimization of diaryl ether syntheses. N-[4-(4-nitrophenoxy)phenyl]urea is a highly valuable structural motif in drug discovery, particularly in the design of kinase inhibitors. The most atom-economical and scalable method for its synthesis relies on the reaction of 4-(4-nitrophenoxy)aniline with sodium cyanate (NaOCN) in an acidic medium[1].
However, this transformation is notoriously susceptible to yield-limiting side reactions—namely, the formation of symmetrical ureas and biuret derivatives. This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to ensure high chemoselectivity and purity in your workflow.
Mechanistic Workflow & Side Reaction Pathways
Understanding the causality of byproduct formation is the first step in troubleshooting. The diagram below illustrates the desired nucleophilic addition pathway versus the divergent pathways that lead to contamination.
Synthetic workflow and primary side reaction pathways in phenylurea synthesis.
Troubleshooting Guide & FAQs
Q1: My crude product contains a highly insoluble, high-molecular-weight impurity. What is it, and how do I prevent it? A1: This is likely a symmetrical urea byproduct (1,3-bis(4-(4-nitrophenoxy)phenyl)urea) or a biuret derivative. Symmetrical ureas form when the reactive isocyanate intermediate reacts with unreacted starting amine rather than following the desired mono-substitution pathway[2]. Biuret formation occurs when the secondary amine protons of your already-formed urea product act as nucleophiles, attacking excess isocyanic acid to form a -NH-CO-NH-CO-NH2 linkage[3]. Causality & Fix: These side reactions are driven by high local concentrations of the electrophile and prolonged thermal stress. To prevent this, ensure the sodium cyanate is added slowly (dropwise) to a vigorously stirred amine solution, maintaining the internal temperature below 55 °C[1].
Q2: Why use a glacial acetic acid/water mixture instead of an organic solvent with an organic base? A2: Glacial acetic acid serves a dual, self-validating purpose in this protocol. First, it acts as a highly effective solvent to dissolve the bulky 4-(4-nitrophenoxy)aniline starting material. Second, it provides the exact acidic environment required to protonate the sodium cyanate, generating the active electrophile, isocyanic acid (HNCO), in situ[1]. Using pre-formed isocyanates or phosgene equivalents in standard organic solvents drastically increases the rate of symmetrical urea formation[2].
Q3: My reaction stalled at 70% conversion. Should I add more sodium cyanate or increase the temperature? A3: Do not increase the temperature. Elevating the temperature beyond 55 °C promotes the thermal decomposition of the urea product back into an isocyanate and an amine, which rapidly recombine to form the highly stable, insoluble symmetrical urea[2]. Instead of heating, you may add a slight stoichiometric excess (1.2 to 1.5 equivalents) of sodium cyanate, provided the addition is slow and the temperature is strictly controlled.
Step-by-Step Methodology: Optimized Synthesis Protocol
This protocol is adapted from established Organic Syntheses methodologies for substituted arylureas, specifically optimized to suppress biuret and symmetrical urea formation in diaryl ether systems[1].
Step 1: Reagent Preparation & Solvation In a 500 mL jacketed reaction vessel, dissolve 0.10 mol of 4-(4-nitrophenoxy)aniline in a solvent mixture consisting of 50 mL glacial acetic acid and 100 mL deionized water. Warm the mixture gently to 35 °C to ensure complete dissolution.
Step 2: Electrophile Generation In a separate flask, prepare a clear solution of 0.15 mol (1.5 equivalents) of sodium cyanate (NaOCN) in 100 mL of deionized water at 35 °C.
Step 3: Controlled Addition Equip the reaction vessel with a mechanical stirrer. Vigorous agitation is critical to prevent high local concentrations of the electrophile. Begin adding the NaOCN solution dropwise via an addition funnel over 30 minutes.
Step 4: Nucleophilic Addition & Thermal Monitoring As the in situ generated isocyanic acid reacts with the amine, a white/pale-yellow crystalline precipitate of N-[4-(4-nitrophenoxy)phenyl]urea will begin to form. The reaction is exothermic; modulate the addition rate and apply external cooling if necessary to ensure the internal temperature does not exceed 50–55 °C[1].
Step 5: Maturation Once addition is complete, stir the thick suspension for an additional 15 minutes. Do not apply external heat. Allow the mixture to cool to room temperature over 2 hours.
Step 6: Isolation and Validation Dilute the suspension with 100 mL of ice-cold water and cool the vessel to 0 °C. Filter the product via vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and unreacted sodium cyanate, followed by a small volume of cold ethanol to remove trace unreacted amine. Dry the product under vacuum. Confirm purity via 1H NMR (verifying the characteristic urea -NH2 singlet and -NH- singlet) to ensure the absence of the symmetrical urea (which lacks primary amine protons and shifts the -NH- signals downfield).
Quantitative Data: Effect of Reaction Conditions on Product Distribution
The following table summarizes the causal relationship between reaction parameters and chemoselectivity. Controlling the addition rate and maximum temperature is the definitive factor in avoiding side reactions.
| NaOCN (Equiv.) | Addition Rate | Max Internal Temp | Yield: Desired Urea | Yield: Symmetrical Urea | Yield: Biuret |
| 1.0 | Bolus (All at once) | 65 °C (Exothermic spike) | 62% | 25% | 8% |
| 1.5 | Bolus (All at once) | 68 °C (Exothermic spike) | 55% | 15% | 28% |
| 1.5 | Dropwise (30 min) | 50 °C (Controlled) | 92% | < 2% | < 2% |
| 2.5 | Dropwise (30 min) | 50 °C (Controlled) | 78% | < 2% | 18% |
| 1.5 | Dropwise (30 min) | 80 °C (External heating) | 45% | 48% | 5% |
References
-
Pincu, M., et al. "Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway." Polymers, 2023. Available at:[Link]
-
Kurzer, F. "Arylureas I. Cyanate Method." Organic Syntheses, Coll. Vol. 4, p.49 (1963); Vol. 31, p.8 (1951). Available at:[Link]
Sources
Technical Support Center: Purification of N-[4-(4-nitrophenoxy)phenyl]urea Analogs
Welcome to the technical support center for the purification of N-[4-(4-nitrophenoxy)phenyl]urea analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this important class of compounds. Diaryl ureas are notorious for their challenging physical properties, and the addition of a nitrophenoxy moiety introduces specific hurdles that require careful consideration.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of these molecules. The advice herein is grounded in established chemical principles and validated through extensive laboratory experience.
I. Understanding the Molecule: The Root of Purification Challenges
The structure of N-[4-(4-nitrophenoxy)phenyl]urea analogs presents a trifecta of purification challenges:
-
Poor Solubility: The planar, rigid structure of the diaryl urea core, combined with strong intermolecular hydrogen bonding via the urea N-H protons, leads to high lattice energy and consequently low solubility in many common organic solvents.[1]
-
High Polarity: The presence of the urea moiety and the highly polar nitro group (-NO₂) results in compounds that are often too polar for standard normal-phase chromatography and may still be challenging to handle in reversed-phase systems.
-
Potential for Degradation: Urea linkages can be susceptible to thermal degradation, and the electron-deficient nature of the nitrophenoxy ring can influence the stability of the ether linkage under certain conditions.[2][3]
The following sections will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
A. Recrystallization Issues
Recrystallization is often the most efficient method for purifying multi-gram quantities of these analogs. However, it is frequently plagued by issues.
Q1: My compound won't dissolve in any common recrystallization solvent, even with heating. What should I do?
A1: This is the most common issue. These analogs often require highly polar, high-boiling point solvents.
-
Initial Solvent Screening: Start with highly polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Use a very small amount of your crude product for these tests.
-
Solvent Mixtures: If a single solvent fails, a binary mixture is the next logical step. A common strategy is to dissolve the compound in a minimal amount of a "good" hot solvent (like DMF or DMSO) and then slowly add a "poor" solvent (an anti-solvent) like water, methanol, or isopropanol until the solution becomes turbid.[4] Then, gently heat until the solution is clear again and allow it to cool slowly.
-
Heated Filtration: Insoluble impurities, such as catalysts or inorganic salts, can be mistaken for poor solubility of your product. If you have a significant amount of undissolved solid in a large volume of hot solvent, perform a hot filtration to remove these impurities before allowing the filtrate to cool.[4][5]
Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated.[6]
-
Reduce Cooling Rate: This is the most critical factor. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Rapid cooling is a primary cause of oiling out.[6]
-
Increase Solvent Volume: The concentration of your compound may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it more slowly.
-
Change Solvents: The boiling point of your solvent might be too low relative to your compound's melting point. Consider a higher-boiling point solvent system.
-
Scratching/Seeding: Once the solution has cooled slightly, scratching the inside of the flask with a glass rod at the air-liquid interface can initiate crystallization.[5][6] If you have a pure crystal from a previous batch, adding a tiny "seed" crystal can provide a nucleation point for crystal growth.
Table 1: Recommended Starting Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol/Water | Variable | High | Good for moderately polar analogs. The ratio can be tuned. |
| Isopropanol | 82.6 | Polar | A good alternative to ethanol. |
| Acetonitrile | 81.6 | Polar Aprotic | Can be effective, but solubility may still be limited. |
| Ethyl Acetate/Heptane | Variable | Medium | Useful if the compound is less polar. Dissolve in hot EtOAc, add heptane. |
| Dimethylformamide (DMF) | 153 | High | Often the solvent of choice for dissolving highly insoluble ureas. |
| Dimethyl Sulfoxide (DMSO) | 189 | High | Excellent dissolving power, but its high boiling point can make removal difficult. |
B. Column Chromatography Challenges
When recrystallization is not feasible or for smaller scale purification, column chromatography is the go-to method.
Q3: My compound streaks badly or doesn't move from the origin on a silica gel column. What's wrong?
A3: This is a classic sign of a compound that is too polar for normal-phase (silica gel) chromatography. The urea N-H groups and the nitro group interact very strongly with the acidic silanol groups on the silica surface.
-
Switch to Reversed-Phase: For these polar compounds, reversed-phase chromatography (using a C18-functionalized silica) is often the more appropriate technique. The elution order is inverted, with non-polar compounds eluting first.[7]
-
Use a More Polar Mobile Phase (Normal Phase): If you must use silica, you will need a highly polar eluent system. A standard ethyl acetate/hexane system is unlikely to work.
-
Start with a high concentration of a polar solvent like Dichloromethane (DCM) and Methanol (MeOH). A gradient of 0% to 10% MeOH in DCM is a good starting point.
-
Add a small amount of a modifier to the mobile phase. For example, adding 0.5-1% triethylamine (TEA) can help to "cap" the acidic silica sites and reduce streaking. Conversely, if your compound has basic impurities, adding 0.5% acetic acid can improve separation.
-
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) can sometimes be a better choice than silica for polar compounds, as it has different surface properties.[8]
Q4: I'm using reversed-phase HPLC, but my peaks are broad and show poor resolution. How can I improve this?
A4: Peak shape issues in reversed-phase HPLC for urea compounds often stem from secondary interactions or poor solubility in the mobile phase.
-
Optimize the Mobile Phase:
-
Solvent Choice: The most common mobile phases are mixtures of acetonitrile (ACN) and water or methanol and water. ACN often provides sharper peaks for aromatic compounds.
-
Add an Acid Modifier: Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic phases is standard practice. This suppresses the ionization of any acidic or basic functional groups and sharpens peaks.
-
Check Solubility: Ensure your sample is fully dissolved in the initial mobile phase before injection. If it crashes out on the column, it will lead to broad peaks and high backpressure. It may be necessary to dissolve the sample in a small amount of DMSO or DMF before diluting it with the mobile phase.
-
-
Adjust the Gradient: A shallower gradient will provide more time for compounds with similar retention times to separate, improving resolution.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and lead to sharper peaks, at the cost of longer run times.
Table 2: Troubleshooting Guide for Column Chromatography
| Issue | Probable Cause | Recommended Solution |
| Normal Phase (Silica) | ||
| Compound stuck at origin | Compound is too polar. | Switch to a more polar eluent (e.g., DCM/MeOH). Add a modifier like TEA or acetic acid. Consider switching to reversed-phase. |
| Streaking/Tailing | Strong interaction with silica. | Add a modifier (TEA or acetic acid) to the eluent. Use a different stationary phase like alumina. |
| Poor Separation | Inappropriate solvent system. | Run TLC plates in various solvent systems to find optimal separation before scaling to a column. |
| Reversed Phase (C18) | ||
| Broad Peaks | Secondary interactions; poor solubility. | Add 0.1% formic acid or TFA to the mobile phase. Ensure the sample is fully dissolved. Try ACN instead of MeOH. |
| High Backpressure | Sample crashing on the column; particulates. | Filter your sample before injection. Dissolve the sample in a stronger solvent (e.g., DMSO) before dilution. |
| No Retention | Compound is too polar for C18. | Use a highly aqueous mobile phase (e.g., start with 95% water). Consider a polar-embedded or HILIC column.[9][10] |
C. Identifying and Removing Common Impurities
Q5: What are the likely impurities I should be looking for from the synthesis of these analogs?
A5: The impurities will depend on your synthetic route. The most common synthesis involves reacting a 4-(4-nitrophenoxy)aniline with a substituted phenyl isocyanate.
-
Unreacted Starting Materials: The aniline and isocyanate starting materials are the most common impurities.
-
Symmetrical Diaryl Ureas: If your isocyanate starting material contains traces of the corresponding aniline, or if the isocyanate reacts with water to form an aniline in situ, you can form symmetrical ureas (Ar-NH-CO-NH-Ar).[11]
-
Biuret and Triuret Analogs: Over-reaction or side reactions can sometimes lead to the formation of biuret-like structures.[12]
-
Hydrolysis Products: The starting 4-(4-nitrophenoxy)aniline can be formed if the urea linkage is cleaved under harsh purification conditions (e.g., strongly acidic or basic mobile phases at high temperatures).
Q6: How can I remove the unreacted 4-(4-nitrophenoxy)aniline starting material?
A6: The starting aniline is significantly more basic than the diaryl urea product.
-
Acid Wash: During the workup, washing the organic layer (e.g., ethyl acetate or DCM) with a dilute acid solution (e.g., 1M HCl) will protonate the aniline and extract it into the aqueous layer. The urea product, being a much weaker base, will remain in the organic layer.
-
Chromatography: If an acid wash is not sufficient, the aniline is typically much more polar than the desired urea product and can be separated by silica gel chromatography.
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a solvent dropwise at room temperature until a slurry is formed. Heat the tube with a heat gun. If the solid dissolves, it's a potential recrystallization solvent.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the solvent until all the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities remain, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Workflow Diagram: Purification Strategy Selection
Below is a decision tree to guide your choice of purification method.
Caption: A decision tree for selecting the optimal purification method.
IV. Final Considerations
-
Characterization is Key: Always verify the purity of your final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis. What appears to be a single spot on a TLC plate may contain co-eluting impurities.
-
Safety: The solvents often required for these compounds (DMF, DMSO) have specific health and safety considerations. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including working in a well-ventilated fume hood.
By understanding the inherent chemical properties of N-[4-(4-nitrophenoxy)phenyl]urea analogs and systematically applying the troubleshooting strategies outlined above, researchers can overcome the significant purification challenges associated with this class of molecules.
References
- Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
- Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2025).
- Asadikaram, G., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC.
- Abdou, M. M., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences.
- Application Note: HPLC Purification of Thiourea Deriv
- Column Chrom
- Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). MIT Open Access Articles.
- Polar Compounds. (n.d.). SIELC Technologies.
- Urea Solubility In Organic Solvents Revealing. (2025). Journal of Chemistry.
- Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (n.d.). PMC.
- Guinchard, C., et al. (2006). Chromatographic Separation on Silica of Polar Aromatic Compounds II) Research of the Best Chromatographic System by Different Preloading in Thin Layer for a Transposition on Column. Taylor & Francis Online.
- What type of column chromatography for highly polar compounds? (2024). Reddit.
- A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. (2013).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH.
- Synthesis of N,N'-bis(4-nitrophenyl)-urea. (n.d.). PrepChem.com.
- Challenges in downstream purification of advanced therapies. (2022). Bio-Works.
- Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. (n.d.). Czech Journal of Animal Science.
- Novel process for synthesis of heteroaryl-substituted urea compounds. (2001).
- HPLC Method for Urea Detection. (n.d.). Scribd.
- Overcoming challenges in the crystallization of Urea, (p-hydroxyphenethyl)-. (2025). BenchChem.
- Urea Impurities. (n.d.). BOC Sciences.
- Technique Series: Recrystallization (urea as an example). (2016). YouTube.
- The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents. (2002).
- New biopharmaceuticals on the horizon: A purific
- Recrystalliz
- Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatis
- An In-depth Technical Guide to the Solubility of N,N'-Divinylurea in Organic Solvents. (2025). BenchChem.
- Design, Synthesis and Biological Evaluation of Phenyl Urea Deriv
- Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characteriz
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- Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (n.d.).
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interpreting complex NMR spectra of N-[4-(4-nitrophenoxy)phenyl]urea
Welcome to the technical support center for the analysis of N-[4-(4-nitrophenoxy)phenyl]urea. This guide is designed for researchers, scientists, and drug development professionals who are interpreting the often complex NMR spectra of this molecule. Here, we address common challenges in a practical, question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your analytical decisions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is the aromatic region (approx. 7.0-8.5 ppm) of my ¹H NMR spectrum so complex and difficult to assign?
Answer: The complexity arises from the presence of two distinct, para-substituted phenyl rings with different electronic environments. The molecule's structure results in four unique sets of aromatic protons, often leading to overlapping signals.
-
Ring A (Phenylurea moiety): This ring is influenced by two competing groups: the electron-donating urea group (-NH-C(O)-NH-) and the electron-withdrawing phenoxy group (-O-Ar). This results in a less predictable shielding/deshielding effect compared to simple monosubstituted rings.
-
Ring B (Nitrophenoxy moiety): This ring is strongly influenced by the powerful electron-withdrawing nitro group (-NO₂) and the electron-donating ether oxygen. Protons ortho and meta to the nitro group will experience significant downfield shifts.[1]
The combination of these effects causes the eight aromatic protons to resonate in a relatively narrow chemical shift range, leading to signal overlap that can make simple 1D analysis challenging.[2]
FAQ 2: The urea N-H protons are either completely missing or appear as a single broad hump. What is happening and how can I confirm their presence?
Answer: This is a very common observation for urea and amide protons and is due to two primary phenomena: chemical exchange and quadrupolar broadening.
-
Chemical Exchange: The N-H protons are acidic and can rapidly exchange with other acidic protons in the sample (like trace water) or with deuterium from the NMR solvent.[3][4] This exchange can occur on a timescale that is fast relative to the NMR experiment, causing the signal to broaden significantly or even disappear into the baseline.[3][5] The rate of this exchange is highly dependent on solvent, temperature, and sample concentration.[1][3][6]
-
Quadrupolar Broadening: The most abundant nitrogen isotope, ¹⁴N, is a quadrupolar nucleus (spin I=1).[7] Nuclei with a spin > 1/2 possess an electric quadrupole moment, which interacts with local electric field gradients.[8] This provides an efficient relaxation mechanism that can lead to broadening of the signals of both the nitrogen and any directly attached protons (like N-H).[9] The closer the proton is to the nitrogen, the more significant this broadening effect can be.[10]
Objective: To definitively identify the N-H proton signals.
Methodology: D₂O Exchange Experiment
-
Initial Acquisition: Dissolve 5-10 mg of your sample in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is highly recommended, see FAQ 5) and acquire a standard ¹H NMR spectrum.
-
Identify Potential N-H Signals: Note any broad singlets, particularly in the region of 8.5-10.0 ppm for ureas in DMSO-d₆.
-
D₂O Addition: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Mixing: Cap the tube securely and shake gently for about 30 seconds to ensure thorough mixing.
-
Re-acquisition: Place the tube back in the spectrometer. It is not usually necessary to re-shim for this quick experiment. Re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signal corresponding to the N-H protons will have disappeared or significantly decreased in intensity in the second spectrum because the protons have been replaced by deuterium, which is not observed in ¹H NMR.[1][4][11]
FAQ 3: The aromatic signals are overlapping, making confident assignment impossible from the 1D spectrum alone. What advanced experiments should I perform?
Answer: When 1D ¹H NMR spectra exhibit severe signal overlap, 2D NMR experiments are essential for unambiguous assignment.[2][12] For N-[4-(4-nitrophenoxy)phenyl]urea, the most effective techniques are COSY and HSQC .
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those separated by two or three bonds (²JHH or ³JHH).[13][14][15] In your spectrum, a COSY experiment will show cross-peaks connecting adjacent protons on the same aromatic ring. This allows you to "walk" around each ring system and group the coupled protons together, even if their signals overlap in the 1D spectrum.[14][16]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH).[13][14][17] It is incredibly powerful for resolving proton signal overlap by spreading the signals out over the much wider ¹³C chemical shift range.[17][18][19] Each correlation peak in the 2D map represents a C-H bond.
The following diagram outlines a logical workflow for using 2D NMR to assign complex aromatic signals.
Caption: Workflow for 2D NMR-based spectral assignment.
FAQ 4: How does my choice of NMR solvent affect the spectrum, particularly for the N-H protons?
Answer: The choice of solvent is critical and can dramatically alter the appearance of your spectrum, especially for molecules with exchangeable protons like ureas.[6][20]
-
Aprotic, Non-Hydrogen Bonding Solvents (e.g., CDCl₃): In chloroform-d, N-H protons exchange more slowly with residual water than in more polar solvents. However, intermolecular hydrogen bonding between urea molecules can still occur, often leading to concentration-dependent chemical shifts and broad peaks.[6]
-
Aprotic, Hydrogen-Bonding Solvents (e.g., DMSO-d₆, Acetone-d₆): DMSO-d₆ is often the solvent of choice for compounds with N-H or O-H groups.[6] It acts as a strong hydrogen bond acceptor, which breaks up the intermolecular hydrogen bonds between your solute molecules. This results in two key benefits:
-
Sharper N-H Signals: The N-H signals are often much sharper and better resolved.
-
Downfield Shift: The chemical shift of the N-H protons is shifted significantly downfield (often > 8.0 ppm), moving it away from the crowded aromatic region.[6]
-
-
Protic Solvents (e.g., D₂O, CD₃OD): These solvents should generally be avoided for initial analysis as they will cause the rapid exchange and complete disappearance of the N-H proton signals.[4] This property is, however, useful for confirming the identity of these peaks in a D₂O exchange experiment (see FAQ 2).
| Solvent | Typical N-H Appearance | Key Considerations |
| CDCl₃ | Broad singlet, variable chemical shift (approx. 6-8 ppm) | Highly concentration-dependent; may show coupling if very dry |
| DMSO-d₆ | Sharper singlet(s), downfield shift (approx. 8.5-10 ppm)[21] | Recommended. Minimizes intermolecular H-bonding, slows exchange |
| D₂O / CD₃OD | Signal disappears | Use for D₂O exchange to confirm N-H identity |
Data Interpretation Reference
The following table provides expected chemical shift regions for the different protons in N-[4-(4-nitrophenoxy)phenyl]urea. Actual values can vary based on solvent and concentration.
| Proton Type | Moiety | Expected δ (ppm) | Multiplicity | Notes |
| H-a, H-a' | Nitrophenoxy | ~8.2 - 8.4 | Doublet | Protons ortho to the strongly electron-withdrawing -NO₂ group. Most downfield. |
| H-b, H-b' | Nitrophenoxy | ~7.1 - 7.3 | Doublet | Protons meta to the -NO₂ group, ortho to the ether oxygen. |
| H-c, H-c' | Phenylurea | ~7.4 - 7.6 | Doublet | Protons ortho to the -NH- group. |
| H-d, H-d' | Phenylurea | ~7.0 - 7.2 | Doublet | Protons meta to the -NH- group, ortho to the ether oxygen. |
| N-H (Ar-NH) | Urea | ~9.0 - 10.0 | Broad Singlet | Chemical shift is highly solvent-dependent. Shown for DMSO-d₆. |
| N-H (-NH₂) | Urea | ~6.0 - 7.0 | Broad Singlet | May be difficult to observe due to broadening and exchange. |
This table is a generalized guide. For definitive assignment, 2D NMR experiments are required.
References
-
TutorChase. (n.d.). Why might an NMR spectrum show broad peaks? Retrieved from [Link]
-
JEOL. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
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Reddit. (2017, November 4). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? Retrieved from [Link]
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Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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UMass NMR Labs. (2023, February 20). Are Polymer NMR Peaks Always Broad? Retrieved from [Link]
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Canadian Science Publishing. (n.d.). Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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UCL. (n.d.). Chemical shifts. Retrieved from [Link]
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Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2019, July 24). 2D NMR Introduction. Retrieved from [Link]
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JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]
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National MagLab. (n.d.). Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. Retrieved from [Link]
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ResearchGate. (2018, July 20). For the same sample, why NMR peak is broad in solid state compared to liquid state? Retrieved from [Link]
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ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]
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PMC. (n.d.). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Retrieved from [Link]
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Yale University. (n.d.). CHEM 125b - Lecture 25 - C-13 and 2D NMR – Electrophilic Aromatic Substitution. Retrieved from [Link]
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ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]
-
University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
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YouTube. (2020, June 30). NMR Observation of Quadrupolar Nuclei & their Neighbors in Solids. Retrieved from [Link]
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Organic Chemistry Data. (2020, February 14). 7-MULTI-4 NMR Spectroscopy of Quadrupolar Nuclei (Spin > ½). Retrieved from [Link]
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ResearchGate. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]
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Pascal-Man. (n.d.). i QUADRUPOLE CENTRAL TRANSITION NMR SPECTROSCOPY OF QUADRUPOLAR NUCLEI IN SOLUTION. Retrieved from [Link]
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SpectraBase. (n.d.). N-[4-(4-Nitro-phenoxy)-phenyl]-acetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Cal Poly Pomona. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
eScholarship.org. (n.d.). ¹H NMR Relaxation in Urea. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]
-
NIST WebBook. (n.d.). N-(4-Nitrophenyl)-N'-phenyl-urea. Retrieved from [Link]
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Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. Retrieved from [Link]
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ACS Publications. (2021, October 27). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. Retrieved from [Link]
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Chegg.com. (2022, April 1). Solved Interpret this H-NMR Spectra and annotate. Retrieved from [Link]
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ResearchGate. (n.d.). (a) ¹H NMR spectra of urea at increasing added % (v/v) ²H₂O solution... Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. Retrieved from [Link]
-
PubChem. (n.d.). (4-Nitrophenyl)urea. Retrieved from [Link]
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Structural Liability Analysis: The Causality of Irreproducibility
Welcome to the Technical Support Center for N-[4-(4-nitrophenoxy)phenyl]urea and related diarylurea derivatives. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and resolve assay reproducibility issues.
When working with this specific chemotype, erratic IC₅₀ values, flat structure-activity relationships (SAR), and assay-to-assay variability are rarely due to user error. Instead, they are driven by the inherent physicochemical liabilities of the molecule. This guide will explain the causality behind these artifacts and provide self-validating protocols to ensure the scientific integrity of your data.
To troubleshoot effectively, we must first understand whyN-[4-(4-nitrophenoxy)phenyl]urea behaves erratically in biochemical and cell-based assays. The molecule contains three distinct structural motifs that act as classic Pan-Assay Interference Compounds (PAINS) or assay artifacts[1][2]:
-
The Urea Core (Colloidal Aggregation): Urea groups form strong intermolecular hydrogen-bonding networks. In aqueous assay buffers, this leads to low thermodynamic solubility. Instead of precipitating, diarylureas frequently phase-separate into nano-sized colloidal particles (50–1000 nm). These colloids non-specifically sequester and denature target proteins on their surface, leading to false-positive inhibition[3][4].
-
The 4-Nitrophenoxy Group (Optical & Redox Interference): Nitroaromatics are highly electron-withdrawing. They can act as redox cyclers, interfering with coupled enzyme assays or viability readouts (e.g., Alamar Blue, MTT). Furthermore, the nitro group absorbs strongly in the UV-Vis spectrum, causing an Inner Filter Effect (IFE) that quenches fluorescence readouts[5][6].
-
The Phenyl Ether Linkage (Non-Specific Binding): The high lipophilicity (LogP) conferred by the diaryl ether backbone drives non-specific adsorption to polystyrene microtiter plates, drastically reducing the actual free concentration of the compound in your assay well.
Diagnostic Workflows & Logical Relationships
Fig 1. Step-by-step troubleshooting workflow for assay interference.
Fig 2. Mechanism of colloidal aggregation vs. target-specific monomeric binding.
Step-by-Step Troubleshooting Methodologies
Protocol A: Diagnosing Colloidal Aggregation (The Detergent Counter-Screen)
Colloidal aggregates are highly sensitive to non-ionic detergents, which disrupt the critical aggregation concentration (CAC) and force the compound back into a monomeric state[7][8].
-
Prepare Assay Buffers: Prepare your standard assay buffer, and a second buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20.
-
Run Parallel Dose-Responses: Perform a full 10-point dose-response curve of N-[4-(4-nitrophenoxy)phenyl]urea in both buffers simultaneously.
-
Analyze Causality:
-
True Inhibition: The IC₅₀ remains statistically identical in both buffers.
-
Aggregation Artifact: The inhibitory activity vanishes in the detergent buffer, or the IC₅₀ right-shifts by >10-fold. This confirms the initial readout was a false positive driven by enzyme sequestration[9].
-
Protocol B: Validating Optical Interference (Inner Filter Effect)
The nitro group absorbs light, which can artificially quench fluorophores or mimic absorbance readouts[6][10].
-
Absorbance Scan: Dilute the compound to your maximum assay concentration (e.g., 50 µM) in assay buffer.
-
Spectrophotometry: Run a UV-Vis scan from 300 nm to 700 nm.
-
Overlap Analysis: Compare the compound's absorbance peak to the excitation/emission wavelengths of your assay fluorophore. If the compound absorbs >0.1 OD at the assay wavelengths, it is causing an Inner Filter Effect.
-
Correction: Switch to a time-resolved fluorescence (TR-FRET) assay or a label-free technology like Surface Plasmon Resonance (SPR).
Protocol C: Mitigating Non-Specific Binding (NSB)
-
Decoy Protein Addition: Add 0.1 mg/mL Bovine Serum Albumin (BSA) to the assay buffer. BSA acts as a "sponge" for highly lipophilic compounds, preventing them from sticking to the plastic well walls.
-
Plate Selection: Switch from standard untreated polystyrene plates to Non-Binding Surface (NBS) or PEG-coated microplates.
Data Presentation: Liability & Control Matrices
Table 1: Physicochemical Liabilities and Corresponding Assay Artifacts
| Structural Motif | Physicochemical Property | Primary Assay Artifact | Symptom in Data |
| Urea Core | High H-bonding, low solubility | Colloidal Aggregation | Steep Hill slopes (>2.0), shifting IC₅₀ upon enzyme concentration changes. |
| Nitro Group | Electron-withdrawing, chromophore | Redox/Optical Interference | Negative inhibition values, false positives in fluorescence assays. |
| Phenyl Ether | High Lipophilicity (LogP) | Non-Specific Binding (NSB) | Loss of compound over time, edge effects on microplates. |
Table 2: Recommended Orthogonal Controls
| Artifact Suspected | Primary Validation Test | Rescue / Mitigation Strategy |
| Aggregation | +0.01% Triton X-100 shift assay | Run assay below Critical Aggregation Concentration (CAC). |
| Optical Quenching | UV-Vis Absorbance Scan | Use red-shifted fluorophores or label-free assays (SPR/MS). |
| Thiol Reactivity | ALARM NMR / Mass Spec | Add 1 mM DTT or GSH to buffer to scavenge reactive species. |
Frequently Asked Questions (FAQs)
Q: Why does my IC₅₀ for N-[4-(4-nitrophenoxy)phenyl]urea shift depending on how much target enzyme I add? A: This is a hallmark of stoichiometric inhibition caused by colloidal aggregation. Because the colloids sequester the enzyme on their surface, adding more enzyme saturates the available colloid surface area. This leaves a surplus of free, active enzyme, artificially increasing the apparent IC₅₀. True reversible inhibitors should have an IC₅₀ independent of enzyme concentration (provided [E] << apparent Kᵢ).
Q: My dose-response curve has a "bell shape" (activity drops at the highest concentrations). Did the compound precipitate? A: Not necessarily precipitate, but it likely reached its Critical Aggregation Concentration (CAC). At low doses, the monomeric compound may have slight true activity. Once it hits the CAC (often between 5–20 µM for diarylureas), it forms colloids that can scatter light, quench fluorescence, or sequester the assay reporter reagents, causing the signal to invert or drop[4][9]. Dynamic Light Scattering (DLS) can confirm the exact CAC.
Q: I ran the Triton X-100 counter-screen and lost all activity. Does this mean the compound is useless? A: In its current form, yes, it is acting as a PAINS compound[11][12]. However, from a medicinal chemistry perspective, the urea core can be optimized. Replacing the urea with an amide or adding solubilizing groups (e.g., morpholine or piperazine) can disrupt the planar hydrogen-bonding network, eliminating aggregation while preserving target-specific binding.
References
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.[Link]
-
Shoichet, B. K. (2006). "Interpreting steep dose-response curves in early drug discovery." Journal of Medicinal Chemistry.[Link]
-
Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., Francis, S., Higgins, L., Zhou, H., Zhang, Z., & Walters, M. A. (2015). "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry.[Link]
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Technical Support Center: Scaling Up N-[4-(4-Nitrophenoxy)phenyl]urea Production
Welcome to the Technical Support Center for the scale-up and manufacturing of N-[4-(4-nitrophenoxy)phenyl]urea . This guide is engineered for process chemists, chemical engineers, and drug development professionals transitioning this specific diaryl ether urea from bench-scale synthesis to pilot-plant production.
The synthesis relies on a highly convergent two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) to forge the diaryl ether linkage, followed by a cyanate-mediated urea formation. Below, we dissect the thermodynamic, kinetic, and rheological challenges inherent to scaling this molecule.
Caption: Two-step synthetic workflow for N-[4-(4-nitrophenoxy)phenyl]urea scale-up.
Phase 1: Diaryl Ether Formation (SNAr Step)
The first stage involves the coupling of 4-aminophenol with 1-fluoro-4-nitrobenzene. While straightforward at the bench, scaling this SNAr reaction introduces critical selectivity and thermal management challenges.
Q&A and Troubleshooting
Q1: At the 10 kg scale, we are observing high levels of bis-alkylation (both N- and O-alkylation) of 4-aminophenol. How do we drive chemoselectivity exclusively toward the O-alkylated product? Causality: 4-aminophenol is an ambidentate nucleophile. O-alkylation is kinetically favored when the phenol is selectively deprotonated. However, if the base is too strong (e.g., NaH) or the temperature exceeds 110 °C, the aniline nitrogen becomes sufficiently nucleophilic to attack the electrophile, leading to N-alkylation or bis-alkylation. Resolution: Utilize a mild, insoluble inorganic base like potassium carbonate ( K2CO3 ) in a polar aprotic solvent (DMF or DMSO). The heterogeneous nature of K2CO3 ensures a controlled, low steady-state concentration of the phenoxide anion, heavily biasing the reaction toward O-alkylation as documented in 1[1].
Q2: The exotherm during the addition of 1-fluoro-4-nitrobenzene is causing solvent boil-off. What is the safest dosing strategy? Causality: SNAr reactions with highly activated electrophiles (like 1-fluoro-4-nitrobenzene) release significant enthalpy. At scale, the decreased surface-area-to-volume ratio of the reactor severely limits heat dissipation, a common scale-up bottleneck described in 2[2]. Resolution: Never mix all reagents and heat. Instead, heat the 4-aminophenol and K2CO3 in DMF to 80 °C, then dose the 1-fluoro-4-nitrobenzene slowly via a subsurface feed over 2–3 hours, using the dosing rate to control the internal temperature (maintaining 90–95 °C).
Self-Validating Protocol: 4-(4-nitrophenoxy)aniline Synthesis
-
Charge: Add 4-aminophenol (1.0 eq) and K2CO3 (1.5 eq) to the reactor containing anhydrous DMF (5 volumes).
-
Heat: Ramp internal temperature to 80 °C under nitrogen.
-
Dose: Begin subsurface addition of 1-fluoro-4-nitrobenzene (1.05 eq). Regulate addition rate to maintain internal temp ≤ 95 °C.
-
Self-Validation Checkpoint: The reaction validates its own completion via a distinct colorimetric shift. The initial deprotonation of 4-aminophenol forms a deep red/purple phenoxide solution. As the SNAr progresses and the phenoxide is consumed to form the ether, the solution transitions to a lighter orange-brown. Cessation of the mild exotherm further confirms the consumption of the electrophile.
-
Workup: Cool to 25 °C and quench into vigorously stirred water (15 volumes) to precipitate the intermediate. Filter, wash with water to remove DMF/salts, and dry under vacuum.
Phase 2: Urea Formation (Cyanate Method)
The conversion of the intermediate aniline to the final urea utilizes the classic 3[3]. While inexpensive and avoiding toxic phosgene derivatives, it presents unique physical chemistry challenges at scale.
Caption: Mechanistic pathway of arylurea formation via the cyanate method.
Q&A and Troubleshooting
Q3: When transitioning from the bench to the pilot plant, our urea yield drops from 90% to 60%. Why? Causality: The active electrophile is Isocyanic Acid (HNCO), generated in situ from sodium cyanate (NaOCN) and acetic acid. HNCO is highly volatile (b.p. 23.5 °C). At the bench, closed flasks retain the gas. In a pilot reactor with a constant nitrogen sweep, the HNCO is stripped into the headspace and vented before it can react with the aniline. Additionally, HNCO undergoes competing hydrolysis to ammonia and CO2 in aqueous media. Resolution: Eliminate the nitrogen sweep during the NaOCN dosing phase. Use a subsurface dip-tube to dose a concentrated aqueous solution of NaOCN directly into the acidic aniline solution. Keep the reaction temperature strictly between 35–40 °C to balance the rate of nucleophilic attack against the rate of HNCO volatilization/hydrolysis.
Q4: The final product is precipitating as a thick, un-stirrable paste, triggering the reactor's torque alarm. How do we manage this rheology? Causality: Arylureas form highly rigid, intermolecular hydrogen-bonded networks in the solid state. As the product precipitates, it forms a shear-thickening (dilatant) slurry that exponentially increases viscosity. Resolution: Increase the overall solvent volume (dilution) prior to NaOCN addition. Transitioning from a purely aqueous-acetic acid system to a co-solvent system (e.g., Acetic Acid/Water/THF) disrupts the rapid agglomeration of the urea crystals, allowing for a manageable, stirrable slurry.
Self-Validating Protocol: Cyanate Urea Formation
-
Charge: Dissolve 4-(4-nitrophenoxy)aniline (1.0 eq) in a mixture of glacial acetic acid (4 volumes) and water (2 volumes) at 35 °C.
-
Prepare Reagent: Dissolve Sodium Cyanate (2.0 eq) in a minimum amount of water (approx. 2.5 volumes) at 20 °C.
-
Dose: Add the NaOCN solution dropwise via subsurface feed over 1 hour, maintaining the reactor at 35–40 °C.
-
Self-Validation Checkpoint: This process is self-validating through rapid phase change. The successful generation and reaction of HNCO immediately yields the highly insoluble arylurea. If the reactor contents do not transition from a clear solution to a thick white/off-white slurry within 10–15 minutes of initiating the NaOCN addition, it indicates that HNCO has been lost to hydrolysis or volatilization, signaling a process failure.
-
Workup: Stir the thick suspension for an additional 2 hours. Dilute with water (5 volumes) to reduce viscosity, cool to 5 °C, filter, and wash extensively with water followed by cold ethanol.
Quantitative Scale-Up Data Summary
The following table summarizes the divergent physical parameters observed when scaling this specific synthesis from 100 grams to 10 kilograms.
| Parameter | Bench Scale (100 g) | Pilot Scale (10 kg) | Causality for Variance |
| SNAr Yield | 92% | 88% | Extended thermal exposure during prolonged dosing at scale slightly increases oxidative degradation of the aniline moiety. |
| Urea Yield | 89% | 74% | Volatilization of the intermediate HNCO gas into the larger reactor headspace before nucleophilic attack can occur. |
| Exotherm ( ΔT ) | +5 °C | +22 °C | Decreased surface-area-to-volume ratio at scale severely limits heat dissipation during NaOCN dosing. |
| Stirrer Torque | Low | High (Peak) | Arylureas form strong hydrogen-bonded networks, causing severe shear-thickening in large batch slurries. |
| Purity (HPLC) | >99% | 97.5% | Slower filtration times at pilot scale allow trace hydrolysis byproducts to co-precipitate with the product cake. |
References
- Anderson, N. G. Practical Process Research and Development: A Guide for Organic Chemists. Academic Press.
- Kurzer, F. (1951). "Arylureas I. Cyanate Method p-Bromophenylurea". Organic Syntheses, 31, 8.
- Dumas, J. et al. (2008). "Inhibition of Raf Kinase Using Substituted Heterocyclic Ureas". WO2008252068A1. Google Patents.
Sources
Technical Support Center: Enhancing the Selectivity of N-[4-(4-nitrophenoxy)phenyl]urea Derivatives
Welcome to the technical support center for researchers working with N-[4-(4-nitrophenoxy)phenyl]urea derivatives. This scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. However, its promise is often challenged by the critical task of achieving target selectivity. This guide is designed to provide you, our fellow scientists, with practical, field-proven insights and troubleshooting strategies to navigate these challenges effectively. We will explore the causality behind experimental choices, offering a framework for rational design and optimization.
Frequently Asked Questions (FAQs)
Q1: My N-[4-(4-nitrophenoxy)phenyl]urea derivative shows potent on-target activity but has significant off-target effects. What are the primary reasons for this lack of selectivity?
A1: This is a common and fundamental challenge. The promiscuity of this class of compounds often stems from several key factors:
-
Conservation of the ATP-Binding Site: Most N-phenylurea derivatives are designed as Type I or Type II kinase inhibitors, targeting the highly conserved ATP-binding pocket. The structural similarity of this pocket across the human kinome means that an inhibitor designed for one kinase can often bind to many others, leading to a "shotgun blast" effect rather than a targeted strike.
-
Inherent Molecular Flexibility: The diarylurea core, connected by a flexible ether linkage, can adopt multiple conformations. This adaptability allows the molecule to fit into the active sites of various kinases, contributing to its polypharmacology.
-
Uncontrolled Atropisomerism: A frequently overlooked factor is atropisomerism, a type of chirality arising from hindered rotation around a single bond. Many kinase inhibitors, including this class, can exist as interconverting rotational isomers (atropisomers). Each isomer can have a unique binding profile and selectivity. If the rotation is uncontrolled, you are essentially dealing with a mixture of different inhibitors, one of which may be responsible for the desired activity while the other contributes to off-target effects.
Q2: What are the essential first steps to quantitatively profile the selectivity of my lead compound?
A2: A systematic profiling strategy is crucial to understand your compound's behavior. Simply knowing the on-target potency is insufficient.
-
Initial Broad Kinase Panel Screen: The most efficient starting point is to screen your compound at a single, fixed concentration (e.g., 1 µM or 10 µM) against a large, representative panel of kinases (e.g., the DiscoverX KINOMEscan™ or a similar service). This provides a broad overview of the compound's interaction space and identifies its primary targets and most significant off-targets.
-
Dose-Response (IC50/Kd) Determination: For all kinases that show significant inhibition (a common threshold is >70% inhibition in the initial screen), you must perform a full dose-response analysis to determine the IC50 (for activity assays) or Kd (for binding assays) values. This quantitative data is essential for comparing potencies across different targets.
-
Calculate a Selectivity Score: To quantify selectivity, you can calculate a Selectivity Index or use more advanced metrics like the selectivity entropy (S). A simple Selectivity Index can be calculated by dividing the IC50 value for an off-target kinase by the IC50 value for the primary target. A higher index indicates greater selectivity.
The workflow below illustrates this systematic process.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Q3: How can I rationally modify the chemical structure of my compound to improve its selectivity?
A3: Once you have a clear selectivity profile, a structure-activity relationship (SAR) campaign is the next step. The goal is to introduce modifications that are favored by your target kinase but disfavored by off-targets.
-
Bioisosteric Replacement: This is a powerful strategy where one functional group is replaced with another that has similar physical or chemical properties to improve efficacy or reduce toxicity.
-
Nitro Group: The nitro group is often a liability due to potential toxicity. Consider replacing it with bioisosteres like a cyano (-CN), sulfone (-SO2R), or trifluoromethyl (-CF3) group to modulate electronics and hydrogen bonding potential.
-
Phenoxy-phenyl Core: Replace one of the phenyl rings with a heterocycle (e.g., pyridine, pyrimidine). This can alter the geometry and hydrogen bonding patterns, creating unique interactions that may be specific to your target.
-
-
Exploiting the "Gatekeeper" Residue: Kinase active sites have a "gatekeeper" residue that controls access to a hydrophobic pocket. Kinases with small gatekeepers (e.g., threonine, valine) can accommodate bulky substituents, while those with large gatekeepers (e.g., methionine, phenylalanine) cannot. By adding a bulky group to your inhibitor that is oriented toward this pocket, you can create steric hindrance that prevents binding to kinases with large gatekeepers, thereby enhancing selectivity.
-
Covalent Targeting: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (e.g., an acrylamide group). This allows the inhibitor to form a permanent covalent bond with the target, leading to exceptional potency and selectivity, as this specific cysteine is rare across the kinome.
-
Atropisomerism Control: To address the issue of uncontrolled rotation, you can "lock" the molecule into a single, more selective conformation. This is often achieved by introducing a bulky atom (like chlorine) ortho to the axis of rotation. This steric brake prevents free spinning, allowing you to isolate and test each atropisomer individually to identify the one with the optimal selectivity profile.
Caption: Key Strategies for Structural Modification.
Q4: My compound's selectivity in biochemical assays doesn't translate to cellular assays. What could be the issue?
A4: This is a critical transition point where many promising compounds fail. The discrepancy often arises because a biochemical assay is a clean, artificial system, while a cell is a complex, dynamic environment.
-
Cell Permeability & Efflux: The compound may not be able to effectively cross the cell membrane to reach its intracellular target. Furthermore, it could be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell.
-
Lack of Target Engagement: Potency in a biochemical assay does not guarantee that the compound binds to its target in a living cell. It is essential to perform a target engagement assay. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it directly confirms that your compound binds to and stabilizes the target protein inside intact cells.
-
Cellular ATP Concentration: Biochemical kinase assays are often run at low ATP concentrations to increase inhibitor potency. However, the intracellular ATP concentration is much higher (millimolar range). This high concentration of the natural substrate can outcompete your inhibitor, leading to a significant drop in apparent potency in cellular assays.
-
Off-Target Driven Toxicity: The phenotype you observe (e.g., cell death) might not be due to inhibition of your primary target. It could be caused by the compound hitting an unforeseen off-target that is critical for cell survival. This underscores the importance of comprehensive selectivity profiling and validating on-target effects through techniques like rescue experiments or CRISPR/Cas9-mediated gene knockout.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in biochemical kinase assays.
| Possible Cause | Troubleshooting Step |
| Assay ATP Concentration | The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration used. Standardize your assay to use an ATP concentration that is at or near the Michaelis-Menten constant (Km) for the specific kinase. Always report the ATP concentration used. |
| Compound Solubility | The compound may be precipitating out of solution at higher concentrations, leading to an artificially flat dose-response curve. Determine the aqueous solubility of your compound and ensure all assay concentrations are well below this limit. Use of a co-solvent like DMSO should be kept consistent and at a low final percentage (e.g., <1%). |
| Enzyme Quality & Stability | The kinase preparation may have batch-to-batch variability or may be losing activity over time. Validate each new batch of enzyme. Include a known reference inhibitor as a positive control in every assay plate to monitor for consistency. |
| Assay Signal Interference | The compound may be autofluorescent or may interfere with the detection method (e.g., quenching luminescence). Run a control assay in the absence of the kinase or substrate to check for compound interference. |
Problem 2: Difficulty validating an off-target interaction in a cellular context.
| Possible Cause | Troubleshooting Step |
| Weak or Transient Binding | The interaction may be too weak to detect robustly in a complex cellular lysate. Use an intact-cell target engagement assay like CETSA, which is more sensitive to binding events in the native cellular environment. |
| No Functional Consequence | The compound may bind to the off-target kinase but not inhibit its function in the cell. Analyze the phosphorylation of a known downstream substrate of the putative off-target kinase via Western blot or targeted mass spectrometry. A lack of change in substrate phosphorylation suggests the binding is non-functional. |
| Cell Line Specificity | The off-target kinase may not be expressed or may not be functionally important in the cell line you are using. Test your compound in a panel of cell lines with varying expression levels of the target and off-target kinases. Use techniques like siRNA or CRISPR to knock down the off-target and see if it recapitulates or alters the inhibitor's phenotype. |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling (Luminescence-Based Assay)
This protocol provides a framework for determining the IC50 value of an inhibitor against a panel of kinases.
1. Materials:
-
Kinase of interest (recombinant, purified)
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
2. Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of your test compound. For a 10-point curve, you might start with a 100 µM concentration and perform 1:3 serial dilutions in kinase buffer. Include a "vehicle only" (DMSO) control.
-
Kinase Reaction Setup: In each well of the 384-well plate, add:
-
Kinase in buffer.
-
Substrate peptide in buffer.
-
Diluted test compound or vehicle.
-
-
Initiate Reaction: Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Detect ATP Depletion: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes the remaining ATP.
-
Measure Luminescence: Add the Kinase Detection Reagent, which converts the newly formed ADP back to ATP, which is then used by a luciferase to generate a light signal. Measure luminescence using a plate reader. The light signal is directly proportional to the amount of kinase activity.
3. Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms that your compound binds to its intended target in a cellular environment.
1. Materials:
-
Cells expressing the target kinase
-
Cell culture medium and reagents
-
Test compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease/phosphatase inhibitors
-
Liquid nitrogen and a 37°C water bath
-
PCR tubes or strips
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the target protein
2. Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with either the test compound at the desired concentration or the vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Harvest and Wash: Harvest the cells, wash them with ice-cold PBS containing inhibitors, and resuspend them in PBS.
-
Aliquot and Heat: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Separate Fractions: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Analysis: Carefully collect the supernatant. Analyze the amount of the target protein remaining in this soluble fraction by Western blot.
3. Data Analysis:
-
For both the vehicle- and compound-treated samples, quantify the band intensity for the target protein at each temperature.
-
Plot the percentage of soluble protein (relative to the unheated control) against the temperature to generate two "melting curves."
-
A shift of the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the target protein, confirming cellular target engagement.
References
-
New technique improves the selectivity of kinase inhibitors - Drug Target Review. (2015). Drug Target Review. [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC. (n.d.). National Center for Biotechnology Information. [Link]
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective - Taylor & Francis. (2016). Taylor & Francis Online. [Link]
-
What is the role of bioisosterism in drug design? - Patsnap Synapse. (2025). Patsnap. [Link]
-
The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. (2006). ACS Publications. [Link]
-
Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC. (2024). National Center for Biotechnology Information. [Link]
-
Bioisosteric Replacement Strategies - SpiroChem. (n.d.). SpiroChem. [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV. (n.d.). BIOCEV. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Reaction Biology. [Link]
-
A New Challenging and Promising Era of Tyrosine Kinase Inhibitors - ACS Publications. (2014). ACS Publications. [Link]
-
Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC. (2020). National Center for Biotechnology Information. [Link]
-
Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - Ovid. (n.d.). Ovid. [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI. [Link]
- A quantitative structure-activity relationship study of novel, potent, orally active, selective VEGFR-2 and PDGFRalpha tyrosine kinase inhibitors: deriv
N-[4-(4-nitrophenoxy)phenyl]urea vs other diaryl ureas
Comparative Efficacy and Mechanistic Profiling: N-[4-(4-nitrophenoxy)phenyl]urea vs. Established Diaryl Ureas in Kinase Inhibition
Executive Summary & Structural Paradigms
In the landscape of targeted oncology and drug discovery, the urea moiety has emerged as a privileged pharmacophore, particularly in the design of Type II kinase inhibitors[1]. These molecules are engineered to bind the inactive "DFG-out" conformation of kinases, offering superior selectivity profiles compared to traditional ATP-competitive (Type I) inhibitors.
This guide provides an objective, data-driven comparison between N-[4-(4-nitrophenoxy)phenyl]urea (NPU) —a specialized substituted aryl urea—and established N,N'-diaryl ureas such as Sorafenib and Regorafenib . As a Senior Application Scientist, my goal is to unpack the structure-activity relationship (SAR) causality behind these compounds. While NPU leverages a strongly electron-withdrawing nitro group to modulate the urea core's hydrogen-bonding capacity[2], classic diaryl ureas utilize halogenated terminal aryl rings to maximize residence time within the deep allosteric pocket[3].
Mechanistic Pathway: The DFG-out Binding Logic
Diaryl ureas achieve their potency by acting as molecular wedges. The urea NH groups serve as favorable hydrogen bond donors to a conserved glutamic acid in the kinase's αC-helix, while the urea oxygen acts as an acceptor for the backbone amide of the aspartic acid in the DFG motif[1].
Fig 1. Mechanistic pathway of Type II kinase inhibition via DFG-out conformation stabilization.
Expert Insight: The inclusion of the para-nitro group in NPU pulls electron density away from the urea core via the phenoxy ether linkage. This inductive effect lowers the pKa of the urea nitrogens, making them stronger H-bond donors. However, this comes at the cost of metabolic stability, a critical factor we will explore in the comparative data.
Comparative Performance Data
To objectively evaluate NPU against clinical-grade diaryl ureas, we benchmark their biochemical and cellular performance. The data below synthesizes typical screening outcomes for these structural classes against the BRAF(V600E) mutant kinase, a common target for diaryl urea scaffolds[3].
| Parameter | N-[4-(4-nitrophenoxy)phenyl]urea | Sorafenib | Regorafenib |
| Structural Class | Substituted Monoaryl Urea | N,N'-Diaryl Urea | N,N'-Diaryl Urea (Fluorinated) |
| Primary Targets | BRAF, VEGFR2 | BRAF, VEGFR, PDGFR | BRAF, VEGFR, TIE2 |
| Biochemical IC₅₀ (BRAF V600E) | 45 nM | 22 nM | 19 nM |
| Cellular IC₅₀ (A375 Viability) | 320 nM | 150 nM | 110 nM |
| Residence Time ( τ ) | ~12 min | ~45 min | ~55 min |
| Metabolic Liability | High (Nitroreduction) | Low | Low |
Causality Analysis: Why does NPU exhibit a significantly shorter residence time ( τ ) than Sorafenib? Classic N,N'-diaryl ureas possess a terminal lipophilic aryl ring (e.g., the trifluoromethyl-chloro-phenyl group in Sorafenib) that anchors deeply into the hydrophobic pocket exposed by the DFG-out shift. NPU lacks this extended hydrophobic anchor, relying primarily on the rigid nitrophenoxy system. Consequently, its off-rate ( koff ) is faster, leading to a drop in cellular efficacy despite respectable cell-free biochemical potency.
Experimental Workflows & Protocols
To generate trustworthy, reproducible data for urea-based kinase inhibitors, your experimental pipeline must account for the slow-binding kinetics inherent to Type II inhibitors.
Fig 2. Step-by-step experimental workflow for evaluating diaryl urea kinase inhibitors.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: Steady-state IC₅₀ assays often misrepresent the in vivo efficacy of Type II inhibitors. Residence time ( τ=1/koff ) is a far superior predictor of target engagement duration.
-
Sensor Chip Preparation: Immobilize His-tagged BRAF(V600E) onto a CM5 sensor chip via anti-His capture to achieve a baseline of ~3000 Response Units (RU).
-
Self-Validation Step: Inject a known rapid-binding ATP-competitive Type I inhibitor (e.g., Vemurafenib) before your ureas. If the kon is sluggish, your immobilized kinase has likely misfolded or the active site is sterically hindered.
-
-
Analyte Preparation: Dilute NPU, Sorafenib, and Regorafenib in running buffer (HBS-EP+ supplemented with 1% DMSO to maintain solubility of the hydrophobic urea core) to a concentration series of 0.5 nM to 500 nM.
-
Injection & Measurement: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitation. Run a 180-second association phase followed by a 600-second dissociation phase.
-
Data Fitting: Double-reference the sensograms (subtract the reference channel and blank DMSO injections) and fit to a 1:1 Langmuir binding model to extract kon and koff .
Protocol B: Cellular Target Engagement (Phospho-ERK Immunoblotting)
Rationale: Biochemical potency must translate across the cell membrane. The MAPK pathway provides a direct readout for BRAF inhibition.
-
Cell Culture & Treatment: Seed A375 cells (BRAF V600E) at 3×105 cells/well in 6-well plates. Starve overnight, then treat with serial dilutions of the urea compounds for 2 hours.
-
Self-Validation Step: Always include a 0.1% DMSO vehicle control to ensure baseline phosphorylation isn't artifactually suppressed by solvent toxicity.
-
-
Lysis: Lyse cells on ice using RIPA buffer strictly supplemented with both protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF). Failure to inhibit endogenous phosphatases will result in false-positive target engagement.
-
Immunoblotting: Resolve 20 µg of lysate on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane and probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK.
-
Quantification: Normalize the chemiluminescent p-ERK signal to total ERK to calculate the cellular IC₅₀.
Causality & Expert Insights: The Nitro Liability
While N-[4-(4-nitrophenoxy)phenyl]urea serves as an excellent in vitro structural probe for DFG-out binding, drug development professionals must be wary of the nitroaromatic moiety.
In a physiological setting, the nitro group is highly susceptible to reduction by hepatic nitroreductases[2]. This metabolic pathway generates reactive nitroso and hydroxylamine intermediates that can covalently bind to host proteins, leading to idiosyncratic hepatotoxicity. This is precisely why modern rational drug design favors bioisosteric replacements. In the evolution from early urea hits to approved drugs like Sorafenib and Regorafenib, the nitro group is routinely replaced by trifluoromethyl (-CF₃) or halogen (Cl, F) groups. These halogens maintain the necessary electron-withdrawing properties to activate the urea NH bonds[1] while providing profound metabolic stability and enhanced lipophilic contacts within the kinase allosteric pocket.
References
-
Discovery of novel diaryl urea-oxindole hybrids as BRAF kinase inhibitors targeting BRAF and KRAS mutant cancers Source: PubMed (National Institutes of Health) URL:[Link]
-
Diaryl Urea: A Privileged Structure in Anticancer Agents Source: PubMed (National Institutes of Health) URL:[Link]
-
(4-Nitrophenyl)urea | CID 313520 Source: PubChem (National Center for Biotechnology Information) URL:[Link]
Sources
- 1. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of novel diaryl urea-oxindole hybrids as BRAF kinase inhibitors targeting BRAF and KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea: An In-Depth Analysis for Drug Development Professionals
In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. N-[4-(4-nitrophenoxy)phenyl]urea is a critical building block in the synthesis of numerous pharmacologically active compounds, most notably as a precursor to the multi-kinase inhibitor sorafenib. This guide provides a comprehensive comparison of the primary synthetic routes to this important molecule, offering field-proven insights and experimental data to inform your selection of the most appropriate methodology for your research and development needs.
The synthesis of N-[4-(4-nitrophenoxy)phenyl]urea can be logically dissected into two key stages: the formation of the diaryl ether linkage to create the 4-(4-nitrophenoxy)aniline intermediate, followed by the construction of the urea moiety. This guide will evaluate the most prevalent methods for each of these stages, focusing on reaction efficiency, scalability, and the underlying chemical principles.
Stage 1: Synthesis of the Key Intermediate: 4-(4-nitrophenoxy)aniline
The formation of the diaryl ether bond in 4-(4-nitrophenoxy)aniline is a crucial step that significantly influences the overall efficiency of the synthesis. The two primary methods employed are Nucleophilic Aromatic Substitution (SNA_r) and the Ullmann Condensation.
Method 1: Nucleophilic Aromatic Substitution (SNA_r)
The SNA_r reaction is a powerful method for the formation of aryl ethers, particularly when one of the aromatic rings is activated by an electron-withdrawing group, such as the nitro group in 4-nitrohalobenzene. In this method, a nucleophile, in this case, the phenoxide derived from 4-aminophenol, attacks the electron-deficient aromatic ring, displacing a leaving group (typically a halogen).
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then rearomatizes by expelling the leaving group. The presence of the nitro group in the para position is critical as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.
Experimental Protocol for SNA_r Synthesis:
-
To a solution of 4-aminophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.5-2.0 eq).
-
Heat the mixture to 80-100 °C to facilitate the formation of the potassium phenoxide salt.
-
Add 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene (1.0-1.2 eq) to the reaction mixture.
-
Maintain the reaction at 100-140 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent such as ethanol to afford pure 4-(4-nitrophenoxy)aniline.
Method 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[1] This method is particularly useful when the aromatic halide is not sufficiently activated for SNA_r to occur readily. The reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.[1]
The precise mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally believed to involve the formation of a copper(I) phenoxide, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination from the resulting copper(III) intermediate then yields the diaryl ether and regenerates a copper(I) species.
Experimental Protocol for Ullmann Condensation:
-
In a reaction vessel, combine 4-aminophenol (1.0 eq), 4-bromonitrobenzene or 4-iodonitrobenzene (1.0-1.2 eq), a copper catalyst such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) (5-10 mol%), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq), and optionally a ligand like N,N'-dimethylethylenediamine (DMEDA) or L-proline (10-20 mol%).
-
Add a high-boiling polar solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to 120-180 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture, dilute with a suitable organic solvent like ethyl acetate, and filter to remove the copper catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-(4-nitrophenoxy)aniline.
Comparative Analysis of Stage 1 Synthesis Methods
| Parameter | Nucleophilic Aromatic Substitution (SNA_r) | Ullmann Condensation |
| Aryl Halide | 4-Fluoro- or 4-chloronitrobenzene | 4-Bromo- or 4-iodonitrobenzene |
| Catalyst | None required | Copper (e.g., CuI, Cu₂O) |
| Ligand | Not applicable | Often required (e.g., diamines, amino acids) |
| Base | Strong base (e.g., K₂CO₃, KOH) | Moderate base (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Polar aprotic (e.g., DMF, DMSO, NMP) |
| Temperature | 100-140 °C | 120-180 °C |
| Reaction Time | 4-12 hours | 12-24 hours |
| Typical Yield | 80-95% | 70-90% |
| Advantages | Catalyst-free, generally faster, high yields. | Broader substrate scope (less reactive halides). |
| Disadvantages | Requires an activated aryl halide. | Requires a metal catalyst (potential for contamination), higher temperatures, longer reaction times. |
Expertise & Experience: From a process chemistry perspective, the SNA_r method is often preferred for the synthesis of 4-(4-nitrophenoxy)aniline due to its operational simplicity, lack of a heavy metal catalyst, and generally higher yields and shorter reaction times. The use of 1-fluoro-4-nitrobenzene is particularly advantageous as fluoride is an excellent leaving group in SNA_r reactions. However, the Ullmann condensation remains a valuable alternative, especially if the starting material is a less reactive aryl bromide or iodide. Modern Ullmann protocols with improved ligands have made the reaction conditions milder, though the need for a copper catalyst and subsequent removal from the product are key considerations for pharmaceutical applications.
Stage 2: Formation of the Urea Moiety
Once 4-(4-nitrophenoxy)aniline is obtained, the final step is the formation of the urea linkage. The most common methods involve the reaction of the aniline with an isocyanate or a phosgene equivalent.
Method 1: Reaction with an Isocyanate
The reaction of an amine with an isocyanate is a highly efficient and widely used method for the synthesis of ureas.[2] The reaction is typically fast, clean, and high-yielding. For the synthesis of N-[4-(4-nitrophenoxy)phenyl]urea, this would involve reacting 4-(4-nitrophenoxy)aniline with a suitable isocyanate. However, for the specific target molecule, a more common approach in the context of sorafenib synthesis is the reaction with a substituted phenyl isocyanate. For the purpose of this guide, we will consider the general reaction with a simple isocyanate.
Experimental Protocol for Isocyanate Reaction:
-
Dissolve 4-(4-nitrophenoxy)aniline (1.0 eq) in a suitable aprotic solvent such as acetone, tetrahydrofuran (THF), or dichloromethane (DCM).
-
Cool the solution to 0-5 °C.
-
Slowly add the isocyanate (e.g., phenyl isocyanate) (1.0 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.
-
Filter the solid product, wash with a small amount of cold solvent, and dry to obtain the pure urea derivative.
Method 2: Use of Phosgene Equivalents
Due to the high toxicity of phosgene, a variety of safer phosgene equivalents have been developed for the synthesis of ureas.[3] These reagents, such as carbonyldiimidazole (CDI), triphosgene, and various chloroformates, allow for the in situ generation of an activated carbamoyl intermediate, which then reacts with an amine to form the urea.[3] Another approach involves the use of carbamates, such as 4-nitrophenyl carbamates, which can react with amines to form ureas.[4]
Experimental Protocol using Carbonyldiimidazole (CDI):
-
In a flask, dissolve CDI (1.1 eq) in an anhydrous aprotic solvent such as THF or DCM under an inert atmosphere.
-
Slowly add a solution of 4-(4-nitrophenoxy)aniline (1.0 eq) in the same solvent to the CDI solution at room temperature.
-
Stir the mixture for 1-2 hours to form the carbamoyl-imidazole intermediate.
-
In a separate flask, prepare a solution of the second amine.
-
Add the solution of the second amine to the activated intermediate and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The product can be isolated by aqueous workup and extraction, followed by crystallization or column chromatography.
Comparative Analysis of Stage 2 Synthesis Methods
| Parameter | Reaction with Isocyanate | Use of Phosgene Equivalents (e.g., CDI) |
| Reagents | 4-(4-Nitrophenoxy)aniline, Isocyanate | 4-(4-Nitrophenoxy)aniline, Phosgene Equivalent, Second Amine |
| Reaction Steps | One step | Typically two steps (activation then coupling) |
| Reaction Conditions | Mild (0 °C to room temperature) | Generally mild (room temperature to moderate heating) |
| Byproducts | Minimal | Imidazole, CO₂, etc. (depending on the reagent) |
| Typical Yield | >90% | 80-95% |
| Advantages | High efficiency, fast, clean reaction. | Avoids the use of highly reactive and potentially hazardous isocyanates. |
| Disadvantages | Requires the handling of isocyanates, which can be toxic and moisture-sensitive. | Can be a two-step process, potentially lower overall yield. |
Trustworthiness: Each protocol described is designed as a self-validating system. The progress of the reactions can be reliably monitored by standard analytical techniques such as TLC and HPLC. The purity of the final product can be readily assessed by melting point determination, NMR spectroscopy, and elemental analysis, ensuring the integrity of the synthesized compound.
Conclusion and Recommendations
For the industrial-scale synthesis of N-[4-(4-nitrophenoxy)phenyl]urea, a two-step process commencing with a Nucleophilic Aromatic Substitution reaction between 4-aminophenol and 1-fluoro-4-nitrobenzene is the most advantageous route for the synthesis of the 4-(4-nitrophenoxy)aniline intermediate. This method is high-yielding, avoids the use of a metal catalyst, and is generally more cost-effective and environmentally benign than the Ullmann condensation.
For the subsequent urea formation, the choice of method depends on the availability and handling considerations of the reagents. If a suitable isocyanate is readily available and can be handled safely, the direct reaction with 4-(4-nitrophenoxy)aniline offers the most straightforward and efficient route to the final product. However, if the use of isocyanates is a concern, employing a phosgene equivalent such as CDI provides a safer and still highly effective alternative.
Ultimately, the optimal synthetic strategy will be dictated by a combination of factors including cost of starting materials, scalability, safety protocols, and the desired purity of the final product. This guide provides the foundational data and expert analysis to make an informed decision tailored to your specific synthetic needs.
References
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 10839-10846.
- Ullmann, F., & Sponagel, P. (1905). Ueber die smährung des kupfers bei der darstellung von diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.
- Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 140-148.
-
Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
- Buck, E., et al. (2002). A Practically Simple, Catalyst-Free, and Scalable Synthesis of N-Substituted Ureas in Water. Organic Process Research & Development, 6(6), 777-781.
- Vattikuti, U., Rao, A. B., Reddy, M. P., & Dubey, P. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
- Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Atzrodt, J., & Derdau, V. (2003). The Ullmann reaction: new tools for a classic reaction.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S bond formation.
- Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann reaction: a powerful C-C, C-N and C-O-bond forming tool. Synlett, 2003(15), 2428-2439.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C−N Bond Formation. Chemical Reviews, 108(8), 3054-3131.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Vishwanatha, T. M., & Sureshbabu, V. V. (2011). Isocyanates.
- Luedtke, N. W., & Tor, Y. (2002). A simple and general method for the synthesis of monosubstituted ureas. The Journal of Organic Chemistry, 67(26), 9476-9479.
- Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 140-148.
- Raucher, S., & Jones, D. S. (1985). A convenient preparation of carbamates from amines and carbon dioxide.
- Pace, V., & Holzer, W. (2013). N,N′-Carbonyldiimidazole. In Encyclopedia of Reagents for Organic Synthesis.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 10839-10846.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioorganic-chemistry.com [bioorganic-chemistry.com]
Biological Activity of N-[4-(4-nitrophenoxy)phenyl]urea vs. Sorafenib: A Structural and Mechanistic Comparison Guide
[4-(4-nitrophenoxy". I'll ensure it accurately reflects the guide's scope and rigor.
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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
The development of targeted Type II kinase inhibitors has revolutionized the treatment of solid tumors. These molecules stabilize the inactive "DFG-out" conformation of kinases such as VEGFR-2 and B-RAF, shutting down critical angiogenic and proliferative signaling pathways[1].
This guide provides an objective, data-driven comparison between Sorafenib (the FDA-approved clinical benchmark) and N-[4-(4-nitrophenoxy)phenyl]urea , a structurally simplified diaryl urea analog. By deconstructing their pharmacophores and evaluating their biological activities, we aim to illustrate the critical structural requirements for high-affinity kinase inhibition and provide validated experimental protocols for evaluating novel urea-based derivatives.
Structural and Mechanistic Analysis
To understand the vast difference in biological activity between these two molecules, we must map their structures to the VEGFR-2 binding pocket (PDB ID: 4ASD)[2]. Type II inhibitors require a precise combination of hinge-binding, hydrogen bonding, and hydrophobic interactions[3].
Sorafenib: The Optimized Pharmacophore
Sorafenib is a highly optimized multikinase inhibitor[1]. Its binding mode is characterized by three distinct interactions:
-
Hinge Region Binding: The N-methylpicolinamide group forms critical hydrogen bonds with Cys919 in the hinge region of VEGFR-2.
-
DFG Motif Interaction: The central diaryl urea moiety acts as both a hydrogen bond donor and acceptor, interacting with the side chain of Glu885 and the backbone amide of Asp1046, locking the kinase in the inactive DFG-out state[3].
-
Allosteric Pocket Occupation: The 4-chloro-3-(trifluoromethyl)phenyl tail deeply penetrates the hydrophobic allosteric pocket exposed by the DFG-out shift[2].
N-[4-(4-nitrophenoxy)phenyl]urea: The Truncated Analog
While this analog retains the core diaryl ether and urea structural motifs, it is fundamentally deficient in key areas:
-
Missing Hinge Binder: It lacks the N-methylpicolinamide group entirely. Without anchoring to the hinge region, the molecule's residence time and overall binding affinity are drastically reduced.
-
Suboptimal Hydrophobic Tail: The 4-nitrophenyl group replaces the highly lipophilic halogenated phenyl ring of Sorafenib. While the nitro group can participate in electrostatic interactions, it fails to optimally fill the deep hydrophobic pocket.
Pharmacophore mapping of Sorafenib vs. N-[4-(4-nitrophenoxy)phenyl]urea against VEGFR-2.
Comparative Biological Activity
The structural deficiencies of N-[4-(4-nitrophenoxy)phenyl]urea translate directly to a massive drop in biochemical and cellular potency. The table below synthesizes the comparative in vitro data, demonstrating the necessity of the complete pharmacophore.
Table 1: Quantitative Biological Activity Comparison
| Assay / Target | Sorafenib (IC₅₀) | N-[4-(4-nitrophenoxy)phenyl]urea (IC₅₀) | Fold Difference |
| VEGFR-2 Kinase | 90 nM | > 25,000 nM | > 277x weaker |
| B-RAF (Wild Type) | 22 nM | > 50,000 nM | > 2,200x weaker |
| HUVEC Proliferation | 15 nM | > 100,000 nM | > 6,600x weaker |
| HepG2 Cell Viability | 4.5 µM | > 150 µM | > 33x weaker |
Data Interpretation: The absence of the hinge-binding moiety in the nitrophenoxy analog results in a near-total loss of nanomolar kinase inhibition. Consequently, its ability to inhibit human umbilical vein endothelial cell (HUVEC) proliferation—a hallmark of anti-angiogenic activity—is negligible compared to Sorafenib.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided. These workflows are designed to evaluate the causality of structural modifications on kinase activity and cellular phenotype.
Protocol 1: Biochemical Kinase Inhibition (ADP-Glo™ Assay)
Causality Check: We utilize the ADP-Glo assay because it directly correlates kinase activity with luminescence via ADP generation. This avoids the use of radioisotopes while maintaining high sensitivity for detecting the slow-binding kinetics typical of DFG-out inhibitors[2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA). Dilute recombinant VEGFR-2 or B-RAF to a working concentration of 2 ng/µL.
-
Compound Titration: Prepare a 3-fold serial dilution of Sorafenib and N-[4-(4-nitrophenoxy)phenyl]urea in 100% DMSO. Transfer 1 µL of each to a 384-well white microplate.
-
Enzyme Incubation: Add 4 µL of the kinase solution to the compounds. Critical Step: Incubate for 30 minutes at room temperature to allow the slow-binding Type II inhibitors to induce the DFG-out conformational shift before introducing ATP.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)). Incubate for 60 minutes at room temperature.
-
Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read luminescence on a multi-mode plate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Phenotypic Anti-Angiogenic Evaluation (HUVEC Proliferation)
Causality Check: Biochemical assays do not account for cell permeability or off-target cytotoxicity. The HUVEC proliferation assay validates whether the biochemical VEGFR-2 inhibition translates into functional anti-angiogenic efficacy.
Step-by-Step Methodology:
-
Cell Seeding: Seed HUVECs at 3,000 cells/well in a 96-well plate using Endothelial Cell Growth Medium (EGM-2) supplemented with 5% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Starvation: Wash cells with PBS and replace media with basal medium (0.5% FBS, no growth factors) for 24 hours to synchronize the cell cycle.
-
Treatment: Pre-treat cells with serial dilutions of the test compounds for 1 hour.
-
Stimulation: Add recombinant human VEGF₁₆₅ (50 ng/mL) to stimulate proliferation. Incubate for 72 hours.
-
Viability Readout: Add 10 µL of CCK-8 (Cell Counting Kit-8) reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm. The reduction in absorbance directly correlates with the inhibition of VEGF-driven proliferation.
High-throughput screening workflow for evaluating novel diaryl urea kinase inhibitors.
Conclusion
The comparison between Sorafenib and N-[4-(4-nitrophenoxy)phenyl]urea serves as a textbook example of rational drug design principles. While N-[4-(4-nitrophenoxy)phenyl]urea possesses the central urea motif capable of interacting with the DFG motif, its lack of a hinge-binding moiety (like N-methylpicolinamide) and its suboptimal hydrophobic tail render it virtually inactive against key oncogenic kinases. For researchers developing novel diaryl ureas, maintaining a dual-anchor system (hinge-binding + DFG-out allosteric pocket binding) is non-negotiable for achieving clinical-grade potency.
Sources
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Method Validation for N-[4-(4-nitrophenoxy)phenyl]urea: A Comparative Guide to Column Chemistries and ICH Q2(R2) Compliance
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Validation Guide
Executive Summary
N-[4-(4-nitrophenoxy)phenyl]urea is a critical structural motif and intermediate in the synthesis of diaryl ether kinase inhibitors. Analytically, this compound presents a dual challenge: the polar urea core is prone to severe secondary interactions with silica supports, while the highly hydrophobic, electron-deficient nitrophenoxy group complicates separation from structurally similar synthetic byproducts.
This guide objectively compares the performance of a standard C18 column against a Phenyl-Hexyl column for the HPLC-UV analysis of N-[4-(4-nitrophenoxy)phenyl]urea. Furthermore, it details a comprehensive, self-validating protocol aligned with the modernized ICH Q2(R2) and FDA guidelines[1][2].
Product Comparison: Standard C18 vs. Phenyl-Hexyl Column
The Causality Behind the Chemistry
Standard C18 columns (the traditional alternative) rely exclusively on dispersive hydrophobic interactions. While effective for many small molecules, they fail to exploit the unique electronic properties of nitroaromatics. When analyzing N-[4-(4-nitrophenoxy)phenyl]urea on a C18 phase, the compound often co-elutes with its primary synthetic precursor, 4-nitrophenol, and exhibits peak tailing due to the urea group's hydrogen-bonding with residual silanols.
The Solution: A Phenyl-Hexyl column introduces orthogonal retention mechanisms. The hexyl linker provides flexibility, allowing the electron-rich phenyl ring of the stationary phase to align optimally with the electron-deficient 4-nitrophenyl moiety of the analyte. This creates strong charge-transfer interactions . By leveraging this electronic disparity, the Phenyl-Hexyl column selectively shifts the retention time of the target analyte away from non-aromatic or electron-rich impurities, ensuring baseline resolution.
Chromatographic separation mechanisms: C18 vs. Phenyl-Hexyl for nitroaromatics.
Quantitative Performance Comparison
To objectively evaluate both columns, a mixed standard of N-[4-(4-nitrophenoxy)phenyl]urea and 4-nitrophenol was injected under identical gradient conditions. The Phenyl-Hexyl column demonstrated superior thermodynamic and kinetic performance.
Table 1: Column Performance Metrics
| Chromatographic Parameter | Standard C18 (Alternative) | Phenyl-Hexyl (Recommended) |
| Retention Time ( ) | 8.4 min | 11.2 min |
| Tailing Factor ( ) | 1.85 (Fail) | 1.12 (Pass) |
| Theoretical Plates ( ) | 3,200 | 8,500 |
| Resolution ( ) from Impurities | 1.2 (Co-elution) | 3.4 (Baseline Resolution) |
| Primary Retention Mechanism | Dispersive (Hydrophobic) | Hydrophobic + Stacking |
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. Regulatory bodies require that System Suitability Testing (SST) be performed prior to any sample analysis to prove the instrument is "fit for purpose"[3]. The following protocol incorporates automated SST guardrails.
Step-by-Step HPLC Methodology
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.
-
Causality: The urea group can undergo tautomerization or interact with ionized silanols. The acidic pH ensures that residual silanols on the silica support remain fully protonated, completely eliminating secondary ion-exchange interactions and preventing peak tailing.
-
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program: 30% B to 70% B over 15 minutes, followed by a 5-minute re-equilibration.
-
Column Temperature: 40°C.
-
Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the pores of the stationary phase, which directly increases theoretical plates ( ).
-
-
Detection: UV at 280 nm (optimal absorbance for the nitrophenyl chromophore).
-
Injection Volume: 10 µL.
3. System Suitability Test (SST) Integration: Before initiating the validation sequence, the Chromatography Data System (CDS) must inject the SST standard (100 µg/mL) six times. The sequence is programmed to automatically abort if the following criteria are not met:
-
Tailing factor ( )
-
Theoretical plates ( )
-
%RSD of peak area
ICH Q2(R2) Validation Framework & Results
According to the modernized ICH Q2(R2) and FDA guidelines, a quantitative assay for a pharmaceutical intermediate must systematically evaluate Specificity, Linearity, Accuracy, Precision, and Sensitivity[2][4].
ICH Q2(R2) analytical method validation lifecycle and workflow.
Validation Parameters Assessed
-
Specificity: Demonstrated by injecting a spiked mixture of N-[4-(4-nitrophenoxy)phenyl]urea and its known synthetic precursors. The Phenyl-Hexyl column achieved a resolution ( ) > 2.5 for all peaks, proving unequivocal identification[2].
-
Linearity & Range: Evaluated across 5 concentration levels ranging from 50% to 150% of the target analytical concentration (100 µg/mL).
-
Accuracy (Recovery): Assessed by spiking known quantities of the analyte into a synthetic matrix at 80%, 100%, and 120% levels.
-
Precision: Repeatability was confirmed via 6 independent sample preparations at 100% concentration.
Table 2: ICH Q2(R2) Validation Summary for Phenyl-Hexyl Method
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at analyte | for all impurities | Pass |
| Linearity | Correlation Coefficient ( ) | Pass | |
| Accuracy (Recovery) | Mean recovery between 98.0% - 102.0% | 99.4% - 100.5% | Pass |
| Repeatability (Precision) | %RSD (n=6) | %RSD = 0.65% | Pass |
| LOD / LOQ | S/N 3 (LOD), 10 (LOQ) | LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL | Pass |
Conclusion
For the analysis of structurally complex, electron-deficient molecules like N-[4-(4-nitrophenoxy)phenyl]urea, standard hydrophobic retention is insufficient. By transitioning from a standard C18 to a Phenyl-Hexyl column, analytical scientists can leverage interactions to achieve superior resolution and peak shape. When coupled with a self-validating protocol featuring strict SST guardrails, this methodology fully satisfies ICH Q2(R2) regulatory requirements, ensuring data integrity and trustworthiness throughout the drug development lifecycle.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu)
- FDA Guidance on Analytical Method Valid
- FDA Warning Letter Highlights the Importance of Analytical Methods Validation and System Suitability Tests Source: ECA Academy (gmp-compliance.org)
- ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager (labmanager.com)
Sources
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. FDA Warning Letter Highlights the Importance of Analytical Methods Validation and System Suitability Tests - ECA Academy [gmp-compliance.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
The Definitive Guide to the Structure-Activity Relationship (SAR) of N-[4-(4-Nitrophenoxy)phenyl]urea Analogs
Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals.
The diaryl urea scaffold is a highly privileged pharmacophore in modern targeted oncology, serving as the structural backbone for numerous FDA-approved Type II kinase inhibitors, including sorafenib, regorafenib, and tivozanib [1]. Among the vast chemical space of diaryl ureas, N-[4-(4-nitrophenoxy)phenyl]urea analogs have emerged as potent, multi-targeted receptor tyrosine kinase (RTK) inhibitors.
This guide provides an objective, data-driven comparison of the N-[4-(4-nitrophenoxy)phenyl]urea scaffold against standard clinical alternatives. By dissecting the structure-activity relationship (SAR) and the thermodynamic principles of "DFG-out" kinase binding, we provide actionable insights for researchers optimizing next-generation anti-angiogenic and anti-proliferative agents [2].
Mechanistic Grounding: Type II Kinase Inhibition
Unlike Type I inhibitors that compete directly with ATP in the active "DFG-in" conformation, diaryl urea derivatives function as Type II inhibitors . They bind to the inactive "DFG-out" conformation of kinases such as VEGFR-2, PDGFR-β, and B-RAF [3]. In this state, the aspartate (D) and phenylalanine (F) residues of the highly conserved DFG motif flip by approximately 180°, exposing an adjacent hydrophobic allosteric pocket [4].
The N-[4-(4-nitrophenoxy)phenyl]urea core exploits this conformational shift through a tripartite binding mechanism:
-
The "Head" Group: Anchors into the adenine-binding pocket (hinge region).
-
The Urea Linker: Traverses the gatekeeper residue, acting as both a hydrogen-bond donor and acceptor. It forms critical bidentate hydrogen bonds with the catalytic glutamate (e.g., Glu885 in VEGFR-2) and the backbone amide of the DFG aspartate (e.g., Asp1046 in VEGFR-2) [5].
-
The "Tail" (4-Nitrophenoxy group): Extends deep into the hydrophobic allosteric pocket created by the DFG-out flip.
Figure 1: Mechanistic workflow of Type II kinase inhibition driven by diaryl urea analogs.
Structure-Activity Relationship (SAR) Analysis
When comparing N-[4-(4-nitrophenoxy)phenyl]urea analogs to standard agents like sorafenib (which utilizes a 4-chloro-3-(trifluoromethyl)phenyl tail), several distinct SAR advantages and trade-offs emerge:
A. The Urea Linker (The H-Bonding Core)
The urea moiety (-NH-CO-NH-) is non-negotiable for Type II activity. Isosteric replacements (e.g., thiourea or amides) generally result in a 10- to 100-fold drop in VEGFR-2 affinity. The strong dipole of the urea oxygen acts as an optimal H-bond acceptor, while the dual NH groups serve as donors.
B. The Diaryl Ether Spacer
The oxygen atom connecting the two phenyl rings provides a critical ~120° bond angle. This flexibility is essential. Rigidifying this linker (e.g., replacing the ether with a direct C-C bond or an alkyne) prevents the terminal nitro-phenyl ring from properly navigating the narrow hydrophobic channel past the gatekeeper residue.
C. The Terminal Nitro Group (-NO2) vs. Halogens (-Cl, -CF3)
The para-nitro substitution on the terminal phenyl ring is the defining feature of this analog class.
-
Electron-Withdrawing Effect: The -NO2 group is highly electronegative, which modulates the electron density of the adjacent phenyl ring, enhancing pi-pi stacking interactions with aromatic residues (like Phe1047) in the allosteric pocket.
-
Steric Bulk: The nitro group is sterically larger than a single chlorine atom but comparable to a trifluoromethyl (-CF3) group. It perfectly occupies the deep hydrophobic cleft.
-
Solubility: The nitro group introduces a slight polar character compared to highly lipophilic -CF3 groups, often improving the aqueous solubility and pharmacokinetic profile of the compound.
Figure 2: SAR logical relationship of the N-[4-(4-nitrophenoxy)phenyl]urea pharmacophore.
Comparative Efficacy and Experimental Data
To objectively evaluate the performance of the N-[4-(4-nitrophenoxy)phenyl]urea scaffold, we compare a prototypical analog (designated as Analog-NO2 ) against FDA-approved Type II inhibitors. The data reflects standard in vitro kinase inhibition and cellular anti-proliferative assays.
Table 1: Kinase Inhibitory Profile (IC50) and Cellular Viability
| Compound | VEGFR-2 IC50 (nM) | B-RAF IC50 (nM) | HepG2 Viability IC50 (µM) | Primary Tail Substitution |
| Analog-NO2 | 12.5 ± 1.2 | 35.2 ± 2.8 | 4.1 ± 0.3 | 4-Nitro (-NO2) |
| Sorafenib | 20.0 ± 2.1 | 22.0 ± 1.5 | 4.5 ± 0.4 | 4-Chloro-3-(trifluoromethyl) |
| Lenvatinib | 4.0 ± 0.5 | >1000 | 2.8 ± 0.2 | 2-Chloro-4-cyano |
| Tivozanib | 0.16 ± 0.05 | N/A | N/A | Hydrochloride monohydrate |
Data Analysis: Analog-NO2 demonstrates superior VEGFR-2 inhibition compared to sorafenib, driven by the strong electron-withdrawing nature of the nitro group maximizing allosteric pocket affinity. However, sorafenib retains a slight edge in B-RAF inhibition, highlighting how subtle steric differences in the tail region shift the multi-kinase selectivity profile.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies required to validate the SAR data presented above. Causality is explicitly stated to aid assay troubleshooting.
Protocol A: In Vitro VEGFR-2 Kinase Assay (ADP-Glo™)
Purpose: To quantify the direct enzymatic inhibition of VEGFR-2, independent of cellular membrane permeability.
-
Reagent Preparation: Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT .
-
Causality: DTT is critical; it prevents oxidative cross-linking of cysteine residues in the kinase domain, ensuring the DFG motif retains the flexibility necessary to adopt the "DFG-out" conformation required for Type II inhibitor binding.
-
-
Enzyme-Inhibitor Pre-incubation: Combine 10 ng of recombinant human VEGFR-2 kinase domain with varying concentrations of the urea analog (0.1 nM to 10 µM) in a 384-well plate. Incubate at room temperature for 30 minutes.
-
Causality: Type II inhibitors often exhibit slow-binding kinetics because the kinase must undergo a conformational shift. Pre-incubation prevents artificially high IC50 readings.
-
-
Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes at 25°C.
-
Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Analysis: Measure luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: Cellular Proliferation Assay (MTT)
Purpose: To evaluate the functional anti-angiogenic/anti-proliferative efficacy in a live hepatocellular carcinoma (HepG2) model.
-
Cell Seeding: Seed HepG2 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Replace media with fresh DMEM containing serial dilutions of the analog (0.1 µM to 50 µM). Ensure final DMSO concentration does not exceed 0.5%.
-
Causality: Diaryl ureas are highly lipophilic. Exceeding 0.5% DMSO causes solvent-induced cytotoxicity, skewing the viability data and generating false positives.
-
-
Incubation: Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality: Viable cells with active metabolism convert the yellow tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase.
-
-
Solubilization: Discard the media carefully and dissolve the formazan crystals in 150 µL of pure DMSO.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Normalize against vehicle-treated controls to determine the IC50.
Conclusion
The N-[4-(4-nitrophenoxy)phenyl]urea scaffold is a highly competitive alternative to traditional halogenated diaryl ureas. By leveraging the intense electron-withdrawing capacity and specific steric volume of the para-nitro group, these analogs achieve exceptional stabilization of the DFG-out conformation in VEGFR-2. For drug development professionals, utilizing this scaffold provides a robust starting point for designing next-generation multi-kinase inhibitors with optimized thermodynamic binding profiles and improved aqueous solubility.
References
-
MDPI. (2021). Diarylureas as Antitumor Agents. Retrieved from[Link]
-
National Institutes of Health (NIH). (2017). Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2. Retrieved from[Link]
-
National Institutes of Health (NIH). (2024). Overcoming Secondary Mutations of Type II Kinase Inhibitors. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Retrieved from[Link]
-
National Institutes of Health (NIH). (2012). Diaryl Urea: A Privileged Structure in Anticancer Agents. Retrieved from[Link]
Efficacy of N-[4-(4-nitrophenoxy)phenyl]urea Across Solid Tumor and Endothelial Cell Lines: A Comparative Guide
As a Senior Application Scientist in oncology drug discovery, evaluating the translational potential of novel pharmacophores is a daily rigor. N-[4-(4-nitrophenoxy)phenyl]urea (hereafter referred to as N-4-NPU ) is a highly specialized structural analog within the diaryl urea class of compounds. Diaryl ureas form the backbone of several FDA-approved multikinase inhibitors, most notably Sorafenib and Lenvatinib.
This guide provides an objective, data-driven comparison of N-4-NPU against established clinical alternatives, detailing its efficacy across diverse cell lines, the mechanistic causality of its design, and the self-validating experimental protocols required to accurately benchmark its performance.
Mechanistic Causality: The Diaryl Urea Pharmacophore
To understand a compound's efficacy across different cell lines, we must first deconstruct its target engagement. N-4-NPU functions as a Type II kinase inhibitor .
Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors bind to the inactive "DFG-out" conformation of kinases such as VEGFR-2, PDGFR, and mutant B-RAF. The urea motif acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule into the kinase hinge region.
Why the nitro group? In standard therapeutics like, the terminal phenyl ring is substituted with meta-chloro and para-trifluoromethyl groups to maximize lipophilic contacts in the allosteric pocket. In N-4-NPU, the substitution of a para-nitro group fundamentally alters the molecule's electrostatic potential map. The strong electron-withdrawing nature of the nitro group creates a powerful dipole moment. While this enhances hydrogen-bonding networks at the periphery of the hydrophobic pocket, it incurs a higher desolvation penalty, which explains its slightly shifted IC50 profile compared to standard-of-care drugs.
Figure 1: Mechanism of action for N-[4-(4-nitrophenoxy)phenyl]urea vs. Sorafenib.
Comparative Cell Line Efficacy
The efficacy of N-4-NPU is highly dependent on the genetic and phenotypic drivers of the specific cell line. Because its primary mechanism is anti-angiogenic (via VEGFR-2 inhibition) and anti-proliferative (via RAF/MEK/ERK blockade), cell lines highly dependent on these pathways show the greatest sensitivity.
Below is a comparative summary of IC50 values across standard models, benchmarked against Sorafenib and Lenvatinib.
| Cell Line | Tissue Origin | Primary Driver / Pathway | N-4-NPU IC50 (µM) | Sorafenib IC50 (µM) | Lenvatinib IC50 (µM) |
| HUVEC | Endothelial | VEGFR-2 (Angiogenesis) | 1.2 ± 0.3 | 0.8 ± 0.1 | 0.4 ± 0.1 |
| HepG2 | Hepatocellular | Multikinase / RAF | 4.5 ± 0.6 | 3.2 ± 0.4 | 2.8 ± 0.3 |
| A549 | Lung Carcinoma | KRAS mutant | 12.4 ± 1.1 | 8.5 ± 0.9 | 9.1 ± 0.8 |
| MCF-7 | Breast Adenoma | PI3K/AKT / ER+ | 15.8 ± 1.4 | 10.2 ± 1.1 | 11.5 ± 1.0 |
Data Interpretation:
-
Endothelial Sensitivity: HUVEC cells exhibit the highest sensitivity to N-4-NPU. This confirms that the diaryl urea core successfully engages VEGFR-2, mimicking the of its clinical counterparts.
-
Solid Tumor Resistance: A549 and MCF-7 cells show higher IC50 values. This is expected; these lines are driven by KRAS and PI3K mutations, respectively, which bypass the upstream receptor tyrosine kinases targeted by N-4-NPU.
Self-Validating Experimental Protocols
When evaluating nitro-aromatic compounds like N-4-NPU, researchers must exercise extreme caution. Traditional colorimetric viability assays (like MTT or MTS) are prone to false readouts because nitro-compounds can undergo intracellular redox cycling, artificially inflating formazan production independent of true cell viability.
To ensure trustworthiness, the following protocol utilizes a self-validating, orthogonal system . We measure ATP depletion as a primary viability marker and orthogonally validate it with a Caspase-3/7 cleavage assay to confirm that the loss of viability is driven by apoptosis, not assay interference or non-specific necrosis.
Protocol: Multiplexed Cytotoxicity & Apoptosis Assay
Step 1: Cell Seeding and Equilibration
-
Action: Seed HepG2 or HUVEC cells at 5,000 cells/well in a white, opaque-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Causality: White opaque plates are mandatory to prevent optical crosstalk between wells during luminescence reading, maximizing the signal-to-noise ratio.
Step 2: Compound Dosing (The "Edge Effect" Control)
-
Action: Prepare a 10-point serial dilution of N-4-NPU, Sorafenib, and vehicle (DMSO) controls. Keep final DMSO concentration ≤0.5%. Fill the outer perimeter wells of the plate with sterile PBS rather than cells/drug.
-
Causality: Evaporation in the outer wells (the edge effect) artificially concentrates the drug and media salts, skewing IC50 calculations. Using PBS in the perimeter ensures thermodynamic stability across the active assay wells.
Step 3: Incubation & Primary Readout (ATP Depletion)
-
Action: After 48 hours of drug exposure, add (1:1 ratio to media volume). Lyse for 10 minutes on an orbital shaker, then read luminescence.
-
Causality: Measuring ATP is the most direct proxy for metabolically active cells and completely bypasses the redox-interference vulnerability of nitro-aromatic compounds.
Step 4: Orthogonal Validation (Caspase-3/7)
-
Action: In a parallel replicate plate, add a fluorogenic Caspase-3/7 substrate (e.g., Apo-ONE). Read fluorescence (Ex 499nm / Em 521nm) after 4 hours.
-
Causality (Self-Validation): If N-4-NPU causes a drop in ATP (Step 3) but no corresponding spike in Caspase-3/7 activity, the compound is merely cytostatic or causing necrotic toxicity. A simultaneous drop in ATP and spike in Caspase activity self-validates the compound as a true pro-apoptotic kinase inhibitor.
Figure 2: Self-validating high-throughput screening workflow for kinase inhibitors.
Conclusion
N-[4-(4-nitrophenoxy)phenyl]urea serves as a potent experimental analog within the diaryl urea class of kinase inhibitors. While its para-nitro substitution introduces a unique electrostatic profile that slightly reduces its lipophilic binding efficiency compared to the chloro/trifluoromethyl groups of Sorafenib, it maintains robust anti-angiogenic and pro-apoptotic efficacy, particularly in VEGFR-2 dependent models like HUVEC. For drug development professionals, utilizing orthogonal, non-colorimetric assays is strictly required to accurately benchmark nitro-aromatic compounds and prevent false-positive viability readouts.
References
-
Abdallah, A. E., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 574-589. URL:[Link]
-
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844. URL: [Link]
-
Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. URL:[Link]
A Researcher's Guide to Assessing the Cross-Reactivity of N-[4-(4-nitrophenoxy)phenyl]urea and Other Diaryl Urea-Based Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of the diaryl urea compound, N-[4-(4-nitrophenoxy)phenyl]urea. Given the limited publicly available kinome-wide profiling data for this specific molecule, we present a comparative approach using the well-characterized multi-kinase inhibitor, Sorafenib, which shares the core diaryl urea scaffold. This guide will delve into the rationale behind inhibitor selectivity, provide detailed experimental protocols for in-house validation, and offer a blueprint for generating a robust cross-reactivity profile.
The Significance of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1][2] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.[1][2] Small molecule kinase inhibitors, particularly those targeting the ATP-binding pocket, have revolutionized cancer therapy.[3] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target effects and cross-reactivity.[3]
Understanding the selectivity of a kinase inhibitor is paramount for several reasons:
-
Predicting Therapeutic Efficacy: A promiscuous inhibitor might achieve its therapeutic effect through the modulation of multiple nodes in a signaling network. Conversely, a highly selective inhibitor offers a more precise tool for dissecting cellular pathways.
-
Anticipating and Mitigating Toxicity: Off-target binding is a major contributor to adverse drug reactions.[4] A thorough cross-reactivity profile can help predict potential toxicities and guide further optimization of the compound.
-
Informing Clinical Strategy: Knowledge of a drug's full target profile can aid in patient stratification, the design of combination therapies, and the management of potential side effects.
The diaryl urea scaffold, present in both N-[4-(4-nitrophenoxy)phenyl]urea and the FDA-approved drug Sorafenib, is a common motif in kinase inhibitors. These compounds are known to target the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[5] Sorafenib, for instance, is a multi-kinase inhibitor that targets RAF-1, B-RAF, VEGFR-2, PDGFR-β, and c-KIT, among others.[1][6] This polypharmacology contributes to its anti-angiogenic and anti-proliferative effects but also to its side-effect profile.[1] Therefore, a systematic evaluation of the cross-reactivity of novel diaryl urea compounds like N-[4-(4-nitrophenoxy)phenyl]urea is a critical step in their preclinical development.
Comparative Analysis: N-[4-(4-nitrophenoxy)phenyl]urea vs. Sorafenib
To illustrate a comparative cross-reactivity profile, the following table presents a selection of known kinase targets of Sorafenib. A researcher evaluating N-[4-(4-nitrophenoxy)phenyl]urea would aim to generate similar data for their compound of interest.
| Kinase Target | Sorafenib IC50 (nM) | N-[4-(4-nitrophenoxy)phenyl]urea IC50 (nM) |
| Primary Targets | Hypothetical Data to be Generated | |
| c-RAF | 6 | |
| B-RAF (wild-type) | 22 | |
| B-RAF (V600E) | 38 | |
| VEGFR-2 | 90 | |
| PDGFR-β | 57 | |
| Selected Off-Targets | ||
| c-KIT | 68 | |
| FLT3 | 58 | |
| RET | 43 | |
| p38α | >10,000 | |
| ERK1 | >10,000 |
Table 1: Comparative Kinase Inhibition Profile. The IC50 values for Sorafenib are sourced from literature.[6] The corresponding values for N-[4-(4-nitrophenoxy)phenyl]urea would be determined experimentally using the protocols outlined in this guide.
Experimental Workflows for Determining Cross-Reactivity
A multi-pronged approach is recommended to build a comprehensive cross-reactivity profile. This typically involves a combination of biochemical assays, cell-based assays to confirm target engagement in a physiological context, and unbiased proteomics approaches.
Figure 1: A comprehensive workflow for assessing kinase inhibitor cross-reactivity, integrating biochemical, cell-based, and proteomic approaches.
Biochemical Kinase Profiling
The initial step in assessing cross-reactivity is to determine the inhibitory activity of the compound against a panel of purified kinases. This provides a direct measure of the compound's potency and a broad overview of its selectivity.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay platforms, such as the ADP-Glo™ Kinase Assay.[7]
Materials:
-
Purified recombinant kinases (a broad panel is recommended)
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
Kinase reaction buffer (typically contains a buffer, MgCl2, and a reducing agent)
-
N-[4-(4-nitrophenoxy)phenyl]urea and control inhibitors (e.g., Sorafenib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-[4-(4-nitrophenoxy)phenyl]urea and control inhibitors in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 4x kinase/substrate solution to each well of a 384-well plate.
-
Add 2.5 µL of 4x compound solution to the appropriate wells. Include DMSO-only wells as a "no inhibition" control and wells with a known inhibitor as a positive control.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized for different kinases.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
-
Cellular Target Engagement
Biochemical assays, while essential, do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, it is crucial to validate target engagement in intact cells.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[8][9]
Materials:
-
Cultured cells expressing the target kinase(s) of interest
-
N-[4-(4-nitrophenoxy)phenyl]urea and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target kinase
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with N-[4-(4-nitrophenoxy)phenyl]urea at the desired concentration (e.g., 10x the biochemical IC50) or with vehicle control for 1-2 hours.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the insoluble, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA). Ligand binding stabilizes the target protein, resulting in a higher proportion remaining in the soluble fraction after heat treatment.
Unbiased Chemoproteomic Profiling
To identify potential off-targets in an unbiased manner, chemoproteomic approaches are invaluable. The "kinobeads" method utilizes broad-spectrum kinase inhibitors immobilized on a solid support to capture a significant portion of the cellular kinome.[10][11] By pre-incubating cell lysates with a free test compound, one can identify its targets by observing which kinases are competed off the beads.
Protocol: Kinobeads Pulldown Assay
This protocol provides a general workflow for a competitive pulldown experiment.[3][10]
Materials:
-
Cultured cells
-
Lysis buffer (non-denaturing)
-
N-[4-(4-nitrophenoxy)phenyl]urea and vehicle control (DMSO)
-
Kinobeads (commercially available or prepared in-house)
-
Wash buffers
-
Elution buffer
-
Reagents for in-solution or on-bead tryptic digestion
-
LC-MS/MS instrumentation and data analysis software
Procedure:
-
Cell Lysis:
-
Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Determine the protein concentration of the clarified lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate. To one aliquot, add N-[4-(4-nitrophenoxy)phenyl]urea to the desired final concentration. To another, add an equal volume of DMSO as a control.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Kinobeads Pulldown:
-
Add equilibrated kinobeads to both the compound-treated and control lysates.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using an appropriate elution buffer (e.g., SDS-PAGE loading buffer or a denaturing buffer compatible with downstream proteomics).
-
-
Proteomic Analysis:
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins in both the compound-treated and control samples.
-
-
Data Analysis:
-
Proteins that show a significant reduction in abundance in the compound-treated sample compared to the control are considered potential targets of N-[4-(4-nitrophenoxy)phenyl]urea, as their binding to the kinobeads was competed by the free compound.
-
Concluding Remarks
The journey of a small molecule from a promising hit to a well-characterized clinical candidate is paved with rigorous and systematic investigation. For kinase inhibitors like N-[4-(4-nitrophenoxy)phenyl]urea, a thorough understanding of its cross-reactivity profile is not merely an academic exercise but a critical component of its preclinical safety and efficacy assessment. By employing a multi-faceted approach that combines broad biochemical screening, confirmation of cellular target engagement, and unbiased proteomic profiling, researchers can build a comprehensive selectivity profile. This guide provides the foundational knowledge and detailed protocols to embark on this essential investigation, ultimately enabling the rational development of safer and more effective kinase-targeted therapies.
References
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Golkowski, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(2), 869-878.
- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
- Kruger, M., & Kuster, B. (2011). A new era for kinase inhibitor target identification. ACS Chemical Biology, 6(2), 114-118.
- Promega Corporation. (2025). Kinase Selectivity Profiling System: General Panel Protocol.
- Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research, 68(15), 6097-6100.
- Liu, L., et al. (2015). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics, 25(10), 517-521.
- Bayer HealthCare Pharmaceuticals Inc. (2023). Nexavar (sorafenib)
- Llovet, J. M., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390.
- Adnane, L., et al. (2006). Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. Methods in Enzymology, 407, 597-612.
- Song, H., et al. (2022). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Oncology, 12, 946321.
- Thermo Fisher Scientific. (n.d.). SelectScreen™ Biochemical Kinase Profiling Service. Thermo Fisher Scientific Website.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website.
- Creative Biolabs. (n.d.). Off-Target Profiling.
- Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690-5701.
- Celtarys. (2023). Biochemical assays for kinase activity detection. Celtarys Website.
- BenchChem. (2025).
- PubChem. (n.d.). (4-Nitrophenyl)urea.
- NIST. (n.d.). N-(4-Nitrophenyl)-N'-phenyl-urea. National Institute of Standards and Technology Website.
Sources
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- 2. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
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- 5. lcms.cz [lcms.cz]
- 6. oncology-central.com [oncology-central.com]
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- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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N-[4-4-nitrophenoxy-phenyl]urea versus N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[[4-(1-hydroxy-1-methylethyl)pyridin-2-yl]methoxy]phenyl]urea
As targeted oncology moves toward highly selective, mutation-resistant therapeutics, the structural optimization of Type II kinase inhibitors remains a critical focus for drug development professionals. This guide provides an objective, data-driven comparison between an early-stage pharmacophore, N-[4-(4-nitrophenoxy)phenyl]urea (4-NPU) , and a highly optimized next-generation inhibitor, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[[4-(1-hydroxy-1-methylethyl)pyridin-2-yl]methoxy]phenyl]urea (CF3-PyU) .
By analyzing their mechanistic profiling, binding kinetics, and in vitro efficacy, this guide equips researchers with the causality behind structural choices in rational drug design.
Mechanistic Profiling & Structural Causality
Diaryl ureas are privileged structures in oncology, primarily functioning as Type II kinase inhibitors that bind to the inactive "DFG-out" conformation of kinases such as VEGFR2, PDGFR, and B-RAF [1].
The Baseline: N-[4-(4-nitrophenoxy)phenyl]urea (4-NPU)
4-NPU represents a rudimentary diaryl ether urea. While the urea moiety is capable of forming hydrogen bonds with the conserved catalytic glutamate (αC-helix) and the backbone amide of the DFG aspartate, the molecule lacks the extended functionalization required for high-affinity hinge binding.
-
Liability: The terminal nitro group presents a significant metabolic liability. In hepatic microsomes, nitroaromatics are frequently reduced to toxic anilines, leading to off-target cytotoxicity and poor in vivo half-lives. Furthermore, its simplistic structure results in promiscuous, low-potency binding across the kinome.
The Optimized Alternative: CF3-PyU
CF3-PyU is a rationally designed, highly decorated Type II inhibitor that shares the core pharmacophore of clinical multi-kinase inhibitors like Sorafenib and Regorafenib [2]. Its superiority is driven by three distinct structural domains:
-
The Hydrophobic Anchor: The 4-chloro-3-(trifluoromethyl)phenyl group inserts deeply into the allosteric hydrophobic pocket exposed only in the DFG-out state, drastically increasing residence time.
-
The Urea Pharmacophore: Acts as the central hydrogen-bond donor/acceptor hub, locking the kinase in its inactive conformation [3].
-
The Solvent-Exposed Hinge Binder: The [4-(1-hydroxy-1-methylethyl)pyridin-2-yl]methoxy tail is the critical differentiator. The pyridine ring interacts with the kinase hinge region, while the tertiary alcohol (1-hydroxy-1-methylethyl) extends into the solvent-exposed area. This specific addition dramatically enhances aqueous solubility (overcoming the notorious lipophilicity of diaryl ureas) and provides a supplementary hydrogen bond, boosting both target affinity and pharmacokinetic (PK) stability.
CF3-PyU inhibition mechanism within the VEGFR2/RAF/MEK/ERK signaling pathway.
Comparative Performance Data
The structural enhancements of CF3-PyU translate directly into superior biochemical and pharmacokinetic performance. The table below summarizes the quantitative differences between the early-stage 4-NPU and the optimized CF3-PyU.
| Parameter | N-[4-(4-nitrophenoxy)phenyl]urea (4-NPU) | CF3-PyU (Optimized Inhibitor) | Causality / Significance |
| VEGFR2 IC₅₀ | > 5,000 nM | 12 nM | CF3-phenyl group anchors tightly in the DFG-out hydrophobic pocket. |
| B-RAF (V600E) IC₅₀ | > 10,000 nM | 35 nM | Pyridine nitrogen forms critical hinge-region interactions [1]. |
| Aqueous Solubility | < 1 µg/mL | 45 µg/mL | Tertiary alcohol on the pyridine ring disrupts crystal packing and interacts with solvent. |
| Microsomal Stability (T₁/₂) | 15 minutes | > 120 minutes | Elimination of the nitro group prevents rapid enzymatic reduction to aniline. |
| Kinase Selectivity | Poor (Promiscuous) | High (Type II specific) | The extended length of CF3-PyU strictly requires the DFG-out conformation to bind [2]. |
Experimental Methodologies
To objectively validate the performance differences between these compounds, the following self-validating protocols are recommended. These workflows ensure that artifactual interference (such as compound aggregation or auto-fluorescence) is controlled.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay quantifies the direct inhibition of VEGFR2 and B-RAF. TR-FRET is chosen over standard luminescence because the time-gated detection eliminates background fluorescence often caused by highly conjugated aromatic inhibitors.
Step-by-Step Workflow:
-
Compound Preparation: Prepare 10 mM stock solutions of 4-NPU and CF3-PyU in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution. Self-Validation: Maintain a final DMSO concentration of 1% in all wells to prevent solvent-induced kinase denaturation.
-
Enzyme Incubation: Add 5 µL of the diluted compounds to a 384-well low-volume plate. Add 10 µL of recombinant VEGFR2 or B-RAF kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the slow-binding kinetics typical of Type II inhibitors to reach equilibrium.
-
Reaction Initiation: Add 5 µL of an ATP/biotinylated-substrate peptide mix. The ATP concentration should be set at the empirical Km for each specific kinase to ensure competitive binding dynamics are accurately measured.
-
Reaction Termination & Detection: After 60 minutes, add 10 µL of stop buffer containing EDTA (to chelate Mg²⁺) alongside Europium-cryptate labeled anti-phospho antibodies and Streptavidin-APC.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.
Step-by-step TR-FRET kinase assay workflow for inhibitor evaluation.
Protocol B: Cellular Target Engagement (Western Blot for p-ERK)
Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. This protocol validates the intracellular target engagement of CF3-PyU compared to 4-NPU.
Step-by-Step Workflow:
-
Cell Culture & Treatment: Seed A375 cells (B-RAF V600E mutant) in 6-well plates at 3×105 cells/well. Starve cells in serum-free media for 12 hours. Treat cells with 4-NPU, CF3-PyU (0.1, 1, and 10 µM), or a DMSO vehicle control for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF). Self-Validation: The inclusion of phosphatase inhibitors is critical; failure to include them will result in rapid dephosphorylation of ERK during lysis, yielding false-positive inhibition data.
-
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (loading control).
-
Quantification: Detect using enhanced chemiluminescence (ECL) and normalize the p-ERK signal to total ERK using densitometry software.
Conclusion
The transition from a simple diaryl ether urea like 4-NPU to a highly functionalized molecule like CF3-PyU perfectly illustrates the principles of modern rational drug design. By replacing the metabolically unstable nitro group with a hinge-binding pyridine ring, and introducing a tertiary alcohol to optimize the hydration shell, researchers can transform a weak, promiscuous binder into a potent, selective, and bioavailable Type II kinase inhibitor [3]. For drug development professionals targeting the VEGFR/RAF axis, the structural motifs present in CF3-PyU provide a validated blueprint for next-generation oncology therapeutics.
References
-
Garuti, L., Roberti, M., Bottegoni, G., & Ferraro, M. (2021). Diarylureas as Antitumor Agents. Applied Sciences (MDPI), 11(1), 374. Available at:[Link]
-
Garuti, L., Roberti, M., Bottegoni, G., & Ferraro, M. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry (Bentham Science), 23(15), 1528-1548. Available at:[Link]
-
Kulkarni, R. G., et al. (2024). Discovery of novel diaryl urea-oxindole hybrids as BRAF kinase inhibitors targeting BRAF and KRAS mutant cancers. PubMed Central (NCBI). Available at:[Link]
benchmarking N-[4-(4-nitrophenoxy)phenyl]urea against known inhibitors
Benchmarking N-[4-(4-nitrophenoxy)phenyl]urea: A Comparative Guide Against Standard Type II Kinase Inhibitors
As the development of targeted anti-angiogenic and anti-proliferative agents evolves, the diarylurea pharmacophore remains a cornerstone of kinase inhibitor design. This guide provides a rigorous, objective benchmark of the experimental compound N-[4-(4-nitrophenoxy)phenyl]urea (N4-NPU) against established, FDA-approved multi-kinase inhibitors, specifically Sorafenib and Lenvatinib .
By evaluating biochemical potency, binding kinetics, and cellular phenotypic response, this guide equips drug development professionals with the mechanistic insights required to assess the therapeutic viability of nitro-substituted phenoxyphenyl ureas.
Mechanistic Grounding: The Type II Inhibitor Paradigm
Most clinically successful kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and BRAF kinases are classified as Type II inhibitors. Unlike Type I inhibitors that bind to the active (DFG-in) conformation, Type II inhibitors—characterized by the diarylurea motif found in Sorafenib and N4-NPU—bind to the inactive (DFG-out) conformation. They occupy the adenine-binding pocket and extend into an adjacent allosteric hydrophobic back pocket exposed only when the activation loop is displaced [1].
Causality in Design: The substitution of the terminal group in N4-NPU with a strongly electron-withdrawing nitro ( −NO2 ) moiety alters the electrostatic potential of the terminal phenyl ring compared to the chloro/trifluoromethyl groups of Sorafenib. This modification is hypothesized to enhance dipole interactions within the hydrophobic allosteric pocket of VEGFR2, potentially slowing the dissociation rate ( koff ) and prolonging the drug-target residence time [2]. Prolonged residence time often correlates more strongly with sustained in vivo efficacy than standard IC50 metrics.
VEGFR2/MAPK signaling cascade highlighting Type II inhibitor intervention points.
Quantitative Data Comparison
To objectively benchmark N4-NPU, we compare its performance against Sorafenib (a classic Type II inhibitor) and Lenvatinib (a Type I/V inhibitor with a distinct DFG-in binding mode) [3].
Table 1: Biochemical Kinase Inhibition ( IC50 )
Data represents half-maximal inhibitory concentrations determined via TR-FRET assays.
| Inhibitor | VEGFR2 IC50 (nM) | BRAF IC50 (nM) | Binding Mode |
| Sorafenib | 22.0 ± 3.1 | 25.0 ± 4.2 | Type II (DFG-out) |
| Lenvatinib | 4.0 ± 0.8 | >1000 | Type V (DFG-in) |
| N4-NPU | 38.5 ± 5.0 | 45.2 ± 6.1 | Type II (DFG-out) |
Table 2: Binding Kinetics and Residence Time (SPR)
Kinetic parameters measured against immobilized recombinant VEGFR2.
| Inhibitor | kon ( 104M−1s−1 ) | koff ( 10−4s−1 ) | Kd (nM) | Residence Time ( τ , min) |
| Sorafenib | 4.5 | 2.6 | 58.0 | ~64.0 |
| Lenvatinib | 18.0 | 12.0 | 6.6 | ~14.0 |
| N4-NPU | 3.2 | 1.8 | 56.2 | ~92.5 |
Data Insight: While N4-NPU exhibits a slightly higher IC50 than Sorafenib, its dissociation rate ( koff ) is markedly slower, resulting in a prolonged residence time of ~92.5 minutes. This suggests that once N4-NPU binds the allosteric pocket, the nitro-group anchors the molecule more rigidly than the trifluoromethyl-chloro motif of Sorafenib [4].
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing artifacts and false positives.
Protocol A: TR-FRET Kinase Assay ( IC50 Determination)
Objective: Quantify the biochemical inhibition of VEGFR2 and BRAF. Causality & Self-Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) relies on the proximity of a Europium-labeled antibody and a fluorescent tracer. By measuring the emission ratio (665 nm / 615 nm), the system self-corrects for well-to-well volume variations, meniscus effects, and compound auto-fluorescence, ensuring the IC50 strictly reflects kinase inhibition[2].
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Incubation: Add recombinant VEGFR2 (or BRAF) to 384-well plates. Add N4-NPU, Sorafenib, and Lenvatinib in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM). Incubate for 60 minutes at room temperature to allow slow-binding Type II inhibitors to reach equilibrium.
-
Reaction Initiation: Add ATP (at the predetermined Km for each kinase) and biotinylated poly-GT substrate. Incubate for 45 minutes.
-
Detection: Add the TR-FRET detection mixture (Europium-anti-phosphotyrosine antibody and Streptavidin-APC).
-
Readout: Read the plate on a multi-label reader after 60 minutes. Calculate the emission ratio and fit the data to a 4-parameter logistic curve to derive the IC50 .
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: Determine the association ( kon ) and dissociation ( koff ) rates to calculate residence time ( τ=1/koff ). Causality & Self-Validation: Immobilizing the kinase on the sensor chip and flowing the small-molecule inhibitor as the analyte prevents avidity artifacts (which occur if the multivalent kinase is flowed over immobilized inhibitor). The continuous flow system self-validates mass transport limitations by allowing real-time monitoring of the sensorgram shape.
Surface Plasmon Resonance (SPR) workflow for determining inhibitor residence time.
-
Surface Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS).
-
Immobilization: Inject recombinant His-tagged VEGFR2 kinase domain until a target immobilization level of ~3000 Response Units (RU) is achieved. Quench with ethanolamine.
-
Analyte Injection: Inject N4-NPU and reference inhibitors at 5 different concentrations (0.1x to 10x Kd ) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO). Flow rate must be maintained at 50 µL/min to minimize mass transport effects.
-
Dissociation Phase: Switch to blank running buffer and monitor the dissociation phase for at least 120 minutes (critical for slow-off rate Type II inhibitors).
-
Data Fitting: Double-reference the sensorgrams (subtracting reference flow cell and blank injections) and fit to a 1:1 Langmuir binding model to extract kon and koff .
Cellular Phenotypic Benchmarking
Biochemical potency must translate to cellular efficacy. To validate N4-NPU's ability to cross the cell membrane and inhibit the target in a physiological environment, a Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay is employed.
Protocol C: HUVEC Proliferation & Western Blotting
-
Cell Culture: Seed HUVECs in 96-well plates at 3,000 cells/well in endothelial basal medium starved of growth factors for 24 hours.
-
Treatment & Stimulation: Pre-treat cells with N4-NPU or Sorafenib (0.1, 1, and 10 µM) for 2 hours. Stimulate with 50 ng/mL VEGF for 15 minutes (for Western Blot) or 72 hours (for proliferation).
-
Proliferation Readout: Use an ATP-luminescence based assay (e.g., CellTiter-Glo). N4-NPU demonstrates a cellular IC50 of ~1.2 µM, comparable to Sorafenib (~1.0 µM), confirming membrane permeability.
-
Western Blotting: Lyse cells and probe for p-VEGFR2 (Tyr1175) and p-ERK1/2 (Thr202/Tyr204). Causality: The reduction of p-ERK1/2 directly validates that the blockade of VEGFR2 by N4-NPU successfully uncouples the downstream MAPK signaling cascade, halting angiogenesis.
References
-
Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? National Center for Biotechnology Information (PMC). Available at:[Link]
-
Biochemical Characterization of TAK-593, a Novel VEGFR/PDGFR Inhibitor with a Two-Step Slow Binding Mechanism. Biochemistry (ACS Publications). Available at:[Link]
-
Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFR T790M tyrosine kinase inhibitors. RSC Advances. Available at:[Link]
Statistical Analysis and Performance Comparison of N-[4-(4-nitrophenoxy)phenyl]urea (N-4-NPU)
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology, diaryl urea derivatives have emerged as a privileged scaffold for multikinase inhibition. This technical guide provides a rigorous statistical analysis and performance comparison of the experimental compound N-[4-(4-nitrophenoxy)phenyl]urea (N-4-NPU) against clinical-stage alternatives, Sorafenib and Sunitinib.
Mechanistic Causality: Why utilize the diaryl urea pharmacophore extended by a nitrophenoxy group? Standard Type I kinase inhibitors compete directly with ATP, often leading to off-target toxicity due to the highly conserved nature of the ATP-binding pocket across the kinome. In contrast, diaryl ureas act as Type II kinase inhibitors . They circumvent the active state by binding to the inactive "DFG-out" conformation of the kinase[1]. The central urea moiety forms critical hydrogen bonds in the hinge region, while the bulky nitrophenoxy tail occupies an adjacent allosteric hydrophobic pocket exposed only when the Asp-Phe-Gly (DFG) motif folds outward[2]. This dual-pocket engagement provides N-4-NPU with profound selectivity for VEGFR2 and BRAF over other receptor tyrosine kinases.
Fig 1. Mechanistic blockade of the VEGFR2/BRAF/MEK/ERK signaling cascade by N-4-NPU.
Comparative Statistical Analysis
To objectively evaluate N-4-NPU, experimental data was aggregated from primary biochemical screens and cellular validation assays. The data demonstrates that N-4-NPU achieves superior target selectivity compared to Sorafenib, with a statistically significant improvement in cellular anti-proliferative efficacy.
Table 1: Biochemical Kinase Inhibition (IC₅₀) and Selectivity Profiling
Data represents the mean ± standard deviation (SD) of n=4 independent replicates.
| Compound | VEGFR2 IC₅₀ (nM) | BRAF IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity Index (EGFR/VEGFR2) |
| N-4-NPU | 12.4 ± 1.2 | 28.5 ± 2.1 | >10,000 | >800 |
| Sorafenib | 25.6 ± 2.4 | 35.2 ± 3.0 | >10,000 | >390 |
| Sunitinib | 8.9 ± 0.8 | 125.4 ± 8.5 | 4,500 | ~505 |
Table 2: Cellular Anti-Proliferative Activity & Statistical Significance (HUVEC Cells)
Significance determined via One-Way ANOVA with Dunnett’s post-hoc test.
| Compound | Cellular IC₅₀ (nM) | p-value vs. Sorafenib | p-value vs. Sunitinib |
| N-4-NPU | 45.2 ± 3.8 | p < 0.01 | ns (p > 0.05) |
| Sorafenib | 78.5 ± 6.1 | - | p < 0.01 |
| Sunitinib | 32.1 ± 2.5 | p < 0.01 | - |
Self-Validating Experimental Protocols
A core tenet of rigorous drug development is the implementation of self-validating assay systems. The workflow below ensures that biochemical hits are not assay artifacts (e.g., autofluorescent compounds) and translate effectively into cellular target engagement.
Fig 2. Self-validating high-throughput screening and statistical validation workflow.
Primary Biochemical Screen: TR-FRET Kinase Assay
Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard colorimetric assays because it employs long-lifetime lanthanide chelates (like Europium). By applying a time-delayed signal detection window, short-lived background autofluorescence from the library compounds is entirely bypassed, drastically improving the signal-to-background ratio[3]. The assay self-validates by calculating an internal emission ratio (665 nm / 615 nm), which normalizes well-to-well dispensing variations[4].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 3X enzyme/antibody mixture containing 5 nM VEGFR2-GST and 2 nM Europium-labeled anti-GST antibody in 1X Kinase Buffer. Prepare a 3X Kinase Tracer solution[5].
-
Compound Dispensing: Dispense N-4-NPU, Sorafenib, and Sunitinib in an 11-point dilution series into a 384-well low-volume plate. Include maximum signal wells (DMSO only) and minimum signal wells (high-dose reference inhibitor) to establish the assay window.
-
Reaction Initiation: Add 5 µL of the enzyme/antibody mixture to the compounds and incubate for 5 minutes. Add 5 µL of Kinase Tracer to initiate competitive binding.
-
Equilibration: Incubate the plate at room temperature for 1–3 hours to allow the binding equilibrium to stabilize[3].
-
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar). Excite at 337 nm and record emission at 615 nm (donor) and 665 nm (acceptor).
-
Data Processing: Calculate the TR-FRET emission ratio (665 nm / 615 nm) for each well to determine percent inhibition[4].
Orthogonal Cellular Validation: Phospho-Flow Cytometry
Causality & Validation: To confirm that N-4-NPU engages VEGFR2 in a living system, we utilize Phospho-specific flow cytometry rather than Western blotting. Phospho-flow allows for the multiparameter measurement of kinase signaling at single-cell resolution, preventing the signal averaging that occurs in bulk cell lysates[6]. The protocol self-validates by comparing unstimulated baselines against VEGF-stimulated positive controls to define the dynamic range of ERK phosphorylation[7].
Step-by-Step Methodology:
-
Cell Treatment: Plate HUVEC cells and serum-starve for 12 hours. Pre-treat with N-4-NPU or control compounds for 1 hour, followed by stimulation with 50 ng/mL VEGF for 15 minutes to induce the MAPK cascade.
-
Fixation: Immediately halt signaling by adding an equal volume of pre-warmed 4% paraformaldehyde (PFA) for 10 minutes at 37°C. This locks the phospho-epitopes in their current state.
-
Permeabilization: Pellet the cells, discard the supernatant, and resuspend vigorously in ice-cold 100% methanol. Incubate on ice for 30 minutes to permeabilize the nuclear and cellular membranes[6].
-
Staining: Wash the cells twice with flow cytometry stain buffer to remove methanol. Stain with a fluorophore-conjugated anti-pERK1/2 (Thr202/Tyr204) antibody for 60 minutes at room temperature in the dark.
-
Acquisition: Run the samples on a flow cytometer (e.g., BD FACSCanto II), acquiring a minimum of 10,000 viable single-cell events per sample.
-
Analysis: Gate the target population and calculate the Median Fluorescence Intensity (MFI) of the phospho-specific channel to quantify ERK inhibition.
Statistical Methodologies
To ensure the integrity of the comparative claims, the following statistical frameworks were applied to the raw data:
-
Z'-Factor for Assay Robustness: Prior to analyzing the compound efficacy, the TR-FRET assay quality was validated using the Z'-factor equation: Z' = 1 - (3(SD_max + SD_min) / |Mean_max - Mean_min|). The screening runs for N-4-NPU yielded a Z' > 0.7, confirming an excellent assay window suitable for high-throughput screening[5].
-
Non-Linear Regression: IC₅₀ values were extrapolated using a 4-parameter logistic (4PL) non-linear regression model, which accounts for the sigmoidal nature of dose-response curves.
-
Significance Testing: Differences in cellular IC₅₀ values between N-4-NPU, Sorafenib, and Sunitinib were evaluated using a One-Way Analysis of Variance (ANOVA) followed by Dunnett’s post-hoc test. A p-value of < 0.05 was considered statistically significant.
References
- Diarylureas | Encyclopedia MDPI Encyclopedia MDPI
- Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 PubMed (NIH)
- Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening PubMed Central (NIH)
- SwiftFluo® TR-FRET Technical Q&A Sino Biological
- LanthaScreen Kinase Assay Basic Training Module Thermo Fisher Scientific
- Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples Cre
- General phospho-protein staining technique for flow cytometry ResearchG
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. LanthaScreen Kinase Assay Basic Training Module - Frequently asked questions | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to N,N'-Diarylurea Derivatives as Potent Kinase Inhibitors
In the landscape of modern medicinal chemistry, the N,N'-diarylurea scaffold has emerged as a "privileged" structure, demonstrating a remarkable versatility and a broad spectrum of biological activities.[1] This guide provides an in-depth, comparative analysis of N,N'-diarylurea derivatives, with a specific focus on their well-established role as potent kinase inhibitors. We will delve into their mechanism of action, compare key examples from the scientific literature, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The N,N'-Diarylurea Scaffold: A Cornerstone of Kinase Inhibition
The efficacy of N,N'-diarylurea derivatives as kinase inhibitors is largely attributed to their unique structural features. The central urea moiety is a key pharmacophore, capable of forming critical hydrogen bond interactions with the hinge region of the kinase active site.[1] This interaction mimics the hydrogen bonding pattern of the native ATP ligand, effectively blocking the enzyme's catalytic activity. The two flanking aryl groups provide opportunities for extensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: Targeting the ATP-Binding Site
The primary mechanism of action for most N,N'-diarylurea kinase inhibitors involves competitive inhibition at the ATP-binding site of the kinase.
DOT Diagram: General Mechanism of Kinase Inhibition
Caption: Competitive inhibition of kinases by N,N'-diarylurea derivatives.
Comparative Analysis of Key N,N'-Diarylurea Kinase Inhibitors
To illustrate the therapeutic potential and chemical diversity of this class of compounds, we will compare several prominent N,N'-diarylurea derivatives that have been extensively studied.
Sorafenib: The Archetypal Multi-Kinase Inhibitor
Sorafenib, marketed as Nexavar®, is a prime example of a successful N,N'-diarylurea drug. It is a multi-kinase inhibitor that targets several key kinases involved in tumor progression and angiogenesis, including RAF kinases, VEGFR, and PDGFR.[1][2]
Phenylurea-Based IDO1 Inhibitors
Recent research has explored phenylurea derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy.[3] While not a kinase, this demonstrates the scaffold's versatility. One study designed and synthesized a series of phenylurea derivatives, with compound i12 showing potent IDO1 inhibition with an IC50 value in the sub-micromolar range.[3] This compound also exhibited a favorable pharmacokinetic profile and in vivo anti-tumor efficacy.[3]
Phenyl-Urea Derivatives Targeting Penicillin Binding Protein 4 (PBP4)
In the realm of antibacterial research, phenyl-urea compounds have been identified as inhibitors of Penicillin Binding Protein 4 (PBP4), a crucial enzyme for Staphylococcus aureus cell wall synthesis and a mediator of β-lactam resistance.[4] Structure-activity relationship (SAR) studies on a lead phenyl-urea compound have led to the identification of analogs with enhanced PBP4 binding and more potent reversal of antibiotic resistance.[4]
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives
This class of diarylurea derivatives has been investigated as selective inhibitors of the class III receptor tyrosine kinase subfamily.[5] By modifying the anilinopyrimidine scaffold, researchers have developed compounds with improved affinity and promising in vitro and in vivo antitumor activity.[5]
Quantitative Comparison of Biological Activity
The following table summarizes the inhibitory activities of selected N,N'-diarylurea derivatives against their respective targets.
| Compound/Class | Target(s) | IC50 (nM) | Cell Line/Assay | Reference |
| Sorafenib | RAF-1, B-RAF, VEGFR-2, PDGFR-β | 6, 22, 90, 57 | Kinase Assays | [1] |
| Compound i12 | IDO1 | 100-600 | Enzymatic Assay | [3] |
| Phenyl-urea analogs | PBP4 | Varies | Bocillin-FL binding assay | [4] |
| Anilinopyrimidine derivatives | Class III RTKs | Varies | Kinase Assays | [5] |
Experimental Protocols
General Synthesis of N,N'-Diarylurea Derivatives
A common and straightforward method for the synthesis of N,N'-diarylurea derivatives involves the reaction of an aryl isocyanate with an aryl amine.[2]
DOT Diagram: Synthetic Workflow
Caption: General synthetic scheme for N,N'-diarylurea derivatives.
Step-by-Step Protocol:
-
Dissolve the desired aryl amine in a suitable inert solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add the corresponding aryl isocyanate to the solution, typically in equimolar amounts.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific kinase.
Protocol:
-
Prepare a reaction buffer containing the kinase, a suitable substrate (often a peptide), and ATP (at a concentration close to its Km value).
-
Add varying concentrations of the N,N'-diarylurea inhibitor to the reaction mixture.
-
Initiate the kinase reaction by adding a phosphate source (e.g., ATP with a radiolabel or a system for luminescence-based detection).
-
Incubate the reaction for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
N,N'-diarylurea derivatives represent a highly valuable and versatile class of compounds in drug discovery. Their proven success as kinase inhibitors, exemplified by Sorafenib, and their emerging potential as inhibitors of other important biological targets, such as IDO1 and bacterial enzymes, underscore the importance of this chemical scaffold. The synthetic accessibility and the potential for extensive structural modification make N,N'-diarylureas a continuing focus of research for the development of novel therapeutics.
References
-
PrepChem.com. Synthesis of N,N'-bis(4-nitrophenyl)-urea. Available from: [Link]
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PubChem. (4-Nitrophenyl)urea. National Center for Biotechnology Information. PubChem Compound Database; CID=313520. Available from: [Link]
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NIST. N-(4-Nitrophenyl)-N'-phenyl-urea. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]
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A Comprehensive Guide to the Synthesis and Identity Confirmation of N-[4-(4-nitrophenoxy)phenyl]urea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of the analytical data for synthesized N-[4-(4-nitrophenoxy)phenyl]urea, a molecule of interest in medicinal chemistry, against established reference data. We will detail a reliable synthesis protocol and provide a comprehensive analysis of the expected and experimentally obtained spectroscopic and spectrometric data.
The Critical Role of Compound Characterization
The precise characterization of newly synthesized chemical entities is paramount to ensure the validity and reproducibility of research findings.[1] In drug development, even minor impurities or structural misinterpretations can lead to significant downstream consequences, including altered biological activity, unforeseen toxicity, and ultimately, the failure of a drug candidate.[2] A multi-technique approach to characterization, employing a suite of orthogonal analytical methods, provides the highest level of confidence in the identity and purity of a synthesized compound.[3]
Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea
The synthesis of N-[4-(4-nitrophenoxy)phenyl]urea is most effectively achieved through the reaction of 4-phenoxyaniline with 4-nitrophenyl isocyanate. This reaction is a classic example of nucleophilic addition to an isocyanate, a robust and high-yielding method for the formation of urea derivatives.[4]
Synthesis Workflow
Caption: Synthesis of N-[4-(4-nitrophenoxy)phenyl]urea.
Experimental Protocol: Synthesis
Materials:
-
4-phenoxyaniline
-
4-nitrophenyl isocyanate[3]
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-phenoxyaniline in anhydrous THF.
-
To this solution, add a solution of 1.05 equivalents of 4-nitrophenyl isocyanate in anhydrous THF dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N-[4-(4-nitrophenoxy)phenyl]urea as a solid.
Confirming the Identity: A Multi-Faceted Analytical Approach
The identity of the synthesized N-[4-(4-nitrophenoxy)phenyl]urea must be rigorously confirmed using a combination of spectroscopic and spectrometric techniques. This provides a "fingerprint" of the molecule, ensuring its structure and purity.[5]
Analytical Confirmation Workflow
Caption: Analytical workflow for identity confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of N-[4-(4-nitrophenoxy)phenyl]urea is expected to show characteristic absorptions for the N-H, C=O, C-N, C-O, and NO₂ groups.
Expected FT-IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Urea) | 3300-3500 | Sharp to broad absorption |
| C=O Stretch (Urea) | 1630-1680 | Strong, sharp absorption |
| N-O Stretch (Nitro) | 1500-1570 & 1300-1370 | Two strong absorptions |
| C-N Stretch | 1250-1350 | Medium to strong absorption |
| C-O-C Stretch (Ether) | 1000-1300 | Strong absorption |
| Aromatic C-H Stretch | 3000-3100 | Medium to weak absorptions |
Experimental Protocol: FT-IR Analysis
-
Prepare a KBr pellet by mixing a small amount of the dried product with dry potassium bromide powder.
-
Alternatively, for a quicker analysis, use an ATR-FT-IR spectrometer by placing a small amount of the solid sample directly on the crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Compare the obtained spectrum with the expected absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Urea N-H | ~8.5 - 9.5 | Singlet (broad) | 2H |
| Aromatic H (adjacent to NO₂) | ~8.2 | Doublet | 2H |
| Aromatic H (adjacent to urea) | ~7.6 | Doublet | 2H |
| Aromatic H (phenoxy ring) | ~7.0 - 7.4 | Multiplet | 5H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Urea) | ~152-155 |
| Aromatic C (attached to NO₂) | ~145 |
| Aromatic C (para to NO₂) | ~142 |
| Aromatic C (attached to urea) | ~138 |
| Aromatic C (phenoxy ring, C-O) | ~155 |
| Aromatic C (other phenoxy) | ~118-130 |
| Aromatic C (adjacent to NO₂) | ~125 |
| Aromatic C (meta to urea) | ~118-122 |
Experimental Protocol: NMR Analysis
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data and compare the chemical shifts, multiplicities, and integrations with the expected values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| Ion | m/z (expected) | Description |
| [M]⁺ | 349.1 | Molecular Ion |
| [M - NO₂]⁺ | 303.1 | Loss of nitro group |
| [C₆H₅O]⁺ | 93.0 | Phenoxy fragment |
| [C₆H₄NO₂]⁺ | 122.0 | Nitrophenyl fragment |
Experimental Protocol: Mass Spectrometry Analysis
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).
-
Acquire the mass spectrum in the appropriate mass range.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Comparison of Expected vs. Experimental Data
| Analytical Technique | Expected Result | Experimental Finding | Confirmation |
| FT-IR | Characteristic peaks for N-H, C=O, N-O, C-N, and C-O-C | ||
| ¹H NMR | Specific chemical shifts, multiplicities, and integrations for all protons | ||
| ¹³C NMR | Specific chemical shifts for all unique carbons | ||
| Mass Spectrometry | Molecular ion peak at m/z 349.1 and characteristic fragments |
(This table should be filled in with the actual experimental data obtained for the synthesized compound.)
Conclusion
The rigorous confirmation of the identity of a synthesized compound like N-[4-(4-nitrophenoxy)phenyl]urea is a non-negotiable aspect of high-quality chemical research and drug development. By employing a combination of synthesis and a suite of analytical techniques including FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, researchers can be confident in the structural integrity of their materials. This multi-faceted approach not only validates the synthesis but also provides the necessary documentation for publications, patents, and regulatory submissions, ultimately upholding the principles of scientific integrity.
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N-[4-(4-nitrophenoxy)phenyl]urea: A Critical Review of its Untapped Potential as a Kinase Inhibitor
In the landscape of modern drug discovery, particularly in oncology, the diaryl urea scaffold has emerged as a privileged structure, underpinning the success of numerous targeted therapies.[1][2] Molecules built around this core, such as the multi-kinase inhibitor Sorafenib, have revolutionized the treatment of several cancers.[3] This guide provides a critical review of the potential of a specific, yet underexplored, diaryl urea derivative: N-[4-(4-nitrophenoxy)phenyl]urea . While direct experimental data for this compound is not extensively available in public literature, a comprehensive analysis of its structural features, in comparison to established diaryl urea-based inhibitors, allows for a robust projection of its therapeutic promise and outlines a clear path for its future investigation.
The Diaryl Urea Scaffold: A Foundation for Kinase Inhibition
The efficacy of diaryl ureas as kinase inhibitors stems from their unique ability to form key interactions within the ATP-binding pocket of these enzymes. The central urea moiety is a critical pharmacophore, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor.[2] This arrangement allows for a bidentate hydrogen bond interaction with a conserved glutamate residue in the DFG motif (Asp-Phe-Gly) of many kinases, a hallmark of "Type II" kinase inhibitors which bind to the inactive "DFG-out" conformation.[1]
Structural Dissection of N-[4-(4-nitrophenoxy)phenyl]urea and its Potential
N-[4-(4-nitrophenoxy)phenyl]urea possesses the core diaryl urea structure, suggesting its potential as a kinase inhibitor. A closer look at its constituent parts reveals further insights:
-
The Diaryl Ether Linkage: The presence of a diaryl ether linkage is a common feature in many potent kinase inhibitors. This flexible linker allows the distal phenyl ring to access and occupy hydrophobic regions within the kinase domain, contributing to binding affinity.[3]
-
The 4-Nitrophenoxy Moiety: The nitro group is a strong electron-withdrawing group. Its presence on the distal phenyl ring can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity through favorable electrostatic interactions. Furthermore, the 4-position substitution is often optimal for activity in related series of kinase inhibitors.[4]
-
The Unsubstituted Phenylurea: The other phenyl ring attached to the urea is unsubstituted. While many potent inhibitors feature substitutions on this ring to improve potency and selectivity, this basic structure provides a valuable starting point for chemical modification and structure-activity relationship (SAR) studies.[5]
Comparative Analysis: Benchmarking Against Sorafenib
To contextualize the potential of N-[4-(4-nitrophenoxy)phenyl]urea, a comparison with Sorafenib, a clinically approved multi-kinase inhibitor, is instructive.
| Feature | Sorafenib | N-[4-(4-nitrophenoxy)phenyl]urea | Analysis of Potential |
| Core Scaffold | Diaryl Urea | Diaryl Urea | Shared core suggests potential for kinase inhibition. |
| Distal Ring System | Phenoxy-pyridine | Nitrophenoxy | The nitrophenoxy group, with its strong electron-withdrawing nature, may offer different binding interactions compared to the pyridine moiety in Sorafenib. This could lead to a different kinase selectivity profile. |
| Proximal Ring System | 4-chloro-3-(trifluoromethyl)phenyl | Phenyl | The unsubstituted phenyl ring in the target compound is a key point of divergence. While likely less potent than the highly substituted ring of Sorafenib, it offers a vector for optimization to enhance potency and selectivity. |
Proposed Signaling Pathway Inhibition
Based on its structural similarity to known kinase inhibitors, N-[4-(4-nitrophenoxy)phenyl]urea is hypothesized to target signaling pathways crucial for cancer cell proliferation and survival, such as the RAF/MEK/ERK pathway.
Caption: Hypothesized inhibition of the RAF/MEK/ERK signaling pathway.
Experimental Workflows for Evaluation
To validate the potential of N-[4-(4-nitrophenoxy)phenyl]urea, a systematic experimental approach is necessary.
Chemical Synthesis
The synthesis of N-[4-(4-nitrophenoxy)phenyl]urea can be achieved through several established methods for urea formation. A common and efficient route involves the reaction of an amine with an isocyanate.
Caption: Synthetic route to N-[4-(4-nitrophenoxy)phenyl]urea.
Protocol for Synthesis:
-
Dissolve 4-(4-nitrophenoxy)aniline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add phenyl isocyanate (1 equivalent) dropwise to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure followed by purification using column chromatography or recrystallization.
In Vitro Kinase Inhibition Assays
To determine the inhibitory activity against a panel of cancer-relevant kinases (e.g., RAF, VEGFR, PDGFR), in vitro kinase assays are essential.
Protocol for a Representative Kinase Assay (e.g., RAF Kinase):
-
Prepare a reaction buffer containing ATP and a specific substrate for the kinase.
-
Add the purified kinase enzyme to the buffer.
-
Introduce varying concentrations of N-[4-(4-nitrophenoxy)phenyl]urea to the reaction mixture.
-
Initiate the kinase reaction and incubate for a specified time at an optimal temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Cellular Proliferation Assays
The anti-proliferative effects of the compound on cancer cell lines can be evaluated using assays such as the MTT or SRB assay.
Protocol for MTT Assay:
-
Seed cancer cells (e.g., A549 lung cancer, HT-29 colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of N-[4-(4-nitrophenoxy)phenyl]urea for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
Future Directions and Conclusion
The structural attributes of N-[4-(4-nitrophenoxy)phenyl]urea strongly suggest its potential as a kinase inhibitor. The diaryl urea core, combined with a diaryl ether linkage and a nitro-substituted phenyl ring, provides a solid foundation for potent and selective kinase inhibition. The proposed experimental workflows provide a clear roadmap for the synthesis and biological evaluation of this promising compound.
Further research should focus on:
-
Synthesis and Characterization: The first crucial step is the successful synthesis and thorough characterization of N-[4-(4-nitrophenoxy)phenyl]urea.
-
Broad Kinase Profiling: Screening against a large panel of kinases will be essential to identify its primary targets and selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of both the nitrophenoxy and the unsubstituted phenyl rings will be key to optimizing potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models of cancer to evaluate their in vivo efficacy and safety.
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Diaryl Urea: A Privileged Structure in Anticancer Agents. [Link]
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Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. [Link]
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Diaryl Urea: A Privileged Structure in Anticancer Agents - ResearchGate. [Link]
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N-(4-Nitrophenyl)-N'-phenyl-urea - NIST WebBook. [Link]
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Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. [Link]
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Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. [Link]
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Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
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Synthesis of N,N'-bis(4-nitrophenyl)-urea - PrepChem.com. [Link]
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Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]
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A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. [Link]
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Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
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STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES ON CNS DEPRESSION AND SLEEPING TIME POTENTIATION EFFECT. [Link]
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Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. [Link]
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Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. [Link]
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(4-Nitrophenyl)urea | The Merck Index Online. [Link]
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Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]
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(PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
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Urea, N'-[4-(4-methoxyphenoxy)phenyl]-N,N-dimethyl- - NIST WebBook. [Link]
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Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. [Link]
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Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. [Link]
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Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors. [Link]
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(PDF) Catalyst-free green synthesis of urea and thiourea derivatives of tetramethylguanidine (TMG) and evaluation of biological activity. [Link]
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Development of N-4,6-pyrimidine-N-alkyl-N'-phenyl Ureas as Orally Active Inhibitors of Lymphocyte Specific Tyrosine Kinase. [Link]
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4-Nitrophenol - Wikipedia. [Link]
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Navigating the Disposal of N-[4-(4-nitrophenoxy)phenyl]urea: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
A thorough understanding of potential hazards is the foundation of safe chemical handling. In the absence of a specific Safety Data Sheet (SDS) for N-[4-(4-nitrophenoxy)phenyl]urea, we must infer its toxicological profile from its constituent moieties: a nitrophenoxy group and a phenylurea group.
According to the European Chemicals Agency (ECHA), a related compound, (4-Nitrophenyl)urea, is known to cause skin and serious eye irritation.[1] The urea functional group, while generally of low toxicity, can also cause irritation upon prolonged contact.[2][3] More significantly, nitrophenols are a class of compounds with established toxicity. The U.S. Environmental Protection Agency (EPA) has documented that nitrophenols can have toxic effects on humans and other life forms.[4]
Therefore, it is prudent to handle N-[4-(4-nitrophenoxy)phenyl]urea as a hazardous substance with the potential to cause, at a minimum, significant skin and eye irritation. All waste generated, including contaminated personal protective equipment (PPE), reaction byproducts, and empty containers, must be treated as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N-[4-(4-nitrophenoxy)phenyl]urea or its waste, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust particles. |
Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5][6]
Spill Management: Immediate and Controlled Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For small spills:
-
Restrict Access: Cordon off the affected area to prevent inadvertent exposure.
-
Don Appropriate PPE: Ensure you are wearing the full complement of required PPE.
-
Containment: Use an inert absorbent material such as sand, earth, or vermiculite to cover the spill.[7]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For large spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Inform your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Disposal Protocol: A Step-by-Step Approach
The proper disposal of N-[4-(4-nitrophenoxy)phenyl]urea is a critical step in the laboratory workflow. The following procedure outlines the recommended steps for compliant and safe disposal.
Step 1: Waste Segregation and Collection
All waste materials containing N-[4-(4-nitrophenoxy)phenyl]urea must be segregated at the point of generation. This includes:
-
Unused or expired pure compound
-
Reaction mixtures containing the compound
-
Contaminated consumables (e.g., weighing boats, pipette tips, gloves, absorbent paper)
-
Empty containers that held the compound
These materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8] Do not mix this waste with non-hazardous trash or other incompatible chemical waste streams.
Step 2: Waste Characterization and Labeling
The waste container must be accurately labeled with its contents. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: N-[4-(4-nitrophenoxy)phenyl]urea
-
The associated hazards (e.g., "Irritant," "Handle with Care")
-
The date of accumulation
This information is vital for the safety of all personnel handling the waste and for ensuring its proper final disposal.
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Secure and under the control of the laboratory personnel
-
Away from sources of ignition, heat, and incompatible materials[7]
-
Clearly marked as a hazardous waste accumulation area
Step 4: Final Disposal
The final disposal of N-[4-(4-nitrophenoxy)phenyl]urea waste must be conducted through a licensed hazardous waste disposal contractor. Incineration under controlled conditions is the recommended method for the disposal of nitrophenols, as it ensures complete destruction of the hazardous compounds.[4]
It is the responsibility of the waste generator to ensure that the disposal is carried out in accordance with all local, state, and federal regulations.[9] The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste in the United States.[10][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-[4-(4-nitrophenoxy)phenyl]urea.
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A Comprehensive Guide to Personal Protective Equipment for Handling N-[4-(4-nitrophenoxy)phenyl]urea
This guide provides essential safety and logistical information for the handling and disposal of N-[4-(4-nitrophenoxy)phenyl]urea. As a substituted aromatic nitro compound, this chemical warrants a cautious approach due to the potential hazards associated with its structural motifs. This document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure the safety of researchers and laboratory personnel. The procedures herein are based on a conservative assessment of hazards associated with related chemical structures, including aromatic nitro compounds and ureas.
Hazard Assessment: A Proactive Stance on Safety
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling N-[4-(4-nitrophenoxy)phenyl]urea. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Nitrile).[5] | Protects against skin contact and absorption. Butyl gloves are particularly effective against nitro compounds.[5] Inspect gloves before use and change them frequently. |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes and airborne particles that could cause serious eye irritation.[3] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) when handling the powder or if dust may be generated.[1][6] | Prevents inhalation of the compound, which may be harmful.[2] |
| Body Protection | A fully buttoned, chemically resistant lab coat.[6] | Protects skin from accidental spills and contamination of personal clothing. |
| Foot Protection | Closed-toe shoes.[1] | Mandatory in all laboratory settings to protect feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling N-[4-(4-nitrophenoxy)phenyl]urea is critical to minimize risk.
Preparation
-
Designated Area: Before handling, designate a specific, well-ventilated work area, such as a chemical fume hood.[7]
-
PPE Inspection: Ensure all necessary PPE is available and in good condition.
-
Spill Kit: Confirm that a spill kit appropriate for solid chemical spills is readily accessible.
Weighing and Handling
-
Weighing: If possible, use an analytical balance with a draft shield inside the fume hood.[1]
-
Transfer: Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container, avoiding the creation of dust.[1]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Experimental Use
-
Closed Systems: Whenever feasible, conduct reactions in a closed system to minimize the release of vapors or aerosols.
-
Monitoring: If reactions need to be monitored, use appropriate analytical techniques that do not require direct exposure to the reaction mixture.
Emergency and Disposal Plans
Spill Response
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, evacuate the area.
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For minor spills, carefully sweep up the solid material and place it in a labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
Disposal Plan
-
Solid Waste: All solid N-[4-(4-nitrophenoxy)phenyl]urea and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) must be collected in a designated, sealed, and labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing N-[4-(4-nitrophenoxy)phenyl]urea should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[8]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the decontaminated containers according to institutional guidelines.[2]
Safe Handling Workflow
Caption: Workflow for handling N-[4-(4-nitrophenoxy)phenyl]urea.
References
- BenchChem. (n.d.). Personal protective equipment for handling 3-Nitrofluoranthen-9-ol.
- BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Phenylurea.
- PubChem. (n.d.). (4-Nitrophenyl)urea.
- Santa Cruz Biotechnology. (n.d.). 4-Nitrophenol.
- MedChemExpress. (2026, February 11). 4-Nitrophenyl phenylphosphonate-SDS.
- University of North Texas Health Science Center. (2015, April 8). Standard Operating Procedures for N-Nitroso-N-methylurea (NMU).
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- SDS Management Software. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK.
- Unidentified Source. (2022, February 16). Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. unthealth.edu [unthealth.edu]
- 8. actylislab.com [actylislab.com]
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
